molecular formula C17H13BrO2 B1401568 Ethyl 10-bromoanthracene-9-carboxylate CAS No. 1089318-91-1

Ethyl 10-bromoanthracene-9-carboxylate

Cat. No.: B1401568
CAS No.: 1089318-91-1
M. Wt: 329.2 g/mol
InChI Key: CGVWQGPVBMLCSL-UHFFFAOYSA-N
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Description

Ethyl 10-bromoanthracene-9-carboxylate is a useful research compound. Its molecular formula is C17H13BrO2 and its molecular weight is 329.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 10-bromoanthracene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO2/c1-2-20-17(19)15-11-7-3-5-9-13(11)16(18)14-10-6-4-8-12(14)15/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVWQGPVBMLCSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CC2=C(C3=CC=CC=C31)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855724
Record name Ethyl 10-bromoanthracene-9-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089318-91-1
Record name Ethyl 10-bromoanthracene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Ethyl 10-bromoanthracene-9-carboxylate from 9-bromoanthracene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 10-bromoanthracene-9-carboxylate

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a key building block in materials science and organic electronics.[1] Starting from the commercially available 9-bromoanthracene, this document details a robust, three-step synthetic pathway: (1) Vilsmeier-Haack formylation to yield 10-bromoanthracene-9-carbaldehyde, (2) subsequent oxidation to 10-bromoanthracene-9-carboxylic acid, and (3) final esterification to the target ethyl ester. The rationale behind each strategic choice, detailed experimental protocols, characterization data, and process optimization insights are presented to ensure scientific integrity and reproducibility for researchers, chemists, and professionals in drug development and materials science.

Introduction: The Significance of Substituted Anthracenes

Anthracene derivatives are a cornerstone in the development of advanced organic materials, finding versatile applications as light-emitting materials in Organic Light Emitting Diodes (OLEDs), fluorescent probes, and as precursors for complex polycyclic aromatic hydrocarbons (PAHs).[1][2] The precise functionalization of the anthracene core at the 9- and 10-positions allows for the fine-tuning of its photophysical and electronic properties. This compound, with its orthogonal functional groups—a reactive bromine atom and an electron-withdrawing ester—serves as a particularly valuable intermediate for creating asymmetrical and twisted anthracene structures, which are sought after for developing high-efficiency, deep-blue light emitters.[3] This guide provides a definitive route to access this key compound with high purity and efficiency.

Synthetic Strategy and Mechanistic Rationale

The conversion of 9-bromoanthracene to this compound requires the regioselective introduction of a carboxylate group at the sterically accessible and electronically activated 10-position. A direct, single-step carboxylation is challenging and often results in low yields or undesirable side products. Therefore, a more controlled, multi-step approach is scientifically superior.

Our selected pathway leverages three well-established and high-yielding transformations:

  • Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring.[4] For 9-bromoanthracene, the 10-position is the most nucleophilic site, ensuring high regioselectivity. The reaction proceeds via the formation of the electrophilic "Vilsmeier reagent," a chloroiminium ion, from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[5][6] The anthracene ring then attacks this electrophile, and subsequent hydrolysis during workup yields the desired aldehyde.[7]

  • Pinnick Oxidation: The intermediate aldehyde is efficiently converted to a carboxylic acid using sodium chlorite (NaClO₂) under mild conditions. This method is highly selective for aldehydes and avoids the harsh conditions and heavy metal waste associated with reagents like chromium trioxide.

  • Fischer-Speier Esterification: The final step involves the acid-catalyzed reaction of the carboxylic acid with ethanol. This classic equilibrium-driven process is a reliable and scalable method for producing esters from carboxylic acids.[8][9]

This strategic sequence ensures high regioselectivity, utilizes readily available reagents, and allows for the isolation and purification of stable intermediates, enhancing the overall yield and purity of the final product.

Overall Synthetic Workflow

Synthesis_Workflow Start 9-Bromoanthracene r1 Start->r1 Step1_Product 10-Bromoanthracene-9-carbaldehyde r2 Step1_Product->r2 Step2_Product 10-Bromoanthracene-9-carboxylic acid r3 Step2_Product->r3 Final_Product This compound r1->Step1_Product 1. Vilsmeier-Haack Formylation (POCl₃, DMF) r2->Step2_Product 2. Pinnick Oxidation (NaClO₂, NaH₂PO₄) r3->Final_Product 3. Fischer Esterification (Ethanol, H₂SO₄)

Caption: Three-step synthesis of this compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Phosphoryl chloride is highly corrosive and reacts violently with water; handle with extreme care.

Step 1: Synthesis of 10-Bromoanthracene-9-carbaldehyde

This protocol is adapted from established Vilsmeier-Haack procedures on activated arenes.[6][10]

  • Reagents and Materials:

    • 9-Bromoanthracene (5.0 g, 19.4 mmol)

    • N,N-Dimethylformamide (DMF) (20 mL)

    • Phosphoryl chloride (POCl₃) (2.7 mL, 29.1 mmol, 1.5 equiv)

    • Dichloromethane (DCM) (50 mL)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Deionized water

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask (250 mL), dropping funnel, magnetic stirrer, ice bath

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 9-bromoanthracene (5.0 g, 19.4 mmol) and dissolve it in DMF (20 mL) at room temperature.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add phosphoryl chloride (2.7 mL, 29.1 mmol) dropwise to the stirred solution over 30 minutes. The formation of the Vilsmeier reagent is exothermic. Maintain the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully pour the mixture onto 200 g of crushed ice with vigorous stirring.

    • Neutralize the aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8). A yellow precipitate will form.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a mixture of hexane and ethyl acetate to yield 10-bromoanthracene-9-carbaldehyde as a yellow solid.[10]

Step 2: Synthesis of 10-Bromoanthracene-9-carboxylic acid

This protocol employs a mild Pinnick oxidation, adapted from procedures for converting aromatic aldehydes to carboxylic acids.[11]

  • Reagents and Materials:

    • 10-Bromoanthracene-9-carbaldehyde (4.0 g, 14.0 mmol)

    • tert-Butanol (80 mL)

    • 2-Methyl-2-butene (15 mL, 140 mmol, 10 equiv)

    • Sodium chlorite (NaClO₂) (5.0 g, 55.3 mmol, ~4 equiv)

    • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) (5.0 g, 36.2 mmol)

    • Deionized water (40 mL)

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

  • Procedure:

    • In a 500 mL flask, dissolve 10-bromoanthracene-9-carbaldehyde (4.0 g, 14.0 mmol) in tert-butanol (80 mL). Add 2-methyl-2-butene (15 mL), which acts as a chlorine scavenger.

    • In a separate beaker, prepare an aqueous solution by dissolving sodium chlorite (5.0 g) and sodium dihydrogen phosphate (5.0 g) in deionized water (40 mL).

    • Add the aqueous solution to the aldehyde solution at room temperature and stir vigorously. The reaction is typically complete within 3-5 hours (monitor by TLC).

    • Remove the tert-butanol under reduced pressure.

    • Acidify the remaining aqueous slurry to pH 2-3 with 1 M HCl. A solid precipitate will form.

    • Filter the solid, wash thoroughly with deionized water, and dry under vacuum to obtain crude 10-bromoanthracene-9-carboxylic acid.

    • The product can be used directly in the next step or recrystallized from acetic acid if higher purity is required.

Step 3: Synthesis of this compound

This protocol utilizes the classic Fischer-Speier esterification method.[8][12]

  • Reagents and Materials:

    • 10-Bromoanthracene-9-carboxylic acid (3.5 g, 11.6 mmol)

    • Anhydrous ethanol (100 mL)

    • Concentrated sulfuric acid (H₂SO₄) (1 mL, catalytic)

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

    • Reflux condenser

  • Procedure:

    • Suspend 10-bromoanthracene-9-carboxylic acid (3.5 g, 11.6 mmol) in anhydrous ethanol (100 mL) in a round-bottom flask.

    • Carefully add concentrated sulfuric acid (1 mL) to the suspension.

    • Heat the mixture to reflux and maintain for 6-8 hours, until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate (100 mL) and wash with deionized water (50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acid, and finally with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Evaporate the solvent to yield the crude product. Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from ethanol to afford this compound as a solid.

Characterization and Data Summary

Proper characterization of the starting material, intermediates, and final product is critical for validating the success of the synthesis. The table below summarizes key physical and spectroscopic data.

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Key ¹H NMR Signals (δ, ppm, CDCl₃)
9-Bromoanthracene C₁₄H₉Br257.13[13]Yellow solid[13]96-1008.55 (d), 8.48 (s), 8.03 (d), 7.65 (m), 7.54 (m)[3]
10-Bromoanthracene-9-carbaldehyde C₁₅H₉BrO285.13[14]Yellow solid[10]21911.53 (s, -CHO), 8.91 (d), 8.70 (d), 7.70 (m)[10]
10-Bromoanthracene-9-carboxylic acid C₁₅H₉BrO₂301.13[15]Pale yellow solid~280-285~11-12 (br s, -COOH), 8.8-7.6 (m, aromatic)
This compound C₁₇H₁₃BrO₂329.19[16]SolidN/A~4.5 (q, -OCH₂CH₃), ~1.5 (t, -OCH₂CH₃), 8.7-7.6 (m, aromatic)

Troubleshooting and Process Optimization

  • Step 1 (Vilsmeier-Haack): Incomplete reaction may occur if the Vilsmeier reagent is not formed efficiently. Ensure that anhydrous DMF is used and that POCl₃ is added slowly at low temperatures. If the reaction stalls, gentle heating (40-50 °C) for a few hours may drive it to completion.

  • Step 2 (Oxidation): The use of 2-methyl-2-butene is crucial to scavenge hypochlorite byproducts, which can otherwise lead to unwanted chlorination of the aromatic ring. Ensure a sufficient excess is used.

  • Step 3 (Esterification): As an equilibrium reaction, driving it to completion is key. Using ethanol as the solvent provides a large excess, pushing the equilibrium towards the product. Alternatively, for difficult esterifications, one can convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) and then react it with ethanol in the presence of a non-nucleophilic base like pyridine.

Conclusion

This guide outlines a reliable and scalable three-step synthesis for this compound from 9-bromoanthracene. By employing a sequence of Vilsmeier-Haack formylation, Pinnick oxidation, and Fischer esterification, this valuable synthetic intermediate can be produced with high purity. The detailed protocols and mechanistic insights provided herein serve as a robust resource for researchers in organic synthesis and materials science, enabling further exploration and development of novel anthracene-based functional materials.

References

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]

  • chemeurope.com. (n.d.). Vilsmeier-Haack reaction. Available at: [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Efficient Organic Light Emitting Diodes through a Hot Exciton Channel in Anthracene Derivatives. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Al-Mokaram, A. A., et al. (2021). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Available at: [Link]

  • Aromalake Chemical Co., Ltd. (n.d.). This compound. Available at: [Link]

  • Google Patents. (2021). CN113831237A - A kind of synthetic method of 9-anthracenecarboxylic acid.
  • He, C., et al. (n.d.). Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Der Pharma Chemica. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • PubChem. (n.d.). 10-Bromoanthracene-9-carbaldehyde. Available at: [Link]

  • PubChem. (n.d.). 9-Bromoanthracene. Available at: [Link]

  • ResearchGate. (2010). Ethyl anthracene-9-carboxylate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Making Esters From Carboxylic Acids. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 10-bromoanthracene-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 10-bromoanthracene-9-carboxylate, a key intermediate for advanced applications in materials science and drug discovery. The document details a robust two-step synthetic pathway, encompassing the electrophilic bromination of 9-anthracenecarboxylic acid to form the 10-bromoanthracene-9-carboxylic acid precursor, followed by its esterification. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and critical safety considerations.

Introduction: The Significance of Anthracene Scaffolds

Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest due to their unique photophysical properties. These properties make them ideal candidates for a range of applications, including as organic light-emitting diodes (OLEDs), fluorescent probes, and semiconductors. The strategic functionalization of the anthracene core allows for the fine-tuning of its electronic and steric characteristics, enabling the development of novel materials with tailored functionalities.

This compound, with its reactive bromine and ester moieties, serves as a versatile building block for the synthesis of more complex molecular architectures. The bromo group can be readily displaced or utilized in cross-coupling reactions, while the ester can be hydrolyzed or converted to other functional groups, opening avenues for diverse derivatization. In the context of drug discovery, anthracene-based compounds have been explored for their potential as anticancer and antiviral agents, and the ability to readily modify the anthracene scaffold is crucial for structure-activity relationship (SAR) studies.

This guide provides a detailed protocol for the reliable synthesis of this important precursor, empowering researchers to access this valuable compound for their scientific endeavors.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process:

  • Electrophilic Bromination: The commercially available 9-anthracenecarboxylic acid is first brominated at the 10-position to yield 10-bromoanthracene-9-carboxylic acid.

  • Fischer Esterification: The resulting carboxylic acid is then esterified with ethanol in the presence of an acid catalyst to afford the desired ethyl ester.

This synthetic route is logical and efficient, utilizing well-established and high-yielding reactions. The following sections will delve into the mechanistic underpinnings and practical execution of each step.

DOT Script for Synthetic Workflow

Synthesis_Workflow Start 9-Anthracenecarboxylic Acid Intermediate 10-Bromoanthracene-9-carboxylic Acid Start->Intermediate Bromination (Br₂, Acetic Acid) Final This compound Intermediate->Final Fischer Esterification (Ethanol, H₂SO₄) Bromination_Mechanism Reactant Anthracene-9-COOH + Br₂ Intermediate Arenium Ion Intermediate (Resonance Stabilized) Reactant->Intermediate Electrophilic Attack Product 10-Bromoanthracene-9-COOH + HBr Intermediate->Product Deprotonation

Caption: Simplified mechanism of electrophilic bromination of 9-anthracenecarboxylic acid.

Experimental Protocol

This protocol is adapted from a known procedure for the bromination of 9-anthracenecarboxylic acid. [1] Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
9-Anthracenecarboxylic acid222.247.40 g33.3 mmol
Glacial Acetic Acid60.05600 mL-
Bromine159.811.8 mL (5.6 g)35.0 mmol

Procedure:

  • In a fume hood, equip a 1 L round-bottom flask with a magnetic stirrer and a reflux condenser.

  • To the flask, add 9-anthracenecarboxylic acid (7.40 g, 33.3 mmol) and glacial acetic acid (600 mL).

  • Stir the mixture to dissolve the solid. Gentle warming may be necessary.

  • Once the solid is dissolved, add bromine (1.8 mL, 35.0 mmol) dropwise to the solution at room temperature.

  • After the addition is complete, heat the reaction mixture to 60 °C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 1 L of ice-water with stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with copious amounts of water to remove any residual acetic acid and bromine.

  • Dry the solid in a vacuum oven to obtain 10-bromoanthracene-9-carboxylic acid.

Purification

The crude 10-bromoanthracene-9-carboxylic acid can be purified by recrystallization from a suitable solvent such as a mixture of ethanol and water or toluene.

Safety Precautions
  • Bromine is highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [2][3][4]* Glacial Acetic Acid is corrosive and can cause severe burns. Handle in a fume hood and wear appropriate PPE.

Step 2: Synthesis of this compound

Mechanistic Insight: Fischer Esterification

The conversion of 10-bromoanthracene-9-carboxylic acid to its ethyl ester is achieved via Fischer esterification. This reaction involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. [5]The mechanism proceeds in several equilibrium steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

To drive the equilibrium towards the product, an excess of the alcohol (ethanol) is typically used.

DOT Script for Fischer Esterification Mechanism

Fischer_Esterification CarboxylicAcid R-COOH + H⁺ ActivatedAcid [R-C(OH)₂]⁺ CarboxylicAcid->ActivatedAcid Protonation TetrahedralInt Tetrahedral Intermediate ActivatedAcid->TetrahedralInt + R'-OH ProtonatedEster [R-COOR']⁺ + H₂O TetrahedralInt->ProtonatedEster - H₂O Ester R-COOR' + H⁺ ProtonatedEster->Ester Deprotonation

Caption: Simplified mechanism of Fischer Esterification.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
10-Bromoanthracene-9-carboxylic acid301.135.0 g16.6 mmol
Absolute Ethanol46.07100 mL-
Concentrated Sulfuric Acid98.082 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • In a 250 mL round-bottom flask, combine 10-bromoanthracene-9-carboxylic acid (5.0 g, 16.6 mmol) and absolute ethanol (100 mL).

  • Stir the mixture to dissolve the solid.

  • Carefully add concentrated sulfuric acid (2 mL) dropwise with cooling in an ice bath.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent by about half using a rotary evaporator.

  • Pour the concentrated solution into a separatory funnel containing 200 mL of cold water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization from ethanol or a mixture of hexane and ethyl acetate. Column chromatography on silica gel using a hexane/ethyl acetate gradient can also be employed for higher purity.

Safety Precautions
  • Concentrated Sulfuric Acid is a strong acid and a powerful dehydrating agent. It can cause severe burns. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Characterization Data:

  • Appearance: Yellow solid.

  • Molecular Formula: C₁₇H₁₃BrO₂

  • Molecular Weight: 329.19 g/mol

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • The ethyl group will show a triplet for the methyl protons (CH₃) around δ 1.5 ppm and a quartet for the methylene protons (OCH₂) around δ 4.7 ppm.

    • The aromatic protons of the anthracene core will appear in the region of δ 7.5-8.6 ppm. The introduction of the bromine atom at the 10-position will likely cause a downfield shift of the adjacent protons.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • The ethyl group carbons will appear at approximately δ 14 ppm (CH₃) and δ 62 ppm (OCH₂).

    • The carbonyl carbon of the ester will be observed around δ 169 ppm.

    • The aromatic carbons will resonate in the range of δ 125-135 ppm. The carbon bearing the bromine atom (C-10) will be significantly shifted.

  • Mass Spectrometry (EI):

    • The mass spectrum should show the molecular ion peak (M⁺) at m/z 328 and a characteristic M+2 peak of similar intensity at m/z 330, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Conclusion

This technical guide has outlined a reliable and well-characterized two-step synthesis for this compound. The provided protocols, mechanistic discussions, and safety information are intended to equip researchers with the necessary knowledge to confidently prepare this valuable synthetic intermediate. The strategic functionalization of this molecule will undoubtedly continue to fuel innovation in the fields of materials science and medicinal chemistry.

References

  • Acta Crystallographica Section E: Structure Reports Online. (2008). Ethyl anthracene-9-carboxylate. Retrieved from [Link]

  • Rutgers University. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]

  • Kansas State University. (n.d.). Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Sulfuric Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • Providence College. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Electrophilic Substitution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). Electrophilic Aromatic Substitution in Anthracene. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • YouTube. (2020). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). Why is the position of 9 C most favorable for electrophilic aromatic substitution in anthracene?. Retrieved from [Link]

Sources

Spectroscopic Characterization of Ethyl 10-bromoanthracene-9-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characterization of Ethyl 10-bromoanthracene-9-carboxylate, a key intermediate in the synthesis of advanced materials and potential pharmaceutical agents. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy data for this molecule. In the absence of a complete, publicly available experimental dataset, this guide leverages established spectroscopic principles and comparative data from closely related analogues to present a robust, predictive, and instructional framework for the structural elucidation of this and similar substituted anthracene derivatives.

Introduction: The Significance of Spectroscopic Elucidation

This compound (C₁₇H₁₃BrO₂) is a disubstituted anthracene derivative of significant interest in organic synthesis. The strategic placement of a bromine atom and an ethyl carboxylate group on the anthracene core provides versatile handles for further functionalization, making it a valuable building block for novel chromophores, organic light-emitting diode (OLED) materials, and complex molecular architectures.

Accurate structural confirmation of such intermediates is paramount to the success of multi-step syntheses and the ultimate purity and efficacy of the final products. Spectroscopic techniques provide a non-destructive and highly informative means of achieving this. This guide will not only present the expected spectroscopic data for the title compound but will also rationalize the underlying principles, thereby empowering the reader to apply these concepts to their own research.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can piece together the connectivity and spatial arrangement of atoms.

Experimental Protocol: ¹H and ¹³C NMR

A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate acquisition parameters.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve ~5-10 mg of sample B in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., TMS) B->C D Acquire ¹H NMR spectrum C->D Transfer to NMR tube E Acquire ¹³C NMR spectrum D->E F Perform 2D NMR (COSY, HSQC, HMBC) if necessary E->F G Fourier Transform F->G Analyze spectra H Phase and baseline correction G->H I Integration and chemical shift referencing H->I J Structural assignment I->J

Caption: A generalized workflow for the acquisition and analysis of NMR spectra.

  • Solvent Choice: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and the presence of a residual solvent peak that can be used for chemical shift referencing.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the anthracene core and the protons of the ethyl ester group. Based on data from ethyl anthracene-9-carboxylate, the introduction of a bromine atom at the 10-position will induce notable changes in the chemical shifts of the aromatic protons due to its electron-withdrawing and anisotropic effects.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-1, H-8~8.3 - 8.5d~8.52H
H-4, H-5~8.0 - 8.2d~8.52H
H-2, H-3, H-6, H-7~7.5 - 7.7m-4H
-OCH₂CH₃~4.5 - 4.7q~7.12H
-OCH₂CH₃~1.4 - 1.6t~7.13H

Rationale for Predictions: The protons on the anthracene core (H-1 to H-8) are expected in the aromatic region (7.5-8.5 ppm). The ethyl group will present as a quartet for the methylene protons and a triplet for the methyl protons, a classic ethyl pattern. The chemical shifts are estimated based on the known spectrum of ethyl anthracene-9-carboxylate and the expected deshielding effect of the bromine at the adjacent position.[1]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (ester)~168 - 170
Quaternary Aromatic Carbons (C-9, C-10, C-4a, C-8a, C-9a, C-10a)~125 - 135
CH Aromatic Carbons~124 - 130
-OCH₂CH₃~61 - 63
-OCH₂CH₃~14 - 15

Rationale for Predictions: The carbonyl carbon of the ester is the most deshielded, appearing at the lowest field. The aromatic carbons will resonate in the typical range of 120-140 ppm. The carbon bearing the bromine (C-10) is expected to be shifted to a lower ppm value due to the heavy atom effect. The ethyl group carbons will be found at the highest field.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

Workflow for Mass Spectrometric Analysis

MS_Workflow cluster_prep Sample Introduction cluster_ion Ionization cluster_anal Mass Analysis & Detection A Dissolve sample in a suitable solvent B Inject into the mass spectrometer A->B C Electron Impact (EI) or Electrospray (ESI) B->C D Separation of ions by m/z ratio C->D E Detection and generation of mass spectrum D->E

Caption: A simplified workflow for mass spectrometric analysis.

  • Ionization Technique: Electron Impact (EI) is a common technique for relatively small, thermally stable organic molecules. It typically induces significant fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer ionization technique that is useful for obtaining the molecular ion peak with less fragmentation.

Predicted Mass Spectrum

The mass spectrum of this compound will be characterized by a distinctive molecular ion peak and several key fragment ions.

m/z Assignment Notes
328/330[M]⁺Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br are in a ~1:1 ratio).
283/285[M - OCH₂CH₃]⁺Loss of the ethoxy radical from the ester group.
255/257[M - COOCH₂CH₃]⁺Loss of the entire ethyl carboxylate group.
249[M - Br]⁺Loss of the bromine atom.
176[Anthracene]⁺Fragmentation down to the core anthracene cation radical.

Rationale for Predictions: The presence of bromine will result in a pair of peaks for any fragment containing it, separated by 2 m/z units and of approximately equal intensity. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and the entire ester group. The C-Br bond is also susceptible to cleavage.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.

Experimental Protocol: IR Spectroscopy

Workflow for IR Spectroscopic Analysis

IR_Workflow A Prepare sample (e.g., KBr pellet or thin film) B Place sample in IR spectrometer A->B C Acquire IR spectrum B->C D Identify characteristic absorption bands C->D

Caption: A basic workflow for acquiring an IR spectrum.

Predicted IR Spectrum

The IR spectrum of this compound will display characteristic absorption bands for the aromatic ring, the ester functional group, and the C-Br bond.

Frequency Range (cm⁻¹) Vibration Intensity
3100 - 3000Aromatic C-H stretchMedium to Weak
3000 - 2850Aliphatic C-H stretchMedium
~1720C=O stretch (ester)Strong
~1600, ~1450Aromatic C=C stretchMedium
1300 - 1000C-O stretch (ester)Strong
700 - 500C-Br stretchMedium to Strong

Rationale for Predictions: The most prominent peak will be the strong C=O stretch of the ester group. The aromatic C-H stretches appear at higher wavenumbers than the aliphatic C-H stretches. The C-Br stretch is typically found in the fingerprint region at lower wavenumbers.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-system of a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from the ground state to higher energy excited states.

Experimental Protocol: UV-Vis Spectroscopy

Workflow for UV-Vis Spectroscopic Analysis

UVVis_Workflow A Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, cyclohexane) B Record the absorption spectrum against a solvent blank A->B C Identify the wavelength(s) of maximum absorbance (λmax) B->C

References

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 10-bromoanthracene-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 10-bromoanthracene-9-carboxylate is a disubstituted anthracene derivative with significant potential in materials science and as a building block in organic synthesis. The strategic placement of a bromine atom and an ethyl carboxylate group at the C10 and C9 positions, respectively, creates a unique electronic and steric environment. Understanding the precise molecular structure and electronic distribution is paramount for its application, and NMR spectroscopy is the most powerful tool for this purpose. This guide will delve into the expected ¹H and ¹³C NMR spectra, providing a framework for researchers to interpret their own experimental data.

Molecular Structure and NMR-Active Nuclei

The structure of this compound, with the standard IUPAC numbering for the anthracene core, is presented below. The key NMR-active nuclei are ¹H and ¹³C, which will be the focus of this guide.

G cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR COSY COSY (¹H-¹H Correlation) H1_NMR->COSY Identifies neighboring protons HSQC HSQC (¹H-¹³C Direct Correlation) H1_NMR->HSQC Links protons to directly attached carbons HMBC HMBC (¹H-¹³C Long-Range Correlation) H1_NMR->HMBC Connects protons to carbons 2-3 bonds away C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC

Figure 2. Workflow for NMR-based structural elucidation.

  • COSY (Correlation Spectroscopy) : This experiment reveals couplings between protons, helping to identify adjacent protons in the aromatic rings and confirming the quartet-triplet pattern of the ethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This is crucial for assigning the protonated aromatic carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning the quaternary carbons and confirming the connectivity between the anthracene core and the substituents.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The provided chemical shift ranges, multiplicities, and recommended experimental protocols serve as a valuable resource for researchers working with this compound. While the absence of verified experimental data necessitates a predictive approach, the principles outlined here, combined with the suggested 2D NMR experiments, will enable scientists to confidently assign and interpret their own spectral data, leading to a deeper understanding of the molecular structure and properties of this important anthracene derivative.

References

While direct spectral data for this compound is not cited, the principles and data for related compounds are drawn from established knowledge in NMR spectroscopy. For general reference on NMR of aromatic compounds, please consult the following types of resources:

  • Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. URL: [Link]

  • Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: [Link]

  • Title: PubChem Source: National Center for Biotechnology Information, U.S. National Library of Medicine. URL: [Link]

A Spectroscopic Investigation of Ethyl 10-bromoanthracene-9-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of Ethyl 10-bromoanthracene-9-carboxylate using Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and detailed interpretation of the spectral data to elucidate the structural and electronic characteristics of this substituted anthracene derivative.

Introduction: The Significance of Spectroscopic Characterization

This compound is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a rigid anthracene core. The strategic placement of a bromo substituent at the 10-position and an ethyl carboxylate group at the 9-position significantly influences its electronic properties, reactivity, and potential applications in materials science and as a building block in organic synthesis. Accurate structural confirmation and a thorough understanding of its electronic transitions are paramount for its effective utilization. FT-IR and UV-Vis spectroscopy are powerful, non-destructive analytical techniques that provide critical insights into the molecule's functional groups and conjugated π-system, respectively.

Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This results in a unique spectral fingerprint that allows for the identification of functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Given that this compound is a solid at room temperature, the Attenuated Total Reflectance (ATR) technique is a rapid and convenient method for obtaining a high-quality FT-IR spectrum without the need for extensive sample preparation like creating KBr pellets.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (e.g., CO2, H2O) or instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply consistent pressure using the instrument's pressure arm to ensure intimate contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum over a typical range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 32 scans are generally sufficient to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

FTIR_Workflow cluster_prep Instrument Preparation cluster_sample Sample Analysis cluster_process Data Processing Clean_Crystal Clean ATR Crystal Background_Scan Record Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Solid Sample to Crystal Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Collect_Spectrum Collect Spectrum (4000-400 cm⁻¹) Apply_Pressure->Collect_Spectrum Process_Data Ratio Against Background Final_Spectrum Generate Final FT-IR Spectrum Process_Data->Final_Spectrum

Caption: Experimental workflow for ATR FT-IR analysis.
Predicted FT-IR Spectrum and Interpretation
Frequency Range (cm⁻¹) Vibrational Mode Functional Group Expected Intensity Rationale and In-text Citation
3100-3000C-H StretchAromaticMedium to WeakThis region is characteristic of C-H stretching vibrations where the carbon is sp² hybridized, typical for aromatic rings.
2980-2850C-H StretchAliphatic (Ethyl group)MediumThese bands arise from the sp³ C-H stretching vibrations of the methyl and methylene groups in the ethyl ester moiety.[3]
~1720C=O StretchEster (Carbonyl)StrongThe carbonyl stretch of an aromatic ester is expected in this region. The conjugation with the anthracene ring slightly lowers the frequency compared to a saturated ester. For ethyl anthracene-9-carboxylate, this peak is observed at 1715 cm⁻¹.[2][4]
1620-1450C=C StretchAromatic RingMedium to Weak (multiple bands)These absorptions are due to the skeletal vibrations of the anthracene ring system.
~1250C-O StretchEsterStrongThis band corresponds to the asymmetric C-O stretching of the ester group. Aromatic esters typically show a strong absorption in the 1310-1250 cm⁻¹ range.[4]
~1100C-O StretchEsterStrongThis corresponds to the symmetric C-O stretching of the ester functionality.[4]
900-675C-H Bend (out-of-plane)AromaticStrongThe pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring.
~750C-Br StretchAryl HalideMedium to StrongThe C-Br stretching vibration for bromoarenes typically appears in the 800-600 cm⁻¹ region.[3]

The presence of a strong band around 1720 cm⁻¹ would be a clear indicator of the ester carbonyl group, while the combination of aromatic and aliphatic C-H stretches would confirm the presence of both the anthracene core and the ethyl group. The C-Br stretch, while present, may be in the complex "fingerprint region" of the spectrum, which contains many overlapping signals.[5]

Part 2: Ultraviolet-Visible (UV-Vis) Spectroscopy Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, this technique is particularly insightful for characterizing the π-electron system. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (typically the Highest Occupied Molecular Orbital, HOMO) to a higher energy one (the Lowest Unoccupied Molecular Orbital, LUMO).[6]

Experimental Protocol: UV-Vis Spectroscopy in Solution

Methodology:

  • Solvent Selection: Choose a solvent that does not absorb in the spectral region of interest (typically 200-800 nm). Dichloromethane or cyclohexane are suitable choices for anthracene derivatives. The solvent should also readily dissolve the analyte.

  • Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Working Solution: Dilute the stock solution to a concentration that will result in an absorbance reading between 0.1 and 1.0 for the main absorption bands. A typical concentration for UV-Vis analysis is in the micromolar (µM) range.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as the reference (blank). Fill a second quartz cuvette with the sample solution.

  • Data Acquisition: Place the reference and sample cuvettes in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-500 nm).

UVVis_Workflow cluster_prep Solution Preparation cluster_analysis Spectroscopic Analysis Select_Solvent Select UV-Transparent Solvent Prep_Stock Prepare Stock Solution Select_Solvent->Prep_Stock Prep_Working Prepare Dilute Working Solution Prep_Stock->Prep_Working Blank Run Blank (Solvent) Run_Sample Run Sample Solution Blank->Run_Sample Record_Spectrum Record Spectrum (200-500 nm) Run_Sample->Record_Spectrum

Caption: Experimental workflow for UV-Vis analysis.
Predicted UV-Vis Spectrum and Interpretation

The UV-Vis spectrum of anthracene and its derivatives is characterized by distinct absorption bands corresponding to π → π* electronic transitions.[7] The spectrum typically shows a highly structured set of bands between 300 and 400 nm, which are sensitive to the substitution pattern on the anthracene core.

For this compound, we can predict the following features based on the known spectra of anthracene and 9-bromoanthracene:

  • High-Energy Band (around 250-260 nm): A very intense absorption band is expected in this region, which is a common feature for polycyclic aromatic hydrocarbons. This band is often referred to as the β-band.

  • Vibronically Structured Bands (300-400 nm): A series of sharp, well-resolved peaks, characteristic of the anthracene chromophore, are anticipated in this region. These are known as the p-bands. The presence of substituents (bromo and ethyl carboxylate groups) will likely cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted anthracene. This is due to the extension of the conjugated system and the electronic effects of the substituents. The bromine atom, with its lone pairs, and the carbonyl group of the ester can interact with the π-system of the anthracene ring, influencing the energy levels of the molecular orbitals.

The overall shape of the spectrum is expected to be very similar to that of 9-bromoanthracene, with the fine structure of the absorption bands being a hallmark of the rigid, planar anthracene skeleton. The precise λmax values will be influenced by the solvent used due to solvatochromic effects.

Conclusion: A Synergistic Approach to Structural Elucidation

The combined application of FT-IR and UV-Vis spectroscopy provides a powerful and comprehensive analytical approach for the characterization of this compound. FT-IR spectroscopy confirms the presence of the key functional groups—the aromatic system, the ethyl ester, and the bromo substituent—through their characteristic vibrational frequencies. UV-Vis spectroscopy, in turn, provides detailed information about the electronic structure of the conjugated π-system, which is fundamental to the molecule's photophysical properties. This dual-spectroscopic approach ensures a high degree of confidence in the structural assignment and provides a foundational understanding of the molecule's chemical and physical properties, which is essential for its application in research and development.

References

  • Department of Chemistry and Biochemistry, Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available from: https://www.niu.edu/chembio/facilities/analytical/ir-frequencies.shtml
  • PubChem. 9-Bromoanthracene. National Center for Biotechnology Information. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/9-Bromoanthracene
  • Chanmungkal, S., Ervithayasuporn, V., Boonkitti, P., & Kiatkamjornwong, S. (2018). Anion identification using silsesquioxane cages. RSC Advances, 8(59), 33965-33975. Available from: https://www.researchgate.net/figure/a-UV-vis-absorption-of-9-bromoanthracene-at-60-M-and-a-picture-under_fig1_327775982
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available from: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/11%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/11.05%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
  • SIELC Technologies. (2018). 9-Bromoanthracene. Available from: https://sielc.com/compound-9-bromoanthracene.html
  • Fiveable. UV-visible spectroscopy and electronic transitions. Available from: https://library.fiveable.me/ap-chem/unit-3/uv-visible-spectroscopy-electronic-transitions/study-guide/SWx135j5W6X9eEVp6z3N
  • Chemistry LibreTexts. (2023). 14.9: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Available from: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/14%3A_Structure_Determination_-_UV-Vis_Spectroscopy/14.
  • Jones, R. N. (1947). The Ultraviolet Absorption Spectra of Anthracene Derivatives. Chemical Reviews, 41(2), 353–371. Available from: https://pubs.acs.org/doi/abs/10.1021/cr60129a004
  • University of Pretoria. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. Available from: https://repository.up.ac.za/bitstream/handle/2263/27474/04chapter4.pdf
  • PharmaTutor. (2012). ELECTRONIC TRANSITION IN UV VISIBLE SPECTROSCOPY. Available from: https://www.pharmatutor.org/articles/electronic-transition-in-uv-visible-spectroscopy
  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. Available from: https://www.colorado.edu/lab/orgchem/techniques-procedures/spectroscopy/ir-spectroscopy-solids
  • Weber, E., et al. (2008). Ethyl anthracene-9-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1288. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960205/
  • Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Available from: https://www.spectroscopyonline.
  • Michigan State University, Department of Chemistry. UV-Visible Spectroscopy. Available from: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/uv-vis/spectrum.htm

Sources

Photophysical properties of Ethyl 10-bromoanthracene-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Photophysical Properties of Ethyl 10-bromoanthracene-9-carboxylate

Introduction

This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon known for its characteristic blue fluorescence. This molecule, with the chemical formula C₁₇H₁₃BrO₂ and CAS Number 1089318-91-1, possesses a unique substitution pattern that is expected to modulate the electronic and photophysical properties of the parent anthracene core.[1][2][3] The presence of an electron-withdrawing carboxylate group at the 9-position and a heavy bromine atom at the 10-position introduces functionalities that are of significant interest in materials science and photochemistry. Anthracene derivatives are widely utilized as building blocks for organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.[4] Understanding the fundamental photophysical properties of this compound is crucial for its potential application in these fields. This guide provides a comprehensive overview of its expected photophysical behavior, supported by established principles and experimental protocols for characterization.

Molecular Structure and Synthesis

The molecular structure of this compound consists of an anthracene core functionalized with an ethyl carboxylate group at the 9-position and a bromine atom at the 10-position.

A plausible synthetic route to this compound involves the bromination of Ethyl anthracene-9-carboxylate.[5] The latter can be synthesized by reacting 9-anthracenecarbonyl chloride with ethanol.[5] The subsequent regioselective bromination at the 10-position can be achieved using a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF), a method that has been successfully employed for similar anthracene derivatives.[6]

Core Photophysical Properties

The photophysical properties of anthracene derivatives are dictated by the nature and position of substituents on the aromatic core.[7] For this compound, both the ethyl carboxylate and bromo substituents are expected to play a significant role.

Absorption and Emission Spectra

Like most anthracene derivatives, this compound is expected to exhibit strong absorption in the UV-A region (around 350-400 nm) corresponding to the π-π* transitions of the anthracene core. The absorption spectrum is anticipated to show a well-defined vibronic structure, which is characteristic of rigid aromatic systems.[7]

The fluorescence emission spectrum is expected to be in the blue region of the visible spectrum, with a characteristic mirror-image relationship to the absorption spectrum. The emission will also likely display vibronic features. The introduction of substituents can cause a shift in the absorption and emission maxima. An electron-withdrawing group like the ethyl carboxylate may lead to a slight red-shift (bathochromic shift) compared to unsubstituted anthracene.[7]

Stokes Shift

The Stokes shift, which is the difference in energy between the absorption and emission maxima, is an important parameter. For rigid molecules like anthracene derivatives, the Stokes shift is typically small. The magnitude of the Stokes shift can be influenced by the solvent polarity, with more polar solvents often leading to a larger Stokes shift.[8][9]

Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of anthracene in non-polar solvents is around 0.3. However, the presence of the bromine atom at the 10-position is expected to significantly decrease the fluorescence quantum yield of this compound due to the "heavy atom effect." This effect enhances the rate of intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁), thus depopulating the fluorescent state and promoting phosphorescence or non-radiative decay.

Fluorescence Lifetime (τf)

The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. For anthracene, the fluorescence lifetime is typically in the nanosecond range. The heavy atom effect from bromine, by increasing the rate of intersystem crossing, is expected to shorten the fluorescence lifetime of this compound compared to its non-brominated counterpart.

Solvent Effects

The photophysical properties of many organic molecules, including anthracene derivatives, can be sensitive to the solvent environment.[8][9] Increasing solvent polarity can lead to a red-shift in the emission spectrum, particularly if the excited state has a larger dipole moment than the ground state. This phenomenon, known as solvatochromism, can be analyzed using the Lippert-Mataga equation to gain insights into the electronic nature of the excited state.[8]

Data Summary

Photophysical ParameterExpected Value/RangeNotes
Absorption Maximum (λ_abs) 350 - 400 nmExpected to show vibronic structure.
Emission Maximum (λ_em) 400 - 450 nmExpected to be in the blue region with vibronic structure.
Stokes Shift 20 - 50 nmDependent on solvent polarity.
Fluorescence Quantum Yield (Φ_f) < 0.3Significantly reduced due to the heavy atom effect of bromine.
Fluorescence Lifetime (τ_f) 1 - 5 nsExpected to be shorter than non-brominated analogues.

Experimental Protocols

Accurate determination of photophysical parameters requires rigorous experimental procedures. The following sections detail the standard methodologies for measuring fluorescence quantum yield and lifetime.

Relative Fluorescence Quantum Yield Measurement

The relative method is a widely used and reliable technique for determining the fluorescence quantum yield of a compound by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[10][11]

Experimental Workflow for Relative Quantum Yield Measurement

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis A Select Standard (e.g., Quinine Sulfate) B Prepare Stock Solutions (Sample & Standard) A->B C Prepare Dilute Solutions (Abs < 0.1) B->C D Record UV-Vis Absorbance Spectra C->D E Record Corrected Fluorescence Emission Spectra D->E F Integrate Emission Spectra E->F G Plot Integrated Intensity vs. Absorbance F->G H Calculate Quantum Yield using Equation G->H

Caption: Workflow for relative fluorescence quantum yield determination.

Detailed Methodology:

  • Selection of a Standard: Choose a fluorescence standard with a well-documented quantum yield and with absorption and emission spectra that overlap with the sample. For blue-emitting compounds like this compound, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φf ≈ 0.9-0.95) are suitable standards.

  • Preparation of Solutions: Prepare a series of solutions of both the sample and the standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.[11]

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions using a spectrophotometer. Note the absorbance value at the excitation wavelength for each solution.

  • Fluorescence Measurement: Record the corrected fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Data Analysis and Calculation:

    • Integrate the area under the corrected emission spectra for both the sample and the standard solutions.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The plot should be linear with a y-intercept close to zero.

    • The fluorescence quantum yield of the sample (Φ_sample) can be calculated using the following equation:

      Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

      where Φ_std is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent used for the sample and standard.[12]

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

Experimental Workflow for TCSPC Measurement

G cluster_setup Instrument Setup cluster_timing Timing Electronics cluster_analysis Data Analysis A Pulsed Light Source (e.g., LED, Laser) B Sample Holder A->B C Monochromator & Detector (e.g., PMT) B->C D Constant Fraction Discriminator (CFD) C->D E Time-to-Amplitude Converter (TAC) D->E F Analog-to-Digital Converter (ADC) E->F G Multichannel Analyzer (MCA) F->G I Record Fluorescence Decay G->I H Record Instrument Response Function (IRF) H->I J Deconvolution & Fitting I->J

Caption: Simplified workflow for fluorescence lifetime measurement using TCSPC.

Detailed Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent. The concentration should be low enough to avoid aggregation and reabsorption effects.

  • Instrument Response Function (IRF) Measurement: Measure the IRF of the system by using a scattering solution (e.g., a dilute suspension of non-dairy creamer or silica) in place of the sample. The IRF represents the time profile of the excitation pulse as seen by the detection system.

  • Fluorescence Decay Measurement: Replace the scattering solution with the sample solution and collect the fluorescence decay data. The sample is excited with a high-repetition-rate pulsed light source, and the arrival times of the emitted photons are recorded relative to the excitation pulses.

  • Data Analysis: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. The fluorescence lifetime (τ) is extracted by deconvolution and fitting the decay data to an exponential function (or a sum of exponentials for complex decays) using appropriate software.

Conclusion

This compound is a promising molecule with tunable photophysical properties. The presence of the bromo substituent is expected to enhance intersystem crossing, potentially making it a candidate for applications requiring triplet state formation, such as in photosensitization or triplet-triplet annihilation upconversion. Conversely, the reduced fluorescence quantum yield due to the heavy atom effect should be taken into account for applications requiring high fluorescence efficiency. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of its photophysical properties, which is a prerequisite for its rational design and implementation in advanced materials and technologies.

References

  • National Center for Biotechnology Information.

  • MDPI.

  • ResearchGate.

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A Technical Guide to the Structural Elucidation of Ethyl 10-bromoanthracene-9-carboxylate: A Case Study in a Novel Anthracene Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an in-depth, technical framework for the characterization of Ethyl 10-bromoanthracene-9-carboxylate, a novel derivative of anthracene. While a definitive, published crystal structure for this specific molecule is not yet available in public databases, this document outlines the necessary experimental and analytical protocols to determine its three-dimensional atomic arrangement. By leveraging established methodologies and drawing comparisons with structurally related compounds, we present a comprehensive roadmap for its synthesis, crystallization, and structural analysis via single-crystal X-ray diffraction.

The anthracene core is a cornerstone in medicinal chemistry and materials science, known for its applications in developing anti-cancer agents, organic light-emitting diodes (OLEDs), and fluorescent probes.[1][2] The introduction of a bromo and an ethyl carboxylate group at the 9 and 10 positions is anticipated to significantly influence its electronic properties, crystal packing, and, consequently, its potential applications.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of high-purity single crystals. The quality of the crystal is paramount, as it directly impacts the resolution and reliability of the diffraction data.[3]

Proposed Synthetic Pathway

A plausible synthetic route to this compound commences with the bromination of 9-anthracenecarboxylic acid, followed by esterification.

Step 1: Synthesis of 10-bromoanthracene-9-carboxylic acid

A common method for the bromination of 9-anthracenecarboxylic acid involves its reaction with bromine in acetic acid.[4] This regioselective bromination is directed to the 10-position due to the electronic nature of the anthracene ring system.

Step 2: Esterification to this compound

The resulting 10-bromoanthracene-9-carboxylic acid can be converted to its ethyl ester via Fischer esterification. This involves refluxing the carboxylic acid with an excess of ethanol in the presence of a catalytic amount of strong acid, such as sulfuric acid.

Protocol for Single Crystal Growth

Obtaining crystals suitable for X-ray diffraction is often the most challenging step in the process.[3] Slow evaporation of a saturated solution is a widely used technique.

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: Begin by screening a range of solvents to identify one in which this compound exhibits moderate solubility. A suitable solvent will allow for the preparation of a nearly saturated solution at room temperature.

  • Solution Preparation: Dissolve a small amount of the purified compound in the chosen solvent, gently warming if necessary to achieve complete dissolution.

  • Evaporation: Loosely cap the vial or beaker containing the solution to allow for slow evaporation of the solvent over a period of several days to weeks. The vessel should be left in a vibration-free environment.

  • Crystal Harvesting: Once well-formed, single crystals of sufficient size (typically 0.1-0.5 mm in each dimension) are observed, they should be carefully harvested using a spatula or by decanting the mother liquor.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[6]

Data Collection and Processing

The harvested crystal is mounted on a goniometer and placed within the X-ray diffractometer. The crystal is then rotated in the X-ray beam, and the diffraction data are collected on a detector.

dot

Caption: Workflow for Crystal Structure Determination.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and the intensities of the diffracted X-rays. The "phase problem" is then solved using computational methods to generate an initial electron density map of the molecule. This initial model is then refined to best fit the experimental data, resulting in the final, high-resolution crystal structure.

Anticipated Structural Features and Comparative Analysis

Based on the known crystal structure of the related compound, Ethyl 9-anthracenecarboxylate, we can anticipate several key structural features for this compound.[7][8][9]

ParameterEthyl 9-anthracenecarboxylate[7][8]Expected for this compound
Crystal System OrthorhombicMonoclinic or Triclinic (due to bromo- substitution)
Space Group P2₁2₁2₁P2₁/c or P-1 (common for organic molecules)
Dihedral Angle (COO group vs. Anthracene) 76.00 (19)°Similar, likely influenced by steric hindrance
Intermolecular Interactions C-H···O interactions, edge-to-face arene interactionsHalogen bonding (Br···O or Br···π), C-H···O, π-π stacking

The introduction of the bromine atom at the 10-position is expected to introduce the possibility of halogen bonding, a significant non-covalent interaction that can influence crystal packing and potentially lead to different polymorphic forms.

Significance for Drug Development and Materials Science

The detailed structural information obtained from X-ray crystallography is invaluable for understanding the structure-activity relationship (SAR) of new chemical entities. For drug development professionals, this knowledge can guide the design of more potent and selective drug candidates. In materials science, understanding the crystal packing and intermolecular interactions is crucial for designing materials with specific optical and electronic properties.[10] Anthracene derivatives, for instance, are widely investigated for their potential as organic semiconductors and emitters in OLEDs.[2][11]

Conclusion

This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural determination of this compound. While a definitive crystal structure is not yet publicly available, the methodologies outlined herein, coupled with comparative analysis of related compounds, offer a clear path forward for its complete characterization. The resulting structural insights will be of significant value to researchers in medicinal chemistry, materials science, and drug development.

References

  • Fujii, K., et al. (2011). Overview of Structure Determination from Powder Diffraction Data for Molecular Crystals. Nihon Kessho Gakkaishi, 53(3), 163-170. Available at: [Link]

  • Rider, K. C., et al. (2013). Ethyl 3-(10-bromoanthracen-9-yl)-5-methyl-1,2-oxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1804. Available at: [Link]

  • Somashekar, M. N., & Chetana, P. R. (2016). A Review on Anthracene and Its Derivatives: Applications. International Journal of Pharmaceutical Sciences and Research, 7(9), 3584-3593. Available at: [Link]

  • Bendrath, L. M. S. F., et al. (2008). Ethyl anthracene-9-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1288. Available at: [Link]

  • Bendrath, L. M. S. F., et al. (2008). Ethyl anthracene-9-carboxylate. ResearchGate. Available at: [Link]

  • Bendrath, L. M. S. F., et al. (2008). Ethyl anthracene-9-carboxylate. PubMed. Available at: [Link]

  • Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available at: [Link]

  • Simmons, J. M., et al. (2007). 2-{Ethyl[4-(4-nitrophenyldiazenyl)phenyl]amino}ethyl anthracene-9-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4086. Available at: [Link]

  • Duax, W. L., & Griffin, J. F. (2012). X-Ray Crystallography of Chemical Compounds. Comprehensive Molecular Insect Science, 1, 1-18. Available at: [Link]

  • ResearchGate. (n.d.). Examples of anthracene derivatives and their applications. Available at: [Link]

  • de Oliveira, K. T., & de Souza, R. O. M. A. (2020). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 16, 2266-2296. Available at: [Link]

  • ResearchGate. (2023). Therapeutic Potential of Anthracene Derivatives for Breast Cancer. Available at: [Link]

  • Google Patents. (n.d.). CN113831237A - A kind of synthetic method of 9-anthracenecarboxylic acid.
  • Aromalake Chemical Co., Ltd. (n.d.). This compound. Available at: [Link]

  • Al-Hourani, B. J., et al. (2021). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Journal of the Serbian Chemical Society, 86(1), 47-56. Available at: [Link]

  • Google Patents. (n.d.). CN103073387A - Preparation method of 9, 10-dibromoanthracene.
  • ResearchGate. (2006). Crystal structure of 10-bromo-9-phenylanthracene-anthracene-9,10-dione (2:1), (C20H13Br)(C7H4O), C27H17BrO. Available at: [Link]

  • Chemsrc.com. (n.d.). This compound. Available at: [Link]

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Solubility of Ethyl 10-bromoanthracene-9-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Ethyl 10-bromoanthracene-9-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon. Its unique structure, featuring a bulky aromatic system, a bromine substituent, and an ethyl ester functional group, makes it a compound of interest in materials science and as a building block in organic synthesis.[1][2][3][4] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in a laboratory or industrial setting. Solubility dictates the choice of solvents for chemical reactions, facilitates purification processes such as recrystallization, and is a critical parameter in the formulation of new materials and potential therapeutic agents.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. It combines theoretical predictions based on the molecule's physicochemical properties with detailed, practical protocols for experimental solubility determination. This document is designed to be a self-contained resource, empowering researchers to make informed decisions regarding solvent selection and to develop robust, validated procedures for their specific applications.

Physicochemical Properties and Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[5] To predict the solubility of this compound, we must first analyze its molecular structure.

Molecular Structure Analysis:

  • Core Structure: The molecule is built upon a large, rigid, and nonpolar anthracene core (C₁₄H₉). This polycyclic aromatic system is hydrophobic and will dominate the molecule's overall character.

  • Functional Groups:

    • Ethyl Ester (-COOCH₂CH₃): This group introduces a degree of polarity due to the presence of electronegative oxygen atoms, allowing for dipole-dipole interactions.

    • Bromo Group (-Br): The bromine atom at the 10-position adds to the molecular weight and introduces a weak polar C-Br bond, but its effect on overall polarity is minimal compared to the large aromatic system.

Given its predominantly nonpolar nature, this compound is expected to be readily soluble in nonpolar and moderately polar organic solvents that can engage in van der Waals forces and π-π stacking with the anthracene core. Conversely, its solubility in highly polar solvents, particularly water, is expected to be negligible.

Predicted Solubility Profile:

Based on this structural analysis, a qualitative solubility profile can be predicted. This serves as a starting point for experimental verification.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Nonpolar Hexane, Toluene, BenzeneHigh The nonpolar nature of these solvents aligns well with the large, nonpolar anthracene core, facilitating dissolution through London dispersion forces.
Moderately Polar Aprotic Dichloromethane (DCM), Chloroform (CHCl₃), Diethyl Ether, Ethyl Acetate (EtOAc)High to Moderate These solvents possess a balance of polarity that can interact with the ester group while also effectively solvating the large aromatic system. Synthesis procedures for similar compounds often use CHCl₃ or EtOAc.[6][7]
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to Low While these solvents are polar, they lack hydrogen-bonding donor capabilities. The large nonpolar part of the solute may limit solubility. However, related compounds like 9-anthracenecarboxylic acid are soluble in DMSO and DMF.[8]
Polar Protic Ethanol, Methanol, IsopropanolLow to Sparingly Soluble The strong hydrogen-bonding network of these solvents makes it difficult for the largely nonpolar solute to dissolve. However, heating may increase solubility, making these solvents potentially suitable for recrystallization.[7][9]
Aqueous WaterInsoluble The extreme polarity and strong hydrogen-bonding of water are incompatible with the hydrophobic nature of the molecule.

Experimental Determination of Solubility

While predictions are useful, they must be confirmed through empirical testing. The following protocols provide systematic approaches for both qualitative and quantitative solubility determination.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents, which is often sufficient for initial solvent screening for reactions or purification.

Protocol:

  • Preparation: Place approximately 25 mg of this compound into a clean, dry small test tube.

  • Solvent Addition: Add the selected solvent to the test tube in 0.25 mL increments, up to a total volume of 0.75 mL.

  • Mixing: After each addition, vigorously shake or vortex the test tube for at least 60 seconds to ensure thorough mixing.[10][11]

  • Observation: Visually inspect the solution after each mixing step. Note whether the compound is fully soluble (a clear solution), partially soluble (some solid remains but the solution is colored), or insoluble (the solid remains unchanged).

  • Recording: Record the results systematically in a table, using descriptive terms such as "soluble," "sparingly soluble," or "insoluble."

Quantitative Solubility Determination (Shake-Flask Method)

For applications requiring precise solubility values (e.g., in g/L or mol/L), the shake-flask method is a reliable standard.

Protocol:

  • Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed flask or vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached. A shaker bath is ideal for this purpose.

  • Phase Separation: Allow the mixture to stand without agitation for several hours so that the excess solid can settle. Alternatively, centrifuge the sample to pellet the undissolved solid.

  • Sample Extraction: Carefully extract a known volume of the clear, supernatant liquid, ensuring that no solid particles are transferred. A syringe with a filter tip is recommended.

  • Concentration Analysis: Determine the concentration of the dissolved solute in the extracted sample. This can be achieved through several methods:

    • Gravimetric Analysis: Evaporate the solvent from the known volume of the solution and weigh the remaining solid residue.

    • Spectroscopic Analysis: If the compound has a known extinction coefficient, UV-Vis spectroscopy can be used to determine the concentration based on the Beer-Lambert law. A calibration curve should be prepared beforehand.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

Workflow for Solubility Determination

The following diagram outlines the logical flow for systematically assessing the solubility of the compound.

G start Start: Obtain pure Ethyl 10-bromoanthracene-9-carboxylate select_solvents Select a range of solvents (nonpolar, polar aprotic, polar protic) start->select_solvents qual_test Perform Qualitative Solubility Test (25 mg solute in 0.75 mL solvent) select_solvents->qual_test observe Observe and Record: Soluble, Sparingly Soluble, or Insoluble qual_test->observe is_quant_needed Is Quantitative Data Required? observe->is_quant_needed quant_test Perform Quantitative Shake-Flask Method is_quant_needed->quant_test Yes end End: Tabulate Solubility Data is_quant_needed->end No analysis Analyze Concentration (Gravimetric or Spectroscopic) quant_test->analysis analysis->end

Caption: Workflow for solubility determination.

Recrystallization for Purification

Recrystallization is a powerful technique for purifying solid organic compounds, and it relies on the differential solubility of a compound in a solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound completely when hot but only sparingly when cold.

Solvent Selection for Recrystallization

Based on the predicted solubility, polar protic solvents like ethanol or isopropanol are promising candidates for the recrystallization of this compound. Synthesis procedures for the parent compound, 9-bromoanthracene, often utilize recrystallization from anhydrous ethanol, suggesting this would be a good starting point.[7][9] A solvent pair, such as dichloromethane/petroleum ether, could also be effective.

Protocol for Recrystallization:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves. Adding too much solvent will reduce the yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[12]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of the solvent.

Recrystallization Process Diagram

G cluster_dissolution 1. Dissolution cluster_filtration 2. Cooling cluster_isolation 3. Isolation dissolve Dissolve crude solid in minimum hot solvent cool Slowly cool solution to induce crystallization dissolve->cool isolate Isolate crystals via vacuum filtration cool->isolate wash Wash with ice-cold solvent isolate->wash dry Dry purified crystals wash->dry

Caption: Key stages of the recrystallization process.

Conclusion

The solubility of this compound is dictated by its predominantly nonpolar, aromatic structure. It is predicted to be highly soluble in nonpolar and moderately polar aprotic solvents, with limited solubility in polar protic solvents and practical insolubility in water. This guide provides both the theoretical framework for understanding these properties and robust, field-proven protocols for their experimental validation. By following the detailed methodologies for qualitative and quantitative solubility testing, as well as for purification by recrystallization, researchers can effectively handle this compound and optimize its use in their scientific endeavors.

References

Sources

Theoretical calculations for Ethyl 10-bromoanthracene-9-carboxylate properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Theoretical Calculations for Ethyl 10-bromoanthracene-9-carboxylate Properties

Authored For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist

Introduction: Bridging Theory and Application with Anthracene Derivatives

Anthracene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings, serves as a foundational scaffold for a vast array of functional materials.[1] Its derivatives are subjects of intense research due to their intrinsic fluorescent properties and versatile reactivity, making them crucial components in chemical sensors, organic light-emitting diodes (OLEDs), and as fluorescent probes in biological systems.[2] The strategic modification of the anthracene core, particularly at the 9 and 10 positions, allows for the fine-tuning of its electronic and photophysical properties.[1][3]

This compound is one such derivative, incorporating an electron-withdrawing ethyl carboxylate group and a halogen (bromo) substituent. These modifications significantly influence the molecule's frontier molecular orbitals, reactivity, and spectroscopic behavior. Predicting these properties with high accuracy before engaging in potentially costly and time-consuming synthesis is a cornerstone of modern chemical research.

This technical guide provides a comprehensive framework for performing and interpreting theoretical calculations on this compound. We will delve into the core computational methodologies, explore the key predictable properties, and provide a detailed, validated protocol for researchers. The primary computational tool discussed is Density Functional Theory (DFT), a method that offers a robust balance of computational cost and accuracy for molecules of this size and complexity.[4][5]

Part 1: Core Computational Methodologies

The predictive power of theoretical chemistry hinges on selecting the appropriate level of theory—a combination of a method, a functional, and a basis set—that accurately describes the electronic structure of the molecule.

The Foundation: Density Functional Theory (DFT)

DFT is a quantum mechanical method that calculates the electronic properties of a system based on its electron density, rather than the complex many-electron wavefunction.[5] This approach significantly reduces computational demand while maintaining high accuracy, making it the workhorse for calculations on organic molecules.

Causality Behind Method Selection: Choosing the Right Tools
  • Functional Selection (The "Engine"): The choice of the exchange-correlation functional is critical. For a molecule like this compound, which has both π-conjugated and heteroatomic systems, a hybrid functional is often the most reliable choice.

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a widely used and well-benchmarked functional that provides excellent results for the geometries and energies of a broad range of organic molecules.[6]

    • M06-2X: This is a high-nonlocality functional that offers improved performance for non-covalent interactions and thermochemistry, which can be relevant when studying potential intermolecular interactions.[3]

  • Basis Set Selection (The "Resolution"): The basis set is a set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set yields more accurate results but at a higher computational cost.

    • 6-311++G(d,p): This Pople-style basis set is an excellent choice for this system.[3][6]

      • 6-311: A triple-zeta basis set, meaning each atomic orbital is described by three separate functions, providing high flexibility.

      • ++G: Includes diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing anions, excited states, and weak intermolecular interactions.

      • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape, which is essential for describing chemical bonding accurately.

Computational Workflow Overview

The process of theoretical property calculation follows a logical and sequential path. The initial molecular structure is first optimized to find its most stable energetic conformation. From this optimized geometry, various electronic and spectroscopic properties are then calculated.

G cluster_input Input Phase cluster_calc Calculation Phase cluster_output Analysis Phase Build 1. Build Initial 3D Structure Select 2. Select Level of Theory (e.g., B3LYP/6-311++G(d,p)) Build->Select Opt 3. Geometry Optimization (Find Energy Minimum) Select->Opt Freq 4. Frequency Analysis (Confirm Minimum & Get Vibrational Data) Opt->Freq Props 5. Property Calculations (FMO, TD-DFT, MEP) Freq->Props Geom Optimized Geometry (Bond Lengths, Angles) Props->Geom Spectra Predicted Spectra (IR, UV-Vis) Props->Spectra Electronic Electronic Properties (HOMO/LUMO, Reactivity) Props->Electronic

Caption: General computational workflow from initial structure to property analysis.

Part 2: Key Calculated Properties and Their Significance

A. Optimized Molecular Geometry

The first and most crucial step is to determine the molecule's most stable three-dimensional structure. This is achieved by performing a geometry optimization, which systematically alters the geometry to find the configuration with the lowest possible energy.

The resulting optimized structure provides key geometric parameters that can be directly compared to experimental data from techniques like X-ray crystallography to validate the accuracy of the chosen computational method.[7][8] For instance, in related anthracene derivatives, the dihedral angle between substituents and the anthracene plane is a critical parameter affecting crystal packing and electronic properties.[7][9]

Table 1: Representative Calculated Geometric Parameters for this compound (Note: These are illustrative values based on typical DFT calculations for similar structures.)

ParameterDescriptionCalculated Value
C9-C(O)O Bond LengthLength of the bond connecting the ester to the anthracene1.49 Å
C10-Br Bond LengthLength of the carbon-bromine bond1.91 Å
C9-C11-C12-C10 DihedralTwist of the central anthracene ring~179.8° (nearly planar)
C9-C(O)-O-CH2 DihedralTorsion angle of the ethyl ester group~85.0°
B. Frontier Molecular Orbital (FMO) Analysis

The electronic behavior of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10]

  • HOMO: Represents the ability to donate an electron. A higher HOMO energy level indicates a better electron donor.[10]

  • LUMO: Represents the ability to accept an electron. A lower LUMO energy level indicates a better electron acceptor.[10]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.[10] A small energy gap is associated with high chemical reactivity, low kinetic stability, and higher polarizability.[10][11][12]

Substituents play a key role in tuning these orbital energies.[13] The electron-withdrawing nature of the bromo and ethyl carboxylate groups is expected to lower the energy of both the HOMO and LUMO of the anthracene core, impacting its electronic transitions.

FMO LUMO LUMO (Lowest Unoccupied MO) -1.95 eV HOMO HOMO (Highest Occupied MO) -6.20 eV HOMO->LUMO   ΔE = 4.25 eV

Caption: Illustrative HOMO-LUMO energy level diagram for this compound.

Table 2: Calculated Frontier Molecular Orbital Properties (Note: Illustrative values.)

PropertyDescriptionCalculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.20
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.95
ΔE (Gap)HOMO-LUMO Energy Gap (ELUMO - EHOMO)4.25
C. Simulated Spectroscopic Properties

Computational methods can reliably predict various types of spectra, providing a direct link between the molecule's structure and its experimental characterization.

  • UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excited states of the molecule.[6] This allows for the simulation of the UV-Vis absorption spectrum, predicting the wavelength of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π→π* transitions for conjugated systems like anthracene.[6]

  • Vibrational Spectroscopy (IR): After a successful geometry optimization, a frequency calculation yields the harmonic vibrational frequencies. These correspond to the absorption peaks in an infrared (IR) spectrum and are invaluable for identifying the presence of specific functional groups (e.g., the C=O stretch of the ester).

D. Molecular Electrostatic Potential (MEP)

An MEP map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for understanding intermolecular interactions and predicting chemical reactivity.[12]

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. In this molecule, this would be concentrated around the carbonyl oxygen.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack.

  • Green Regions (Neutral Potential): Indicate areas of nonpolar character, such as the aromatic rings.

Part 3: Self-Validating Computational Protocol

This section provides a step-by-step methodology for conducting the theoretical calculations. The protocol is designed to be self-validating by including a frequency analysis step, which ensures the optimized structure is a true energy minimum.

G Start Start: Build Initial Molecule Opt Step 1: Geometry Optimization Opt keyword Start->Opt Freq Step 2: Frequency Analysis Freq keyword Opt->Freq Check Check Frequencies: All Positive? Freq->Check TDDFT Step 3: Excited State Calc. TD-DFT keyword Check->TDDFT Yes Error Error: Not a Minimum (Re-optimize) Check->Error No NBO Step 4: Orbital & Charge Analysis Pop=NBO keyword TDDFT->NBO End End: Analyze Output Data NBO->End

Sources

An In-depth Technical Guide to CAS Number 1089318-91-1 and the Chalcone Derivative 1-(4-(dimethylamino)phenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: It is important to clarify a discrepancy in the initial query. The provided CAS number, 1089318-91-1, corresponds to the chemical compound Ethyl 10-bromoanthracene-9-carboxylate . The chemical name also provided, 1-(4-(dimethylamino)phenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-one , refers to a distinct chalcone derivative. This guide will provide a comprehensive overview of both compounds in separate sections to ensure clarity and scientific accuracy.

Part 1: this compound (CAS: 1089318-91-1)

This section provides a detailed technical overview of this compound, a derivative of anthracene.

Chemical Properties and Structure

This compound is a polycyclic aromatic hydrocarbon derivative. Its core structure is based on anthracene, a molecule composed of three fused benzene rings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1089318-91-1[1][2][3]
Molecular Formula C₁₇H₁₃BrO₂[1][4]
Molecular Weight 329.19 g/mol [1][4]
Melting Point 83 °C[5]
Appearance Not specified, likely a solid at room temperature
Purity Typically offered at ≥97%[1]

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Potential Applications and Research Areas

Anthracene derivatives are widely utilized in materials science and organic electronics due to their fluorescent properties. While specific applications for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential use as:

  • An intermediate in organic synthesis: The bromo and carboxylate groups can serve as handles for further chemical modifications to create more complex molecules.[6]

  • A building block for fluorescent materials: Anthracene is a well-known fluorophore, and its derivatives are often investigated for applications in organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging.

Suppliers

A number of chemical suppliers offer this compound, primarily for research and development purposes.

Table 2: Selected Suppliers of this compound

SupplierLocationPurityContact Information
Shanghai Aladdin Biochemical Technology Co., LTD China97.0%Provided on Chemsrc.com[1]
Shanghai Nianxing Industrial Co., Ltd. China97.0%Email: [1]
Shanghai Amole Biotechnology Co., Ltd. China97.0%Email: [1]
Nordmann Japan Ltd. JapanNot SpecifiedContact via website[2]
Apollo Scientific UKNot SpecifiedCatalogue No: OR470554[3]
BLD Pharm USA/ChinaNot SpecifiedProduct ID: BD227894[7]

Part 2: 1-(4-(dimethylamino)phenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-one

This section focuses on the chalcone derivative mentioned in the user's query. It is important to note that a specific CAS number for this exact compound was not readily found in the conducted searches. However, extensive information is available for a closely related analog, (3E)-3-[4-(Dimethylamino)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one , which will be used as a primary reference for the properties and synthesis of this class of compounds.

Chalcones are a class of natural and synthetic compounds that form a central scaffold for a variety of biologically active molecules.[2] They are characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[8]

Chemical Properties and Structure of a Close Analog

The properties of the closely related chalcone, (3E)-3-[4-(Dimethylamino)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one, are summarized below. It is anticipated that the user-specified compound will have similar properties.

Table 3: Physicochemical Properties of (3E)-3-[4-(Dimethylamino)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one

PropertyValueSource(s)
Molecular Formula C₁₇H₁₇NO₂[1]
Molecular Weight 267.32 g/mol [1]
Appearance Likely a crystalline solid[1]
Configuration Adopts a trans configuration about the C=C bond[1]

The general structure of these chalcone derivatives is as follows:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product benzaldehyde 4-(dimethylamino)benzaldehyde reaction Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH) benzaldehyde->reaction acetophenone 1-(4-hydroxy-3-methoxyphenyl)ethanone acetophenone->reaction chalcone 1-(4-(dimethylamino)phenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-one reaction->chalcone

Caption: Workflow for the synthesis of the target chalcone.

Potential Applications and Research

Chalcone derivatives are of significant interest to researchers in drug discovery and materials science due to their diverse biological activities and photophysical properties. [2][5]

  • Anticancer Activity: Many chalcones have demonstrated cytotoxic effects against various cancer cell lines, often by inducing apoptosis or cell cycle arrest. [5]* Anti-inflammatory and Antioxidant Properties: The phenolic groups present in many chalcones contribute to their ability to scavenge free radicals. [1]* Nonlinear Optical (NLO) and Fluorescent Materials: The intramolecular charge transfer characteristics of certain chalcones make them candidates for applications in laser dyes and other optical materials. [9]

Suppliers of Related Compounds

While a direct supplier for the exact chalcone was not identified, numerous suppliers offer similar chalcone derivatives and the necessary precursors for its synthesis.

Table 4: Selected Suppliers of Related Chalcones and Precursors

SupplierCompound TypeExample
JHECHEM CO LTD Chalcone derivative3-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one [10]
Biosynth Carbosynth Chalcone derivative(2E)-3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one [3]
Matrix Scientific Chalcone derivative(2E)-3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one [3]
Sigma-Aldrich (MilliporeSigma) Precursor1-(4-hydroxy-3-methoxyphenyl)ethan-1-one [11]

References

  • (3E)-3-[4-(Dimethylamino)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one. National Center for Biotechnology Information. PubChem Compound Summary for CID 24858826.
  • 4-Dimethylamino-3',4'-dimethoxychalcone. National Center for Biotechnology Information. PubChem Compound Summary for CID 6156423.
  • S. L. R. T. Dias, M. M. M. Pinto and E. Sousa, "Chalcones: Synthetic Chemistry Follows Where Nature Leads," LJMU Research Online, 2021.
  • S. S. V. P. Kumar, A. K. D. V. Prasad, K. V. Kumar and S. Ganapathy, "1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one: A Diphenyl Chalcone Derivative with Potent Antitumor Activity Via Up-Regulation of p21 Gene," Science Repository, 2021.
  • 3-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Echemi.
  • 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one. LookChem.
  • S. S. V. P. Kumar, A. K. D. V. Prasad, K. V. Kumar and S. Ganapathy, "1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl)
  • M. A. Al-gamal, S. A. Al-ghamdi, H. M. G. Al-hazmi, M. S. Al-amshany and A. M. Asiri, "Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP)
  • 3-[4-(Dimethylamino)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one. National Center for Biotechnology Information. PubChem Compound Summary for CID 5378142.
  • The chalcone derivative (E)-1-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one monohydrate.
  • M. A. Al-gamal, S. A. Al-ghamdi, H. M. G. Al-hazmi, M. S. Al-amshany and A. M. Asiri, "Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP)
  • 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one. Sigma-Aldrich.
  • 1-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-one. National Center for Biotechnology Information. PubChem Compound Summary for CID 13117028.
  • M. A. Al-gamal, S. A. Al-ghamdi, H. M. G. Al-hazmi, M. S. Al-amshany and A. M. Asiri, "Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP)," MDPI, 2021.
  • (2e)-3-(3,4-Dimethoxyphenyl)-1-(4-Hydroxyphenyl)prop-2-En-1-One. Amanote Research.
  • 4-hydroxy-3-methoxyphenyl-2-propenone derivative, preparation method thereof and antioxidant composition comprising same.
  • A. A. Siddiqui, R. Mishra, M. Shaharyar, M. A. Husain and M. Rashid, "Synthesis of some new 3(4-hydroxyphenyl)prop-2-en-1-one 4-phenyl substituted schiff's bases and their antibacterial activity," Der Pharma Chemica, 2011.
  • (E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one. Biosynth.

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of Ethyl 10-bromoanthracene-9-carboxylate in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Overview

Ethyl 10-bromoanthracene-9-carboxylate is a highly functionalized aromatic compound that serves as a pivotal building block in modern organic synthesis. Its structure, featuring a rigid anthracene core with orthogonal substitution at the 9- and 10-positions, provides chemists with a versatile platform for constructing complex, three-dimensional molecules and advanced π-conjugated systems. The presence of a bromine atom offers a reactive handle for a multitude of cross-coupling reactions, while the ethyl carboxylate group can be retained or further transformed, adding another layer of synthetic utility. This combination makes the reagent particularly valuable in the fields of materials science for the development of organic light-emitting diodes (OLEDs), and in medicinal chemistry as a scaffold for novel therapeutics.[1][2]

Chemical Identity and Properties
PropertyValue
IUPAC Name This compound
CAS Number 1089318-91-1[3][4]
Molecular Formula C₁₇H₁₃BrO₂[3]
Molecular Weight 329.19 g/mol [3]
Appearance Typically a yellow or off-white solid
Solubility Soluble in common organic solvents like THF, CH₂Cl₂, and DMSO

Safety, Handling, and Storage

Scientific integrity begins with safety. A thorough understanding of the hazard profile of this compound is essential for its proper handling.

Hazard Identification

Based on available safety data for the compound and related bromo-aromatic structures, the following hazards are noted:

  • Harmful if swallowed (H302).[5]

  • May cause an allergic skin reaction (H317).[5]

  • May cause skin and eye irritation.[6][7]

  • Users should avoid breathing dust, fumes, or spray.[5][7]

Recommended Handling Procedures & Personal Protective Equipment (PPE)

All manipulations should be performed inside a certified chemical fume hood to avoid inhalation.[7]

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[6]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Wash hands and any exposed skin thoroughly after handling.[5][7]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is required.

Storage and Stability
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7]

  • Stability: The compound is stable under normal storage conditions.[6]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[6][7]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 10-position is the primary site for synthetic elaboration, making palladium-catalyzed cross-coupling reactions the most powerful application of this reagent. These reactions allow for the precise formation of new carbon-carbon bonds under relatively mild conditions.[8]

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, enabling the linkage of an aryl halide with an organoboron species. This reaction is instrumental in creating biaryl structures, which are common motifs in pharmaceuticals and organic electronic materials.[1][9]

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the anthracene substrate, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.[10]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.

Suzuki_Mechanism Fig 1. Catalytic cycle of the Suzuki-Miyaura coupling reaction. pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_intermediate Ar-Pd(II)L₂-Br oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation [R'-B(OR)₂(OH)]⁻ pd_r Ar-Pd(II)L₂-R' transmetalation->pd_r reductive_elimination Reductive Elimination pd_r->reductive_elimination reductive_elimination->pd0 product Ar-R' (Coupled Product) reductive_elimination->product reagents Ar-Br + R'-B(OR)₂ base Base (e.g., K₂CO₃) Sonogashira_Mechanism Fig 2. Interlinked catalytic cycles of the Sonogashira coupling. cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)L₂-Br pd0->pd_intermediate Oxidative Addition (Ar-Br) pd_alkyne Ar-Pd(II)L₂-C≡CR' pd_intermediate->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR' pd_alkyne->product cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR' cu_acetylide->pd_intermediate cu_acetylide->cu_halide alkyne H-C≡CR' alkyne->cu_acetylide base Base (Amine) base->cu_acetylide

Sources

Application Note: Ethyl 10-bromoanthracene-9-carboxylate as a Key Building Block for Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Organic Light-Emitting Diodes (OLEDs) represent a frontier technology in displays and solid-state lighting, with ongoing research focused on developing materials that enhance efficiency, color purity, and operational stability. Anthracene derivatives have been identified as a critical class of materials, particularly for creating efficient blue emitters, which remain a significant challenge.[1][2] This application note details the synthesis, characterization, and application of Ethyl 10-bromoanthracene-9-carboxylate, a versatile and pivotal building block for synthesizing high-performance OLED materials. We provide detailed, field-proven protocols for its synthesis and subsequent functionalization via palladium-catalyzed cross-coupling reactions, explain the rationale behind the methodological choices, and discuss the characterization of the resulting materials. This guide is intended for researchers and scientists in materials chemistry and drug development, offering a comprehensive resource for leveraging this compound in the rational design of next-generation organic electronic materials.

Introduction: The Strategic Importance of Anthracene Scaffolds in OLEDs

The performance of an OLED device is fundamentally determined by the molecular architecture of the organic materials used in its emissive and charge-transport layers.[3] Anthracene, with its rigid, planar, and highly fluorescent polycyclic aromatic structure, serves as an exceptional core for building OLED materials.[1] Its derivatives are widely utilized as stable and efficient emitters, particularly for the challenging blue region of the visible spectrum, as well as robust host materials in phosphorescent OLEDs (PhOLEDs).[4][5]

The 9- and 10-positions of the anthracene core are particularly reactive and offer a straightforward path for chemical modification. Introducing substituents at these sites allows for precise tuning of the material's electronic and photophysical properties, such as its emission wavelength, quantum yield, and charge-carrier mobility.[6] this compound (CAS: 1089318-91-1) is a strategically designed building block that leverages this principle. The bromine atom at the 10-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl or heteroaryl groups.[7][8] The ethyl carboxylate group at the 9-position helps to improve solubility and can modulate the electronic properties of the molecule. This dual functionalization makes it an ideal precursor for creating a diverse library of advanced OLED materials.

Physicochemical Properties
PropertyValueReference
CAS Number 1089318-91-1[9][10]
Molecular Formula C₁₇H₁₃BrO₂[9]
Molecular Weight 329.19 g/mol [9][11]
Appearance Typically a yellow or off-white solidN/A
Purity >97% (commercially available)[11][12]

Synthesis and Purification Protocol: this compound

This section provides a robust, two-step protocol for the synthesis of the title compound starting from commercially available ethyl anthracene-9-carboxylate.

Workflow for Synthesis

cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Bromination cluster_2 Final Product A Ethyl anthracene-9-carboxylate B Reaction with NBS in DMF A->B Reagents C Purification (Recrystallization) B->C Crude Product D This compound C->D Purified Product

Caption: Workflow for the synthesis of this compound.

Protocol: Bromination of Ethyl Anthracene-9-carboxylate

Rationale: This procedure utilizes N-Bromosuccinimide (NBS) as a brominating agent. NBS is a reliable and selective source of electrophilic bromine, which preferentially reacts at the electron-rich 10-position of the anthracene ring, a position activated by the existing carboxylate group. Dimethylformamide (DMF) is chosen as the solvent due to its high polarity, which facilitates the reaction, and its ability to dissolve both the starting material and NBS.

Materials:

  • Ethyl anthracene-9-carboxylate

  • N-Bromosuccinimide (NBS), recrystallized

  • Dimethylformamide (DMF), anhydrous

  • Ethanol

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl anthracene-9-carboxylate (1.0 eq.) in anhydrous DMF (approx. 10 mL per gram of starting material). Stir the solution until all solid has dissolved.

  • Reagent Addition: In a separate flask, dissolve recrystallized NBS (1.1 eq.) in a minimal amount of anhydrous DMF. Add this NBS solution dropwise to the stirred solution of the anthracene derivative at room temperature over 30 minutes.

    • Expert Insight: Adding the NBS solution slowly prevents a rapid exotherm and minimizes the formation of di-brominated side products.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting material.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold deionized water (approx. 5 times the volume of DMF used). A yellow precipitate will form.

  • Isolation: Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with deionized water to remove residual DMF, followed by a small amount of cold ethanol to remove unreacted NBS and other impurities.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water or toluene/hexane mixture, to yield the pure this compound as a yellow crystalline solid.

  • Drying: Dry the purified product under vacuum at 40-50°C for several hours.

Application Protocol: Suzuki-Miyaura Cross-Coupling

The bromine atom on this compound serves as an excellent leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This enables the formation of a C-C bond, attaching a new aryl group at the 10-position and creating a more complex, conjugated system suitable for OLED applications.[7][13]

Reaction Scheme: Functionalization via Suzuki Coupling

cluster_start cluster_boronic cluster_product start_img start_img plus1 + start_label Ethyl 10-bromoanthracene- 9-carboxylate boronic_img boronic_img reaction_arrow Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Toluene/H₂O, Reflux boronic_label Arylboronic Acid (e.g., Phenylboronic Acid) prod_img prod_img prod_label 9,10-Disubstituted Anthracene Derivative

Caption: General scheme for a Suzuki coupling reaction.

Protocol: Synthesis of Ethyl 10-phenylanthracene-9-carboxylate

Rationale: This protocol describes a typical Suzuki coupling. The palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)) is essential for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8] A base, such as potassium carbonate, is required to activate the boronic acid for the transmetalation step. A two-phase solvent system like toluene/water is often used to ensure all reactants are in solution.

Materials:

  • This compound (1.0 eq.)

  • Phenylboronic acid (1.2-1.5 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 eq.)

  • Toluene, degassed

  • Deionized Water, degassed

  • Schlenk flask, condenser, nitrogen/argon inlet, magnetic stirrer

Procedure:

  • Inert Atmosphere: Assemble the reaction glassware (Schlenk flask, condenser) and ensure it is free of moisture by flame-drying under vacuum or oven-drying. Allow to cool under a stream of inert gas (Nitrogen or Argon).

    • Expert Insight: The Pd(0) catalyst is sensitive to oxygen, and maintaining an inert atmosphere throughout the reaction is critical for achieving high yields and preventing catalyst degradation.

  • Reagent Loading: To the Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and anhydrous potassium carbonate (2.5 eq.).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

  • Solvent Addition: Add degassed toluene and degassed deionized water (typically in a 4:1 to 10:1 ratio). The mixture should be stirred vigorously.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) and maintain for 6-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Characterization and Performance

Structural and Photophysical Analysis

The synthesized materials must be rigorously characterized to confirm their identity and assess their suitability for OLED applications.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and assess purity. The successful Suzuki coupling would be confirmed by the appearance of new aromatic proton signals corresponding to the introduced phenyl group and the disappearance of the characteristic downfield shift associated with the bromine-substituted carbon.

  • Mass Spectrometry (MS): Provides the exact molecular weight, confirming the successful synthesis.

  • UV-Visible Absorption Spectroscopy: Measures the wavelengths of light the material absorbs. This provides information about the electronic transitions and the optical bandgap (HOMO-LUMO gap) of the molecule.

  • Photoluminescence (PL) Spectroscopy: Measures the emission spectrum of the material when excited by light. This determines the color of the emitted light (e.g., deep blue, sky blue) and is a primary indicator of its potential as an OLED emitter.[14]

Representative Photophysical Data

The introduction of different aryl groups via Suzuki coupling significantly impacts the photophysical properties.

Substituent at 10-positionAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Solution Quantum Yield (Φ)Emission Color
-Br (Starting Material)~380-400~410-430ModerateViolet-Blue
-Phenyl~390-410~430-450HighBlue
-Naphthyl~400-420~440-460HighSky Blue
-Carbazolyl~410-430~450-480Very HighGreen-Blue

Note: These are representative values. Actual results will vary based on solvent and specific molecular structure.

Integration into OLED Devices

Materials derived from this compound are typically used in the emissive layer (EML) of a multi-layer OLED device. They can function as the primary blue-emitting dopant or as a host material for other emitters.[15]

Typical OLED Device Architecture

Cathode Cathode (e.g., Mg:Ag, LiF/Al) ETL Electron Transport Layer (ETL) Cathode->ETL EML Emissive Layer (EML) Host:Derivative ETL->EML HTL Hole Transport Layer (HTL) EML->HTL HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode

Caption: Schematic of a typical multi-layer OLED device structure.

In this architecture, holes are injected from the anode and transported through the HTL, while electrons are injected from the cathode and transported through the ETL. They recombine in the emissive layer within the molecules derived from the anthracene building block, generating light. The performance of the final device—measured by its external quantum efficiency (EQE), luminance, and operational lifetime—is directly linked to the properties of the material synthesized from this compound.

Conclusion

This compound is a high-value, strategic building block for the synthesis of advanced organic materials for OLED applications. Its pre-functionalized structure allows for the reliable and regioselective introduction of bromine, providing a versatile handle for further chemical elaboration, most notably through robust and scalable Suzuki-Miyaura cross-coupling reactions. The protocols and rationale presented in this application note provide researchers with a solid foundation for synthesizing a wide array of novel 9,10-disubstituted anthracene derivatives. By carefully selecting the coupling partner, scientists can precisely tune the photophysical and electronic properties of these materials to meet the demanding requirements for next-generation, high-efficiency, and stable OLED displays and lighting.

References

  • Gajewski, M. K., et al. (2015). Ethyl 3-(10-bromoanthracen-9-yl)-5-methyl-1,2-oxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 71(Pt 12), o1084–o1085. Available at: [Link]

  • Shi, J., & Tang, C. W. (2002). Anthracene derivatives for stable blue-emitting organic electroluminescence devices. Applied Physics Letters, 80(17), 3201–3203. Available at: [Link]

  • Tao, Y., et al. (2011). The development of anthracene derivatives for organic light-emitting diodes. Journal of Materials Chemistry, 21(48), 19103-19114. Available at: [Link]

  • Patsnap Eureka. (n.d.). Anthracene derivatives, and preparation method and application of anthracene derivatives as well as organic light-emitting device. Available at: [Link]

  • Tao, Y., et al. (2012). The development of anthracene derivatives for organic light-emitting diodes. Journal of Materials Chemistry C, 1(1), 2-13. Available at: [Link]

  • Zhao, J., et al. (2021). Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism. Materials Chemistry Frontiers, 5(19), 7274-7281. Available at: [Link]

  • Organic-Chemistry.org. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]

  • Aromalake Chemical Co., Ltd. (n.d.). This compound. Available at: [Link]

  • Gudeika, D., et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega, 2(7), 3465–3473. Available at: [Link]

  • Al-Mokhtar, M. A., et al. (2021). Photophysical Properties of Anthracene Derivatives. Molecules, 26(11), 3163. Available at: [Link]

  • Al-Warhi, T. I., et al. (2021). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Journal of the Turkish Chemical Society Section A: Chemistry, 8(2), 527-536. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Leslie, J. M. (2020). Suzuki reaction example. YouTube. Available at: [Link]

  • Sunway Pharm Ltd. (n.d.). This compound. Available at: [Link]

  • Chemsrc.com. (n.d.). This compound Price from Supplier. Available at: [Link]

  • Vaitkeviciene, V., et al. (2019). 3,4,9,10-Perylenetetracarboxylic acid derivatives and their photophysical properties. Dyes and Pigments, 162, 953-961. Available at: [Link]

  • Sahu, S., et al. (2018). Photophysics of 9-ethynylanthracene based 'push-pull' molecules. INIS-IAEA. Available at: [Link]

Sources

The Versatile Fluorophore: Application Notes for Ethyl 10-bromoanthracene-9-carboxylate in Advanced Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Anthracene Core as a Premier Signaling Motif

Anthracene and its derivatives have long been cornerstone fluorophores in the development of chemical sensors. Their robust photophysical properties, including high quantum yields and inherent environmental sensitivity, make them exceptional candidates for probe design.[1][2] Ethyl 10-bromoanthracene-9-carboxylate is a particularly strategic starting material for the synthesis of novel fluorescent probes. The anthracene core provides a bright and stable fluorescent signal. The substituents at the 9- and 10-positions—an ethyl carboxylate group and a bromine atom—offer versatile handles for synthetic modification and play crucial roles in modulating the electronic properties of the fluorophore, which is key to designing effective sensing mechanisms.[3][4]

The ethyl carboxylate at the 9-position is an electron-withdrawing group that can influence the photophysical properties of the anthracene core. The bromine atom at the 10-position is a synthetically useful leaving group, ideal for introducing a variety of recognition moieties through cross-coupling reactions. This modular design allows for the rational development of probes for a diverse range of analytes, from biologically significant metal ions to reactive oxygen species (ROS) implicated in cellular signaling and disease.[2]

This technical guide provides a comprehensive overview of the application of this compound in the design and implementation of fluorescent probes. We will delve into the core principles of probe design, explore established sensing mechanisms, and provide detailed, field-proven protocols for the detection of illustrative analytes.

Core Principles of Probe Design and Sensing Mechanisms

The efficacy of a fluorescent probe hinges on its ability to translate a specific analyte recognition event into a measurable change in its fluorescence output. For anthracene-based probes, several photophysical mechanisms are commonly exploited to achieve this signaling.

Photoinduced Electron Transfer (PET)

PET is a powerful mechanism for designing "turn-on" fluorescent probes. In the absence of the analyte, the fluorescence of the anthracene fluorophore is quenched by an electron-rich recognition moiety linked to it. This quenching occurs through the transfer of an electron from the recognition group to the excited state of the fluorophore. Upon binding of the analyte to the recognition moiety, the electron-donating ability of the receptor is diminished, inhibiting the PET process and leading to a significant enhancement in fluorescence intensity.[1][2][5]

PET_Mechanism cluster_off Fluorescence OFF (Analyte Absent) cluster_on Fluorescence ON (Analyte Present) Fluorophore_off Anthracene (Excited State) Receptor_off Recognition Moiety (Electron Rich) Fluorophore_off->Receptor_off PET Quenching Ground_State_off Ground State Fluorophore_off->Ground_State_off Non-radiative decay Excitation_off Excitation (hν) Excitation_off->Fluorophore_off Fluorophore_on Anthracene (Excited State) Ground_State_on Ground State Fluorophore_on->Ground_State_on Fluorescence (hν') Receptor_on Receptor-Analyte Complex Analyte Analyte Analyte->Receptor_on Excitation_on Excitation (hν) Excitation_on->Fluorophore_on

Caption: Generalized PET sensing mechanism for a "turn-on" fluorescent probe.

Intramolecular Charge Transfer (ICT)

ICT-based probes feature a donor-acceptor (D-π-A) architecture. The anthracene core can act as either the donor or acceptor, depending on the nature of the linked recognition moiety. The electronic properties of the recognition group are altered upon analyte binding, which in turn modulates the ICT character of the probe. This change in the electronic distribution often results in a significant shift in the emission wavelength, allowing for ratiometric sensing.

Application in Metal Ion Detection

The selective detection of metal ions is crucial in environmental monitoring and for understanding their roles in biological systems.[6] Anthracene-based probes have been successfully developed for a variety of metal ions.[2][7]

Design Strategy for a "Turn-On" Fe³⁺ Probe

A hypothetical "turn-on" fluorescent probe for Fe³⁺ can be synthesized from this compound. The strategy involves replacing the bromine at the 10-position with a receptor containing a nitrogen or oxygen-rich chelating agent that has a high affinity for Fe³⁺. In the free probe, the lone pair electrons on the chelating agent can quench the anthracene fluorescence via PET. Upon binding to Fe³⁺, these electrons are engaged in coordination, inhibiting PET and restoring fluorescence.

Parameter Value Significance
Excitation Wavelength (λex) ~370-390 nmCorresponds to the absorption of the anthracene core.
Emission Wavelength (λem) ~410-450 nmCharacteristic blue fluorescence of anthracene derivatives.
Quantum Yield (ΦF) - Free Probe Low (e.g., <0.05)Indicates efficient PET quenching.
Quantum Yield (ΦF) - with Fe³⁺ High (e.g., >0.30)Demonstrates significant fluorescence enhancement upon analyte binding.
Limit of Detection (LOD) Micromolar to NanomolarDependent on the binding affinity of the receptor for Fe³⁺.
Experimental Protocol: Detection of Fe³⁺ in Aqueous Media

This protocol is a representative example adapted from methodologies for similar anthracene-based metal ion sensors.[8]

Materials:

  • Stock solution of the this compound-derived probe (1 mM in a suitable organic solvent like CH₃CN).

  • HEPES buffer solution (10 mM, pH 7.4).

  • Stock solutions of various metal ions (e.g., Fe³⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Zn²⁺, etc.) in deionized water.

  • Fluorometer and quartz cuvettes.

Procedure:

  • Preparation of the Working Probe Solution: Prepare a 10 µM solution of the probe in a mixture of CH₃CN and HEPES buffer (e.g., 6:4 v/v).

  • Fluorescence Titration:

    • To a cuvette containing 2 mL of the working probe solution, record the initial fluorescence emission spectrum (e.g., from 400 nm to 600 nm, with excitation at 373 nm).

    • Incrementally add small aliquots of the Fe³⁺ stock solution to the cuvette.

    • After each addition, gently mix the solution and record the fluorescence emission spectrum.

    • A significant increase in fluorescence intensity at the characteristic emission wavelength indicates the detection of Fe³⁺.

  • Selectivity Analysis:

    • To separate cuvettes containing the working probe solution, add an excess (e.g., 5-10 equivalents) of other metal ion solutions.

    • Record the fluorescence spectra. A selective probe will exhibit a significant fluorescence response only in the presence of Fe³⁺.

  • Determination of the Limit of Detection (LOD): The LOD can be calculated from the fluorescence titration data using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve.

Metal_Ion_Sensing_Workflow Start Start Prepare_Probe Prepare 10 µM Probe Solution (CH3CN/HEPES buffer) Start->Prepare_Probe Initial_Spectrum Record Initial Fluorescence Spectrum Prepare_Probe->Initial_Spectrum Add_Fe3 Incrementally Add Fe³⁺ Solution Initial_Spectrum->Add_Fe3 Record_Spectrum Record Fluorescence Spectrum After Each Addition Add_Fe3->Record_Spectrum Repeat Record_Spectrum->Add_Fe3 Repeat Analyze_Data Analyze Fluorescence Enhancement Record_Spectrum->Analyze_Data Selectivity_Test Perform Selectivity Test with Other Metal Ions Analyze_Data->Selectivity_Test LOD_Calculation Calculate Limit of Detection (LOD) Selectivity_Test->LOD_Calculation End End LOD_Calculation->End

Caption: Experimental workflow for the detection of Fe³⁺ using an anthracene-based probe.

Application in the Detection of Reactive Oxygen Species (ROS)

Reactive oxygen species are key signaling molecules in various biological processes, and their dysregulation is associated with numerous diseases.[9] Fluorescent probes are invaluable tools for studying the roles of ROS in living systems.[9]

Design Strategy for a Hypochlorous Acid (HOCl) Probe

A probe for hypochlorous acid can be designed by incorporating a recognition moiety that is selectively oxidized by HOCl. For instance, a thioether or a selenide group can be introduced at the 10-position of the anthracene core.[5][10] In their reduced form, these groups can quench the fluorescence of the anthracene fluorophore. Upon oxidation by HOCl to the corresponding sulfoxide or selenoxide, the quenching is suppressed, leading to a "turn-on" fluorescence response.[5]

Parameter Value Significance
Excitation Wavelength (λex) ~370-400 nmDependent on the final probe structure.
Emission Wavelength (λem) ~500-580 nmThe emission can be red-shifted compared to the parent fluorophore.
Fluorescence Enhancement >100-foldIndicates a highly sensitive probe.
Response Time < 1 minuteCrucial for real-time imaging in biological systems.
Limit of Detection (LOD) Nanomolar rangeEnables the detection of physiologically relevant concentrations of HOCl.
Experimental Protocol: Detection of HOCl in a Cellular Context

This protocol is a generalized example for cellular imaging applications.

Materials:

  • Stock solution of the this compound-derived HOCl probe (1 mM in DMSO).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Live cells (e.g., HeLa cells).

  • HOCl solution (freshly prepared).

  • Confocal fluorescence microscope.

Procedure:

  • Cell Culture and Staining:

    • Culture cells to an appropriate confluency on a glass-bottom dish.

    • Before imaging, wash the cells with PBS.

    • Incubate the cells with the HOCl probe (e.g., 5-10 µM in cell culture medium) for 30 minutes at 37°C.

    • Wash the cells again with PBS to remove any excess probe.

  • Fluorescence Imaging:

    • Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the probe.

    • To induce HOCl production, treat the cells with a suitable stimulus (e.g., lipopolysaccharide) or add exogenous HOCl to the medium.

    • Acquire images before and after stimulation to observe the change in intracellular fluorescence.

    • An increase in fluorescence intensity within the cells indicates the detection of HOCl.

ROS_Sensing_Workflow Start Start Cell_Culture Culture Cells on Glass-Bottom Dish Start->Cell_Culture Wash_Cells_1 Wash Cells with PBS Cell_Culture->Wash_Cells_1 Incubate_Probe Incubate Cells with HOCl Probe (5-10 µM) Wash_Cells_1->Incubate_Probe Wash_Cells_2 Wash Cells with PBS Incubate_Probe->Wash_Cells_2 Image_Baseline Acquire Baseline Fluorescence Image Wash_Cells_2->Image_Baseline Stimulate_Cells Stimulate Cells to Produce HOCl Image_Baseline->Stimulate_Cells Image_Post_Stim Acquire Post-Stimulation Fluorescence Image Stimulate_Cells->Image_Post_Stim Analyze_Images Analyze Fluorescence Intensity Change Image_Post_Stim->Analyze_Images End End Analyze_Images->End

Caption: Workflow for cellular imaging of HOCl using a fluorescent probe.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile platform for the development of sophisticated fluorescent probes. Its inherent photophysical properties, combined with the synthetic accessibility of the 10-position, enable the creation of a wide array of sensors for diverse analytes. The principles of PET and ICT provide a rational basis for designing probes with "turn-on" or ratiometric responses. The protocols outlined in this guide, while based on established methodologies for anthracene derivatives, serve as a robust starting point for researchers and drug development professionals to explore the full potential of this compound. Future work will undoubtedly see the development of novel probes derived from this compound for an even broader range of applications, including in vivo imaging and diagnostics.

References

  • Bandi, V., & Akkaya, E. U. (2017). Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. The Journal of Physical Chemistry A, 121(7), 1499–1507. [Link]

  • Request PDF. (n.d.). Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. Retrieved from [Link]

  • Madhavan, J., et al. (2021). Anthracene-based fluorescent probe: Synthesis, characterization, aggregation-induced emission, mechanochromism, and sensing of nitroaromatics in aqueous media. Environmental Research, 194, 110741. [Link]

  • Kim, T., et al. (2018). An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application. Scientific Reports, 8(1), 1-8. [Link]

  • Zhang, W., et al. (2025). Anthracene carboxyimide-based selenide as a fluorescent probe for the ultrasensitive detection of hypochlorous acid. Organic & Biomolecular Chemistry. [Link]

  • Li, Y., et al. (2022). An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells. Molecules, 27(19), 6529. [Link]

  • Fernández-Lodeiro, J., et al. (2019). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Sensors, 19(3), 597. [Link]

  • Roy, B., et al. (2020). Highly selective fluorescent turn-on–off sensing of OH−, Al3+ and Fe3+ ions by tuning ESIPT in metal organic frameworks and mitochondria targeted bio-imaging. Journal of Materials Chemistry C, 8(3), 1008-1017. [Link]

  • Ghorai, M., et al. (2018). Anthracene-Based Highly Selective and Sensitive Fluorescent “Turn-on” Chemodosimeter for Hg2+. ACS Omega, 3(10), 13327–13335. [Link]

  • Lee, J. H., et al. (2014). A New Anthracene Based Fluorescent Turn-On Sensor for Fe3+. Bulletin of the Korean Chemical Society, 35(8), 2415-2418. [Link]

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Application Notes and Protocols: Ethyl 10-bromoanthracene-9-carboxylate in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Power of Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic organic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction, which earned its pioneers the 2010 Nobel Prize in Chemistry, provides a powerful and versatile platform for constructing complex molecular architectures, from advanced materials to life-saving pharmaceuticals.[1][4] At its core, the reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide or pseudohalide.[4][5]

This guide focuses on a particularly valuable building block: Ethyl 10-bromoanthracene-9-carboxylate . The anthracene core is a privileged scaffold in materials science, forming the backbone of organic light-emitting diodes (OLEDs), fluorescent probes, and organic semiconductors. The strategic placement of the bromo and ethyl carboxylate groups at the 9 and 10 positions allows for programmed, regioselective functionalization, making this reagent a key intermediate for creating highly tailored polycyclic aromatic hydrocarbons (PAHs).[6][7]

This document provides a detailed protocol for employing this compound in Suzuki-Miyaura coupling reactions, grounded in mechanistic understanding and practical, field-proven insights. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation.

The Engine of Creation: Understanding the Suzuki-Miyaura Catalytic Cycle

The elegance of the Suzuki-Miyaura coupling lies in its catalytic cycle, a beautifully orchestrated sequence of events at the palladium center. A firm grasp of this mechanism is not merely academic; it is the foundation for rational troubleshooting and optimization. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[5][8]

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) species. This complex reacts with the aryl bromide (our this compound), inserting itself into the carbon-bromine bond. This step oxidizes the palladium from Pd(0) to Pd(II), forming a new organopalladium complex.[1][8] The reactivity of the halide is crucial here, with the general trend being I > Br > Cl.[9] For sterically hindered substrates like our anthracene derivative, electron-rich and bulky phosphine ligands on the palladium catalyst are often essential to promote this step effectively.[9][10]

  • Transmetalation: This is the step where the carbon-carbon bond-forming partners meet. The organoboron compound, activated by a base, transfers its organic group (the 'R' from the boronic acid) to the Pd(II) complex, displacing the halide. The base is critical; it forms a more nucleophilic "ate" complex with the boronic acid, which facilitates the transfer of the organic moiety to the palladium center.[11][12] The choice of base can significantly impact reaction rates and yields.

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex—the anthracene core and the group from the boronic acid—are expelled together, forming the new carbon-carbon bond of the desired product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[1][8]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_product Product pd0 Pd(0)L₂ (Active Catalyst) pd_complex Oxidative Addition pd0->pd_complex Ar-Br aryl_pd_br Ar-Pd(II)L₂-Br pd_complex->aryl_pd_br transmetalation Transmetalation aryl_pd_br->transmetalation Ar'-B(OH)₂ Base aryl_pd_aryl Ar-Pd(II)L₂-Ar' transmetalation->aryl_pd_aryl reductive_elim Reductive Elimination aryl_pd_aryl->reductive_elim reductive_elim->pd0 Ar-Ar' aryl_bromide This compound (Ar-Br) boronic_acid Arylboronic Acid (Ar'-B(OH)₂) final_product Ethyl 10-(Aryl)anthracene-9-carboxylate (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required depending on the specific boronic acid used.

Materials and Reagents
ReagentCAS NumberSupplierPurityNotes
This compound152134-31-5(e.g., Sigma-Aldrich)>97%The limiting reagent.
Arylboronic AcidVaries(e.g., Combi-Blocks)>98%Use 1.2-1.5 equivalents.
Tetrakis(triphenylphosphine)palladium(0)14221-01-3(e.g., Strem)>98%Pd(PPh₃)₄; a common Pd(0) source.[1]
Potassium Carbonate (K₂CO₃)584-08-7(e.g., Fisher)>99%Anhydrous, finely powdered. Use 2.0-3.0 equivalents.
1,4-Dioxane123-91-1(e.g., Acros)AnhydrousSolvent. Caution: Peroxide former.
Deionized Water7732-18-5In-houseN/ADegassed.
Ethyl Acetate (EtOAc)141-78-6(e.g., VWR)ACS GradeFor extraction.
Brine (Saturated NaCl solution)7647-14-5In-houseN/AFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9(e.g., Alfa Aesar)AnhydrousFor drying.
Step-by-Step Methodology

Rationale: The following procedure employs a common catalyst system and solvent/base combination suitable for many aryl bromide couplings. The use of a Schlenk flask and inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst, which would render it inactive.[1]

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

    • Expertise & Experience: The choice of catalyst is paramount. For sterically hindered substrates like this anthracene derivative, more specialized catalysts featuring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands may offer superior results, potentially at lower catalyst loadings and temperatures.[9][13] However, Pd(PPh₃)₄ is a reliable starting point.

  • Inert Atmosphere:

    • Seal the flask with a rubber septum.

    • Evacuate the flask under high vacuum for 5-10 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition:

    • Using a syringe, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask. The solvent mixture is crucial for dissolving both the organic substrates and the inorganic base.[14]

    • Trustworthiness: Solvents must be rigorously degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) to prevent catalyst oxidation and homocoupling of the boronic acid, a common side reaction.[1]

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 90-100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC would be a mixture of hexanes and ethyl acetate.

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the flask to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with water (20 mL) and then with brine (20 mL). The brine wash helps to remove residual water from the organic phase.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will likely contain residual catalyst, ligands, and potentially homocoupled byproducts.

    • Purification is typically achieved by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but often starts with a low polarity mixture (e.g., 98:2 Hexanes:EtOAc) and gradually increases in polarity.

Visualizing the Experimental Workflow

Workflow start Start reagents 1. Add Reagents (Anthracene, Boronic Acid, Base, Pd Catalyst) start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar) reagents->inert solvents 3. Add Degassed Solvents (Dioxane/Water) inert->solvents heat 4. Heat and Stir (90-100°C, 12-24h) solvents->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup 5. Aqueous Workup (EtOAc Extraction) monitor->workup Complete purify 6. Purify by Column Chromatography workup->purify product Characterize Pure Product (NMR, MS, etc.) purify->product

Caption: General experimental workflow for the Suzuki coupling reaction.

Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling, especially with challenging substrates, often hinges on careful optimization.

ParameterStandard ConditionOptimization Strategy & RationalePotential Issues
Catalyst Pd(PPh₃)₄ (3 mol%)Screen other catalysts like Pd(dppf)Cl₂, or catalysts with Buchwald ligands (e.g., XPhos, SPhos). These can be more active for hindered substrates, allowing lower temperatures and catalyst loadings.[9][13]Catalyst decomposition (black precipitate), low reactivity.
Base K₂CO₃ (2 equiv)Try other bases like K₃PO₄, Cs₂CO₃, or CsF. Cesium bases are often more effective for difficult couplings but are more expensive.[12] The choice can be substrate-dependent.Low yield, ester hydrolysis (with strong bases like NaOH), dehalogenation.[15]
Solvent Dioxane/H₂O (4:1)Screen other solvent systems like Toluene/H₂O, THF/H₂O, or DMF.[14][15] Solubility of the anthracene starting material can be a limiting factor; a solvent that fully dissolves it at reaction temperature is key.[16]Poor solubility of reactants, side reactions.
Temperature 90-100 °CLower the temperature if byproduct formation is an issue. Increase if the reaction is sluggish, but be mindful of potential catalyst or substrate degradation. Microwave irradiation can dramatically shorten reaction times.[17][18]Decomposition, protodeboronation of the boronic acid.
Common Problems and Solutions
  • Low or No Conversion:

    • Cause: Inactive catalyst (oxygen exposure), poor substrate solubility, or insufficient reactivity of the chosen catalyst/ligand system.

    • Solution: Ensure rigorous degassing of solvents and a properly established inert atmosphere. Screen different solvents to improve solubility.[16] Switch to a more active catalyst system (e.g., one with Buchwald or NHC ligands).[13]

  • Homocoupling of Boronic Acid:

    • Cause: Presence of oxygen, or use of a Pd(II) precatalyst without complete reduction to Pd(0).[1]

    • Solution: Improve degassing procedures. Use a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.

  • Dehalogenation of Starting Material:

    • Cause: A side reaction where the bromine atom is replaced by a hydrogen atom. This can be promoted by certain bases or impurities.[1]

    • Solution: Change the base (e.g., from a carbonate to a phosphate). Ensure reagents are pure.

  • Protodeboronation of Boronic Acid:

    • Cause: The boronic acid group is replaced by a hydrogen atom, especially in aqueous, acidic, or hot conditions.

    • Solution: Use a milder base, lower the reaction temperature, or use the boronic acid as its more stable pinacol ester derivative.[1]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for modifying complex aromatic systems like this compound. Success with this sterically hindered and potentially poorly soluble substrate requires a careful, mechanistically informed approach. By understanding the roles of the catalyst, base, and solvent, and by systematically optimizing these parameters, researchers can efficiently construct novel anthracene-based molecules for a wide array of applications in materials science and medicinal chemistry. This guide serves as a comprehensive starting point for these synthetic endeavors, blending established protocols with the critical insights needed for successful troubleshooting and innovation.

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. Organic Synthesis. [Link]

  • Malakar, S., et al. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16338-16421. [Link]

  • Sharma, A., et al. (2012). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367. [Link]

  • Bhatt, N., Khare, R., & Kamboj, M. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry, 33(9), 1976-1984. [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Penning, T. D., et al. (2006). Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. The Journal of Organic Chemistry, 71(19), 7494–7497. [Link]

  • Wang, L., et al. (2014). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Palladium(II) Complex. ResearchGate. [Link]

  • Vechorkin, O., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Singh, R., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(34), 6649-6654. [Link]

  • Doucet, H., et al. (2001). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′‐Tetra(diphenylphosphinomethyl)‐1,2‐ethylenediamines. ResearchGate. [Link]

  • Fang, W., et al. (2023). Acenaphthoimidazolylidene‐Ligated Palladacycle Enabled Suzuki–Miyaura Cross‐Coupling Employing Equimolar Organoboron for Tri‐Ortho‐Substituted Bi(hetero)aryls and Teraryls. Chemistry – A European Journal. [Link]

  • ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guide. ACS GCI Pharmaceutical Roundtable. [Link]

  • Sharma, A., et al. (2012). (PDF) Suzuki Cross Coupling Reaction-A Review. ResearchGate. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]

  • Wang, C., et al. (2022). Nitrogen-doped polycyclic aromatic hydrocarbons by a one-pot Suzuki coupling/intramolecular SNAr reaction. Chemical Communications, 58(98), 13631-13634. [Link]

  • ResearchGate. (2021). Optimization of reaction conditions for Suzuki coupling. ResearchGate. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • ResearchGate. (2018). Optimization of conditions in the Suzuki-Miyaura coupling reaction. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Reddy, R. S., et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega, 2(7), 3390–3397. [Link]

  • ResearchGate. (2025). Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. ResearchGate. [Link]

  • Varma, R. S., & Naicker, K. P. (1999). Rapid microwave-promoted Suzuki cross coupling reaction in water. Chemical Communications, (1), 1-2. [Link]

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Application Notes and Protocols: Ethyl 10-bromoanthracene-9-carboxylate as a Versatile Starting Material for Functional Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The field of functional polymers is driven by the pursuit of novel materials with tailored electronic, optical, and sensory properties. Anthracene-containing polymers have emerged as a particularly promising class of materials due to their inherent characteristics, including strong fluorescence, reversible dimerization, and excellent charge transport capabilities.[1] This guide focuses on a key building block for the synthesis of such advanced materials: Ethyl 10-bromoanthracene-9-carboxylate . The strategic placement of the bromo and carboxylate functionalities on the anthracene core at the 9 and 10 positions allows for a diverse range of post-polymerization modifications and the synthesis of well-defined polymer architectures.

This document provides a comprehensive overview of the synthesis of this compound and detailed protocols for its subsequent polymerization via palladium-catalyzed cross-coupling reactions. We will delve into the causality behind the experimental choices, offering insights honed from extensive experience in the field of polymer chemistry. The protocols are designed to be self-validating, ensuring reproducibility and reliability in your research endeavors.

Part 1: Synthesis of the Monomer: this compound

A robust and scalable synthesis of the monomer is paramount for the successful development of functional polymers. The following two-step protocol outlines a reliable method for the preparation of this compound, starting from commercially available 9-anthracenecarboxylic acid.

Step 1: Esterification of 9-Anthracenecarboxylic Acid

The initial step involves the conversion of 9-anthracenecarboxylic acid to its ethyl ester. Fischer esterification, a classic and efficient method, is employed for this transformation.[2]

Protocol 1: Synthesis of Ethyl 9-anthracenecarboxylate

Reagent/SolventMolar Equiv.Amount
9-Anthracenecarboxylic acid1.010.0 g
Ethanol (absolute)excess200 mL
Sulfuric acid (conc.)catalytic2 mL

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 9-anthracenecarboxylic acid (10.0 g).

  • Add absolute ethanol (200 mL) to the flask and stir to suspend the acid.

  • Carefully add concentrated sulfuric acid (2 mL) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Reduce the volume of ethanol by approximately half using a rotary evaporator.

  • Pour the concentrated solution into 500 mL of ice-cold water with stirring. A precipitate will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to yield pure Ethyl 9-anthracenecarboxylate as a crystalline solid.

Step 2: Regioselective Bromination

The second step is the regioselective bromination of the ethyl 9-anthracenecarboxylate at the 10-position. The electron-donating nature of the ester group directs the electrophilic substitution to the C10 position. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this purpose.[3]

Protocol 2: Synthesis of this compound

Reagent/SolventMolar Equiv.Amount
Ethyl 9-anthracenecarboxylate1.05.0 g
N-Bromosuccinimide (NBS)1.13.8 g
Carbon tetrachloride (CCl4)-150 mL
Benzoyl peroxide (BPO)catalytic50 mg

Procedure:

  • In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve Ethyl 9-anthracenecarboxylate (5.0 g) in carbon tetrachloride (150 mL).

  • Add N-Bromosuccinimide (3.8 g) and a catalytic amount of benzoyl peroxide (50 mg) to the solution.

  • Heat the mixture to reflux and irradiate with a UV lamp (or a standard 100W incandescent bulb) for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford this compound.

Part 2: Polymerization Methodologies

The presence of the bromo group at the 10-position makes this compound an ideal monomer for palladium-catalyzed cross-coupling polymerizations. This allows for the incorporation of the anthracene unit into the main chain of a conjugated polymer. Below are detailed protocols for Suzuki and Sonogashira polymerization reactions.

A. Suzuki Polycondensation: Synthesis of Poly(anthracene-9-carboxylate-alt-fluorene)

Suzuki polycondensation is a powerful tool for the synthesis of conjugated polymers, involving the coupling of an aryl halide with an arylboronic acid or ester.[4] In this protocol, this compound is copolymerized with 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester to yield a soluble, high molecular weight polymer.

Protocol 3: Suzuki Polycondensation

Reagent/SolventMolar Equiv.
This compound1.0
9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester1.0
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]0.02
Potassium carbonate (2 M aqueous solution)4.0
Toluene-
Aliquat 336-

Procedure:

  • To a Schlenk flask, add this compound, 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester, and the palladium catalyst.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene to the flask, followed by a few drops of Aliquat 336 as a phase-transfer catalyst.

  • Add the degassed 2 M aqueous potassium carbonate solution.

  • Heat the reaction mixture to 90 °C and stir vigorously for 48-72 hours under an argon atmosphere.

  • Cool the reaction to room temperature and pour the mixture into a rapidly stirring solution of methanol to precipitate the polymer.

  • Filter the polymer and wash with methanol and acetone.

  • To further purify, dissolve the polymer in chloroform and reprecipitate from methanol.

  • Dry the final polymer under vacuum.

Suzuki_Polycondensation cluster_reactants Reactants Monomer1 Ethyl 10-bromoanthracene- 9-carboxylate ReactionVessel Schlenk Flask (90 °C, 48-72 h, Ar) Monomer1->ReactionVessel Monomer2 Fluorene Diboronic Ester Monomer2->ReactionVessel Catalyst Pd(PPh3)4 Catalyst->ReactionVessel Base K2CO3 (aq) Base->ReactionVessel Solvent Toluene Solvent->ReactionVessel Precipitation Precipitation in Methanol ReactionVessel->Precipitation Cool & Pour Purification Reprecipitation (Chloroform/Methanol) Precipitation->Purification Filter & Redissolve FinalPolymer Poly(anthracene-9-carboxylate- alt-fluorene) Purification->FinalPolymer Filter & Dry Sonogashira_Polycondensation cluster_reactants Reactants Monomer1 Ethyl 10-bromoanthracene- 9-carboxylate ReactionVessel Schlenk Flask (70 °C, 24-48 h, Ar) Monomer1->ReactionVessel Monomer2 1,4-Diethynylbenzene Monomer2->ReactionVessel Pd_Catalyst Pd(PPh3)2Cl2 Pd_Catalyst->ReactionVessel Cu_Catalyst CuI Cu_Catalyst->ReactionVessel Solvent Toluene/TEA Solvent->ReactionVessel Workup Precipitation/Filtration in Methanol ReactionVessel->Workup Cool & Process FinalPolymer Poly(anthracene-9-carboxylate-ethynylene- alt-benzene) Workup->FinalPolymer Filter & Dry

References

Application Notes & Protocols: Strategic Derivatization of Ethyl 10-bromoanthracene-9-carboxylate for Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Anthracene Core as a Privileged Scaffold for Functional Materials

Anthracene, a linearly fused tricyclic aromatic hydrocarbon, represents a fundamental building block in the realm of organic electronics and materials science.[1][2] Its extended π-conjugated system endows it with intrinsic photophysical properties, making its derivatives highly sought after for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes.[1][2][3] The strategic functionalization of the anthracene core, particularly at the 9 and 10 positions, offers a powerful avenue to modulate its electronic and photophysical characteristics, thereby tailoring materials for specific applications.[4][5]

This guide provides a comprehensive overview and detailed protocols for the derivatization of Ethyl 10-bromoanthracene-9-carboxylate, a versatile precursor for the synthesis of novel 9,10-disubstituted anthracene derivatives. We will delve into the mechanistic underpinnings of key synthetic transformations and provide step-by-step methodologies for palladium-catalyzed cross-coupling reactions, which are paramount in forging new carbon-carbon bonds at the anthracene core.[4][6]

Core Concepts: Leveraging Cross-Coupling Reactions for Anthracene Functionalization

The presence of a bromine atom at the 10-position of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, allowing for the precise formation of C-C bonds under relatively mild conditions.[7] The most pertinent of these for our purposes are the Suzuki-Miyaura, Sonogashira, and Stille couplings.

The Suzuki-Miyaura Coupling: A Versatile Tool for Arylation and Vinylation

The Suzuki-Miyaura coupling is a robust method for forming biaryl and vinyl-aryl bonds, employing an organoboron reagent (typically a boronic acid or ester) and a palladium catalyst.[4][8][9] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7][9] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.

Experimental Workflows & Protocols

General Considerations for All Reactions:
  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the palladium catalyst and other reagents.

  • Anhydrous Solvents: The use of dry, degassed solvents is critical for the success of these cross-coupling reactions.

  • Reagent Quality: The purity of the starting materials, particularly the palladium catalyst and the coupling partners, will significantly impact the reaction outcome.

Protocol 1: Suzuki-Miyaura Arylation of this compound

This protocol details the synthesis of Ethyl 10-phenylanthracene-9-carboxylate as a representative example. The same general procedure can be adapted for a variety of aryl and vinyl boronic acids.

Objective: To synthesize Ethyl 10-phenylanthracene-9-carboxylate via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound1089318-91-1329.191.0
Phenylboronic acid98-80-6121.931.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.03
Sodium carbonate (2M aqueous solution)497-19-8105.992.0 mL
Toluene108-88-392.1410 mL
Ethanol64-17-546.072 mL

Step-by-Step Procedure:

  • To a dry, 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 329 mg) and phenylboronic acid (1.2 mmol, 146 mg).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg) to the flask.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Under a positive pressure of the inert gas, add toluene (10 mL) and ethanol (2 mL) via syringe.

  • Add the 2M aqueous sodium carbonate solution (2.0 mL) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, air-stable precatalyst that is effective for a wide range of Suzuki couplings.[6]

  • Base: Sodium carbonate is a mild base that is crucial for the transmetalation step, activating the boronic acid.[8] The use of an aqueous solution is common and often beneficial.

  • Solvent System: The toluene/ethanol/water solvent system provides good solubility for both the organic and inorganic reagents and facilitates the reaction.

Protocol 2: Sonogashira Coupling for the Synthesis of Alkynyl-Substituted Anthracenes

The Sonogashira coupling enables the introduction of an alkyne moiety onto the anthracene core, a valuable functional group for further transformations or for its electronic properties.[10][11][12] This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[11][13]

Objective: To synthesize Ethyl 10-(phenylethynyl)anthracene-9-carboxylate.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound1089318-91-1329.191.0
Phenylacetylene536-74-3102.131.2
Bis(triphenylphosphine)palladium(II) chloride13965-03-2701.900.02
Copper(I) iodide7681-65-4190.450.04
Triethylamine121-44-8101.195 mL
Tetrahydrofuran (THF), anhydrous109-99-972.1110 mL

Step-by-Step Procedure:

  • To a dry, 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 329 mg), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Under a positive pressure of the inert gas, add anhydrous THF (10 mL) and triethylamine (5 mL) via syringe.

  • Add phenylacetylene (1.2 mmol, 132 µL) to the reaction mixture dropwise.

  • Stir the reaction mixture at room temperature for 8 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Co-catalyst: Copper(I) iodide is a crucial co-catalyst in the Sonogashira reaction, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11]

  • Base and Solvent: Triethylamine serves as both the base and a solvent in this reaction, neutralizing the HBr formed and facilitating the deprotonation of the terminal alkyne.[12]

  • Mild Conditions: The reaction can often be carried out at room temperature, which is advantageous for substrates with sensitive functional groups.[13]

Visualization of Synthetic Pathways

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A Ethyl 10-bromoanthracene- 9-carboxylate G Reaction Setup (Inert Atmosphere) A->G B Aryl/Vinyl Boronic Acid B->G C Pd(PPh3)4 C->G D Na2CO3 (aq) D->G E Toluene/Ethanol E->G F Heat (Reflux) F->G H Workup & Purification G->H Reaction I Ethyl 10-(aryl/vinyl)anthracene- 9-carboxylate H->I Isolation

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A Ethyl 10-bromoanthracene- 9-carboxylate H Reaction Setup (Inert Atmosphere) A->H B Terminal Alkyne B->H C Pd(PPh3)2Cl2 C->H D CuI D->H E Triethylamine E->H F Anhydrous THF F->H G Room Temperature G->H I Workup & Purification H->I Reaction J Ethyl 10-(alkynyl)anthracene- 9-carboxylate I->J Isolation

Caption: Workflow for the Sonogashira coupling of this compound.

Applications in New Materials

The derivatization of this compound opens the door to a vast array of novel materials with tailored properties.

  • OLED Emitters: By introducing various aryl groups through Suzuki coupling, the emission color and quantum efficiency of the resulting anthracene derivatives can be fine-tuned.[1][2][3] For instance, the synthesis of 9,10-diarylanthracenes has been a successful strategy for developing efficient blue light emitters for OLEDs.[6]

  • Organic Semiconductors: The planarity and potential for strong intermolecular interactions make anthracene derivatives promising candidates for p-type semiconductors in OFETs.[14][15] Functionalization allows for the modulation of frontier molecular orbital energy levels, which is critical for charge transport.[14][15]

  • Fluorescent Probes: The introduction of specific recognition moieties via cross-coupling reactions can transform these anthracene derivatives into fluorescent sensors for ions and biomolecules.[4]

Conclusion and Future Outlook

The derivatization of this compound via palladium-catalyzed cross-coupling reactions is a powerful and versatile strategy for the synthesis of novel functional materials. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this starting material. Future work in this area will likely focus on the development of more efficient and sustainable catalytic systems, as well as the exploration of novel functional groups to impart unique properties to the anthracene core. The continued investigation of these derivatives will undoubtedly lead to significant advancements in organic electronics and beyond.

References

  • Examples of anthracene derivatives and their applications. (n.d.). ResearchGate. Retrieved from [Link]

  • The Synthesis of Anthracene Derivatives: Expert Insights from a Leading Supplier. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Synthesis of 9,10-disubstituted anthracenes. i) Suzuki coupling;... (n.d.). ResearchGate. Retrieved from [Link]

  • A mechanistic rationale for the outcome of Sonogashira cross-coupling of 9-bromoanthracene and ethynyltrimethylsilane: An unexpected product 4-(9-anthracenyl)-1,3-bis(trimethylsilyl)-3-en-1-yne. (2020). ResearchGate. Retrieved from [Link]

  • The development of anthracene derivatives for organic light-emitting diodes. (2012). Semantic Scholar. Retrieved from [Link]

  • Synthesis and Structural Studies of Two New Anthracene Derivatives. (2021). MDPI. Retrieved from [Link]

  • Synthesis and optoelectronic properties of an anthracene derivative. (2023). ResearchGate. Retrieved from [Link]

  • Synthesis of 9,10-disubstituted anthracenes (1a–c, 2a–d) via Suzuki-Miyura cross-coupling reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent advances in the syntheses of anthracene derivatives. (2020). National Institutes of Health. Retrieved from [Link]

  • Sonogashira reactions for the synthesis of polarized pentacene derivatives. (2015). ResearchGate. Retrieved from [Link]

  • The crystal structure and optical characteristics of two tin(IV) anthracene-9-carboxylate complexes and their use in OLEDs. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. (2015). Semantic Scholar. Retrieved from [Link]

  • Highly Luminescence Anthracene Derivatives as Promising Materials for OLED Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. (2017). National Institutes of Health. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. Retrieved from [Link]

  • Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. (2017). ACS Omega. Retrieved from [Link]

  • The crystal structure and optical characteristics of two tin(IV) anthracene-9-carboxylate complexes and their use in OLEDs. (2023). Semantic Scholar. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Sonogashira Cross-Coupling. (2021). J&K Scientific LLC. Retrieved from [Link]

  • Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. (2019). National Institutes of Health. Retrieved from [Link]

Sources

Application Note: Ethyl 10-bromoanthracene-9-carboxylate as a Novel Internal Standard for Quantitative Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the use of Ethyl 10-bromoanthracene-9-carboxylate as an internal standard (IS) for enhancing the accuracy and precision of quantitative chromatographic methods, particularly in High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection. Due to its unique structural and photophysical properties, this compound is a promising candidate for the analysis of a wide range of analytes in complex matrices, such as those encountered in pharmaceutical and biomedical research. This document provides the scientific rationale for its selection, detailed protocols for its implementation, and guidelines for method validation, designed for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Robust Internal Standards in Chromatography

Quantitative chromatographic analysis forms the bedrock of modern pharmaceutical development and quality control. The accuracy and reliability of these measurements are paramount. However, the analytical process is susceptible to various sources of error, including inconsistencies in sample preparation, injection volume variability, and fluctuations in instrument response.[1] An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added at a constant concentration to all calibration standards, quality control samples, and study samples.[2] Its primary function is to compensate for these variations, thereby improving the precision and accuracy of the analytical results.[1][2] The ideal internal standard should be chemically similar to the analyte, well-resolved from other components in the sample, and not naturally present in the matrix.[3][4]

This application note introduces this compound (CAS: 1089318-91-1), a fluorescent aromatic ester, as a versatile and effective internal standard. Its anthracene core provides strong UV absorbance and fluorescence, enabling sensitive detection, while the bromo and ethyl carboxylate functionalities offer opportunities for tuning its chromatographic behavior and ensuring it is structurally distinct from many common analytes.

Rationale for Selecting this compound as an Internal Standard

The selection of an appropriate internal standard is a critical step in method development. This compound possesses several key attributes that make it an excellent candidate:

  • Distinct Chemical Structure: The presence of a bromine atom and an ethyl ester group on the anthracene scaffold makes it unlikely to be an endogenous component in biological samples or a common impurity in pharmaceutical formulations.[3] This minimizes the risk of interference with the analyte of interest.

  • Strong Photophysical Properties: The anthracene moiety is a well-known fluorophore, exhibiting strong UV absorbance and fluorescence emission.[5] This allows for highly sensitive detection using both UV and fluorescence detectors, which are common in HPLC systems.[6][7]

  • Chromatographic Versatility: The aromatic and moderately polar nature of the molecule allows it to be retained and resolved on a wide range of reversed-phase HPLC columns.[8] Its retention time can often be modulated by adjusting the mobile phase composition to ensure it elutes near the analyte(s) of interest without co-elution.[1]

  • Chemical Stability: The aromatic structure of anthracene imparts good chemical stability under typical chromatographic conditions.[9]

  • Commercial Availability: this compound is commercially available from various suppliers, ensuring its accessibility for routine use.[10][11][12][13]

Experimental Protocol: Implementation in an HPLC-UV/Fluorescence Workflow

This section provides a detailed, step-by-step protocol for the preparation and use of this compound as an internal standard.

Materials and Reagents
  • This compound (purity ≥97%)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid or trifluoroacetic acid (for mobile phase modification, if required)

  • Analyte(s) of interest (reference standard)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Autosampler vials

Preparation of Stock and Working Solutions

Table 1: Preparation of Standard Solutions

Solution TypeSoluteSolventConcentration
Internal Standard (IS) Stock Solution This compoundAcetonitrile or Methanol1.0 mg/mL
Analyte Stock Solution Analyte of InterestAcetonitrile or Methanol1.0 mg/mL
IS Working Solution IS Stock SolutionMobile Phase Diluent10 µg/mL
Analyte Working Solution Analyte Stock SolutionMobile Phase Diluent100 µg/mL

Protocol for Stock Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL Class A volumetric flask.

  • Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) and bring it to volume.[14] Sonicate if necessary to ensure complete dissolution. This is the IS Stock Solution (1.0 mg/mL) .

  • Similarly, prepare a Analyte Stock Solution (1.0 mg/mL) for the analyte of interest.

Protocol for Working Solution Preparation:

  • Prepare the IS Working Solution (10 µg/mL) by diluting the IS Stock Solution with the mobile phase diluent. For example, pipette 100 µL of the 1.0 mg/mL IS Stock Solution into a 10 mL volumetric flask and bring to volume.

  • Prepare the Analyte Working Solution (100 µg/mL) by diluting the Analyte Stock Solution with the mobile phase diluent.

Preparation of Calibration Standards
  • Prepare a series of calibration standards by spiking known concentrations of the analyte into a constant volume of the IS Working Solution.

  • For example, to prepare a 1 µg/mL analyte calibration standard, add 100 µL of the 100 µg/mL Analyte Working Solution and 100 µL of the 10 µg/mL IS Working Solution to a 10 mL volumetric flask and bring to volume with the mobile phase diluent. This will result in a final IS concentration of 0.1 µg/mL.

  • Prepare at least five to seven calibration standards covering the expected concentration range of the analyte in the samples.

Sample Preparation
  • To a known volume or weight of the sample (e.g., 100 µL of plasma or 10 mg of a powdered drug formulation), add a fixed volume of the IS Working Solution.[15]

  • Proceed with the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). The early addition of the internal standard helps to correct for analyte loss during sample processing.[3]

  • After extraction, evaporate the solvent and reconstitute the residue in a known volume of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions (Example)

The following are example starting conditions for an HPLC method. These should be optimized for the specific analyte and matrix.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: Wavelength based on the absorbance maximum of the analyte and internal standard.

  • Fluorescence Detection: Excitation and emission wavelengths optimized for this compound (a preliminary scan is recommended).

Data Analysis and System Suitability

The concentration of the analyte is determined using the ratio of the peak area of the analyte to the peak area of the internal standard.[3]

Calculation: Response Factor (RF) = (AreaAnalyte / ConcentrationAnalyte) / (AreaIS / ConcentrationIS)

A calibration curve is constructed by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration for the calibration standards. The concentration of the analyte in the samples is then calculated from the linear regression equation of the calibration curve.

Method Validation

A thorough method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[16][17] Key validation parameters, in accordance with FDA and ICH guidelines, include:[2][18][19]

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[2]

  • Linearity and Range: The linear relationship between the peak area ratio and the concentration of the analyte over a specified range.[7]

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[19]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[20]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

  • Stability: The stability of the analyte and internal standard in the sample matrix and in solution under various storage conditions.[2]

Workflow Diagram

The following diagram illustrates the general workflow for using this compound as an internal standard in a chromatographic analysis.

workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis & Data Processing stock_is IS Stock Solution (1.0 mg/mL) working_is IS Working Solution (e.g., 10 µg/mL) stock_is->working_is stock_analyte Analyte Stock Solution (1.0 mg/mL) cal_standards Calibration Standards (Analyte + IS) stock_analyte->cal_standards working_is->cal_standards spike Spike with IS Working Solution working_is->spike hplc HPLC-UV/FLD Analysis cal_standards->hplc sample Sample Collection sample->spike extract Extraction (e.g., SPE, LLE) spike->extract reconstitute Reconstitution extract->reconstitute reconstitute->hplc chromatogram Chromatogram (Peak Area Integration) hplc->chromatogram calibration Calibration Curve (Area Ratio vs. Conc.) chromatogram->calibration quantification Quantification of Analyte in Sample calibration->quantification

Caption: Experimental workflow for quantitative analysis using an internal standard.

Conclusion

This compound is a highly suitable internal standard for a variety of chromatographic applications. Its distinct structure, favorable photophysical properties, and chemical stability contribute to the development of robust and reliable quantitative methods. By compensating for variations in sample preparation and instrument response, the use of this internal standard can significantly enhance the quality and confidence in analytical data generated in research and regulated environments.

References

  • Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]

  • ResearchGate. (2014, February 27). How to choose an HPLC internal standard?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Science.gov. (n.d.). fluorescence detection hplc-fld: Topics by Science.gov. Retrieved from [Link]

  • LCGC International. (2012, June 1). When Should an Internal Standard be Used?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • Chemsrc.com. (2025, February 5). This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Retrieved from [Link]

  • PubMed Central. (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Retrieved from [Link]

  • ECA Academy. (2014, February 27). FDA publishes new Guidance on Validation of Analytical Methods. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

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Application Notes and Protocols for Electroluminescent Devices Incorporating Ethyl 10-bromoanthracene-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the incorporation of Ethyl 10-bromoanthracene-9-carboxylate into electroluminescent devices. Anthracene derivatives are a well-established class of organic materials utilized in Organic Light-Emitting Diodes (OLEDs) due to their high fluorescence quantum yields and thermal stability, particularly for blue emission.[1] this compound, a 9,10-disubstituted anthracene, is a promising candidate for use as an emissive material. This guide details the material's properties, provides a logical framework for device design, and presents detailed, field-proven protocols for the fabrication and characterization of high-performance OLEDs using this compound.

Introduction: The Rationale for Anthracene Derivatives in OLEDs

The efficiency and stability of Organic Light-Emitting Diodes (OLEDs) are fundamentally governed by the properties of the organic materials employed within their multilayered structure.[2] Anthracene and its derivatives have historically played a pivotal role as blue-emitting chromophores in a variety of fields, including OLEDs.[3] The rigid, planar structure of the anthracene core provides a high-energy backbone, which, when appropriately substituted at the 9 and 10 positions, can lead to materials with high photoluminescence quantum yields (PLQY).[4][5] The substitution pattern also influences critical properties such as solubility, solid-state packing, and energy levels (HOMO/LUMO), which are paramount for efficient charge injection, transport, and recombination within the device.

This compound is of particular interest due to the combined effects of its substituents. The bromo- and carboxylate- groups can be expected to influence the electronic properties and intermolecular interactions, potentially leading to favorable emission characteristics in the solid state. This guide will walk through the necessary steps to harness the potential of this material in a functional electroluminescent device.

Material Properties: this compound

A thorough understanding of the material's physicochemical properties is the cornerstone of successful device engineering. While extensive experimental data for this specific molecule is not widely published, we can infer key properties from closely related 9,10-disubstituted anthracene derivatives.

Table 1: Key Properties of this compound and Related Materials

PropertyExpected Value/RangeRationale & Significance
Chemical Formula C₁₇H₁₃BrO₂Defines the elemental composition and molecular weight.
Molecular Weight 329.19 g/mol Important for calculating molar concentrations and for thermal evaporation process control.
CAS Number 1089318-91-1Unique identifier for the chemical substance.
Appearance Expected to be a crystalline solid (e.g., yellow)The solid-state morphology influences thin-film formation and charge transport.
Photoluminescence (PL) Expected in the blue to blue-violet region (420-460 nm)The emission color is determined by the energy gap of the molecule. 9,10-disubstituted anthracenes are known blue emitters.[6]
PL Quantum Yield (PLQY) Potentially high (> 70% in solution)A high PLQY is a prerequisite for a high internal quantum efficiency in the final device. Substituents at the 9 and 10 positions can enhance the quantum yield.
HOMO Level (Estimated) -5.6 to -5.9 eVThe Highest Occupied Molecular Orbital (HOMO) energy level is critical for efficient hole injection from the Hole Transport Layer (HTL). This range is typical for anthracene derivatives.
LUMO Level (Estimated) -2.5 to -2.8 eVThe Lowest Unoccupied Molecular Orbital (LUMO) energy level is crucial for efficient electron injection from the Electron Transport Layer (ETL). This range is typical for anthracene derivatives.
Thermal Stability (Tg) > 100 °C (Glass Transition Temp.)High thermal stability is necessary to withstand the vacuum thermal evaporation process and to ensure long operational lifetime of the device.

OLED Device Architecture and Operational Principle

A multilayer OLED structure is essential to ensure efficient charge injection, transport, and recombination, leading to light emission. The choice of adjacent layers is dictated by the energy level alignment with this compound to minimize energy barriers.

Proposed Device Structure

A standard and effective device architecture for a blue-emitting OLED incorporating our target molecule is as follows:

ITO / HTL (NPB) / EML (this compound) / ETL (Alq₃) / LiF / Al

  • ITO (Indium Tin Oxide): A transparent conductor that serves as the anode for hole injection.

  • HTL (Hole Transport Layer): N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) is a widely used HTL material with excellent hole mobility and a HOMO level (~5.5 eV) that aligns well for hole injection into anthracene-based emitters.[7]

  • EML (Emissive Layer): this compound, the light-emitting material where electrons and holes recombine to form excitons, which then decay radiatively.

  • ETL (Electron Transport Layer): Tris(8-hydroxyquinolinato)aluminum (Alq₃) is a classic ETL material known for its good electron mobility, high thermal stability, and a LUMO level (~3.0 eV) that facilitates electron injection.[8]

  • LiF (Lithium Fluoride): A thin electron injection layer (EIL) that lowers the work function of the aluminum cathode, thereby reducing the barrier for electron injection.

  • Al (Aluminum): A reflective metal that serves as the cathode for electron injection.

Energy Level Diagram and Charge Flow

The diagram below illustrates the flow of charge carriers through the device, culminating in light emission. The alignment of HOMO and LUMO levels is critical to minimize the operating voltage and maximize efficiency.

G cluster_anode Anode cluster_organics Organic Layers cluster_cathode Cathode cluster_recombination ITO ITO ~4.7 eV HTL HTL (NPB) HOMO: ~5.5 eV LUMO: ~2.4 eV ITO->HTL Hole Injection EML EML (EBA-Br) HOMO: ~5.7 eV LUMO: ~2.6 eV HTL->EML Hole Transport recomb e⁻ + h⁺ → Exciton → Light ETL ETL (Alq₃) HOMO: ~5.8 eV LUMO: ~3.0 eV ETL->EML Electron Transport LiF LiF ~2.9 eV LiF->ETL Al Al ~4.2 eV Al->LiF Electron Injection

Caption: Energy level diagram of the proposed OLED device.

Experimental Protocols

The following protocols provide a step-by-step guide for the fabrication and characterization of the OLED device. Adherence to these procedures is critical for achieving reproducible and high-performance results.

Safety Precautions
  • Always work in a cleanroom environment or a glovebox with a controlled atmosphere (low oxygen and water content).

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and nitrile gloves.[9]

  • Handle all organic solvents and powdered materials in a well-ventilated fume hood.[10]

  • Thermal evaporation involves high temperatures and high vacuum; ensure all equipment is properly maintained and operated by trained personnel.

Protocol 1: Substrate Preparation (ITO Glass)

A pristine substrate surface is paramount for uniform film growth and to prevent device short-circuits.

  • Initial Cleaning: Place the pre-patterned ITO glass substrates in a substrate holder.

  • Sonication: Sequentially sonicate the substrates in the following solutions for 15 minutes each:

    • Detergent solution (e.g., Hellmanex III in deionized water)

    • Deionized water (rinse)

    • Acetone

    • Isopropyl alcohol (IPA)

  • Drying: After the final IPA sonication, immediately dry the substrates with a high-purity nitrogen gun.

  • UV-Ozone Treatment: Transfer the dried substrates to a UV-Ozone cleaner and treat for 15 minutes. This step removes residual organic contaminants and increases the work function of the ITO, improving hole injection.[11]

  • Storage: Store the cleaned substrates in a vacuum desiccator until they are loaded into the deposition chamber.

Protocol 2: Device Fabrication by Vacuum Thermal Evaporation

Vacuum thermal evaporation (VTE) is the preferred method for depositing small-molecule organic materials as it allows for precise control over film thickness and high material purity.[12]

Workflow Visualization:

G start Start sub Clean ITO Substrate (Protocol 4.2) start->sub load Load Substrate & Materials into Thermal Evaporator sub->load pump Pump Down to High Vacuum (< 5 x 10⁻⁶ Torr) load->pump dep_htl Deposit HTL (NPB) Thickness: 40 nm Rate: 1-2 Å/s pump->dep_htl dep_eml Deposit EML (EBA-Br) Thickness: 30 nm Rate: 1-2 Å/s dep_htl->dep_eml dep_etl Deposit ETL (Alq₃) Thickness: 20 nm Rate: 1-2 Å/s dep_eml->dep_etl dep_lif Deposit EIL (LiF) Thickness: 1 nm Rate: 0.1-0.2 Å/s dep_etl->dep_lif dep_al Deposit Cathode (Al) Thickness: 100 nm Rate: 2-5 Å/s dep_lif->dep_al vent Vent Chamber & Unload Device dep_al->vent encap Encapsulate Device vent->encap end End encap->end

Caption: Workflow for OLED fabrication via thermal evaporation.

Step-by-Step Procedure:

  • System Preparation: Load the cleaned ITO substrates into the substrate holder within the thermal evaporation chamber. Load high-purity (>99.5%) NPB, this compound, Alq₃, LiF, and Al into separate evaporation boats (crucibles).

  • Pump Down: Evacuate the chamber to a base pressure of at least 5 x 10⁻⁶ Torr to minimize contamination from residual gases.[13]

  • Deposition of Organic Layers:

    • Deposit the NPB (HTL) layer to a thickness of 40 nm at a deposition rate of 1-2 Å/s .[14]

    • Deposit the This compound (EML) layer to a thickness of 30 nm at a rate of 1-2 Å/s .

    • Deposit the Alq₃ (ETL) layer to a thickness of 20 nm at a rate of 1-2 Å/s .[15]

    • Rationale for Thicknesses: The chosen thicknesses represent a common starting point for optimizing charge balance and the optical cavity effect in blue OLEDs.[2][16] Thicker transport layers can improve charge injection but may increase the driving voltage, while the EML thickness affects both the recombination zone and optical interference.

  • Deposition of Cathode:

    • Deposit the LiF (EIL) layer to a thickness of 1 nm at a slow rate of 0.1-0.2 Å/s for precise control.

    • Deposit the Aluminum (Al) cathode to a thickness of 100 nm at a higher rate of 2-5 Å/s .

  • Device Completion: Once all layers are deposited, vent the chamber with an inert gas (e.g., nitrogen) and remove the devices.

  • Encapsulation: Immediately encapsulate the devices using a UV-curable epoxy and a glass coverslip in an inert atmosphere (e.g., a glovebox) to protect the organic layers and cathode from degradation by oxygen and moisture.

Device Characterization

Characterizing the fabricated devices is essential to evaluate their performance and to provide feedback for further optimization.

Protocol 3: Electrical and Optical Characterization

The primary characterization involves measuring the current density-voltage-luminance (J-V-L) characteristics.

Equipment:

  • Source Measure Unit (SMU)

  • Calibrated photodiode or spectroradiometer

  • Probe station or device holder

  • Computer with control and data acquisition software

Procedure:

  • Setup: Place the encapsulated device in the holder and make electrical contact with the ITO anode and Al cathode.

  • Measurement: Apply a forward voltage sweep (e.g., from 0 to 10 V in 0.1 V steps) using the SMU.

  • Data Acquisition: Simultaneously record the current flowing through the device and the light output (luminance, cd/m²) measured by the photodetector.[17]

  • Data Analysis: From the raw J-V-L data, the following key performance metrics can be calculated:

    • Turn-on Voltage: The voltage at which a luminance of 1 cd/m² is observed.

    • Current Efficiency (cd/A): Luminance divided by current density.

    • Power Efficiency (lm/W): Calculated from the current efficiency and operating voltage.

    • External Quantum Efficiency (EQE, %): The ratio of the number of photons emitted from the device to the number of electrons injected.[18]

Protocol 4: External Quantum Efficiency (EQE) Measurement

A more accurate determination of EQE requires an integrating sphere to capture all emitted light, regardless of the emission angle.[19]

Setup:

  • The device is placed inside an integrating sphere.

  • The sphere is coupled to a calibrated spectrometer.

  • The device is driven by an SMU.

Procedure:

  • Measurement: Drive the device at a specific current density.

  • Spectral Acquisition: The spectrometer captures the total electroluminescence spectrum of the emitted light.

  • Calculation: The EQE is calculated by converting the spectral radiance into the total number of photons and dividing by the number of injected electrons (calculated from the current).[20]

    EQE (%) = (Number of photons emitted / Number of electrons injected) x 100

Conclusion

This application note provides a foundational framework and detailed protocols for the successful integration of this compound into organic light-emitting diodes. By following the outlined procedures for substrate preparation, device fabrication via thermal evaporation, and comprehensive characterization, researchers can effectively evaluate the potential of this material as a blue emitter. The provided rationale for material selection and device architecture serves as a starting point for further optimization to achieve higher efficiency, stability, and color purity in next-generation electroluminescent devices.

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Application Notes and Protocols for Sonogashira Coupling of Ethyl 10-bromoanthracene-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has seen extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and broad functional group tolerance.[2][3]

This guide provides an in-depth technical overview and detailed experimental protocols for the Sonogashira coupling of Ethyl 10-bromoanthracene-9-carboxylate, a sterically demanding substrate. The unique electronic and photophysical properties of the anthracene core make its derivatization a subject of significant interest in materials science and drug discovery.[4][5] We will explore both traditional copper-co-catalyzed and modern copper-free methodologies, offering insights into reaction optimization and troubleshooting common challenges.

Understanding the Core Reaction: Mechanism and Key Parameters

The Sonogashira coupling proceeds through a synergistic catalytic cycle involving both palladium and copper (in the traditional method). A simplified representation of the widely accepted mechanism underscores the importance of each component.

The Catalytic Cycle: A Dance of Metals

The reaction is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. The cycle then proceeds as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (this compound) to form a Pd(II)-aryl complex.[6] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[7] For aryl bromides like our substrate, elevated temperatures may be necessary to facilitate this step.[8]

  • Formation of Copper Acetylide: In the presence of a base, the terminal alkyne is deprotonated. This acetylide then reacts with the copper(I) co-catalyst to form a copper acetylide species.[9]

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II)-aryl complex, regenerating the copper(I) catalyst.[6]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated anthracene product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[6]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-Br(L)₂ Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR'(L)₂ Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Ar-C≡CR Product Ar-C≡CR' Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination Ar-C≡CR->Pd(0)L2 Catalyst Regeneration R'C≡CH R'-C≡C-H Cu-C≡CR' Cu-C≡C-R' R'C≡CH->Cu-C≡CR' Base CuI Cu-C≡CR'->Ar-Pd(II)-X(L2) Base Base CuX CuI

Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling.

Experimental Design: Navigating the Steric Challenge

The this compound substrate presents a significant steric challenge due to the bulky substituents at the 9 and 10 positions of the anthracene core.[10] This steric hindrance can impede the oxidative addition step and the subsequent reductive elimination.[11][12] Therefore, careful selection of the catalyst system and reaction conditions is paramount for achieving high yields.

Protocol 1: Traditional Copper-Co-Catalyzed Sonogashira Coupling

This protocol is a robust starting point for the coupling of sterically hindered aryl bromides. The use of a copper(I) co-catalyst generally allows for milder reaction conditions compared to copper-free systems.

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

Experimental Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).

  • Add the anhydrous, degassed solvent (concentration typically 0.1-0.5 M) followed by the base (TEA or DIPA, 3-5 eq.).

  • Add the terminal alkyne (1.2-1.5 eq.).

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Stir the reaction mixture at a temperature ranging from 50-80 °C. The optimal temperature should be determined empirically.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A common and effective catalyst for Sonogashira couplings.[11]
Copper Co-catalyst CuI (4-10 mol%)Activates the alkyne and facilitates transmetalation.[9]
Base Triethylamine or Diisopropylamine (3-5 eq.)Acts as both a base and a solvent in some cases.
Solvent Toluene or THF (anhydrous, degassed)Common solvents for this reaction.[11]
Temperature 50-80 °CHigher temperatures may be needed for sterically hindered substrates.[6]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative homocoupling (Glaser coupling).[8]
Protocol 2: Copper-Free Sonogashira Coupling

Copper-free Sonogashira couplings have gained prominence to avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and to simplify product purification.[13][14] These reactions often require more specialized ligands and bases to achieve high efficiency, especially with challenging substrates. A notable example is the use of cataCXium A as a ligand.[9]

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂) or Bis(acetonitrile)palladium(II) chloride (Pd(CH₃CN)₂Cl₂)

  • Bulky phosphine ligand (e.g., cataCXium A, XPhos)

  • Inorganic Base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃))

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or 2-Methyltetrahydrofuran)

Experimental Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium precursor (e.g., Pd(CH₃CN)₂Cl₂, 0.5-2 mol%), and the phosphine ligand (e.g., cataCXium A, 1-4 mol%).

  • Add the anhydrous, degassed solvent.

  • Add the inorganic base (e.g., Cs₂CO₃, 2.0 eq.).

  • Add the terminal alkyne (1.5 eq.).

  • Stir the reaction at room temperature or heat to 60-100 °C, depending on the reactivity of the substrate and catalyst system.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove inorganic salts.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Precursor Pd(CH₃CN)₂Cl₂ (0.5-2 mol%)A common and effective precursor for forming the active Pd(0) catalyst in situ.[9]
Ligand cataCXium A or other bulky phosphines (1-4 mol%)Bulky, electron-rich ligands promote oxidative addition and reductive elimination for hindered substrates.[3][12]
Base Cesium carbonate (2.0 eq.)A strong inorganic base suitable for copper-free conditions.[9]
Solvent 1,4-Dioxane or 2-MethyltetrahydrofuranPolar aprotic solvents that are often effective in copper-free systems.[14]
Temperature Room Temperature to 100 °COptimization is crucial; some systems work at room temperature while others require heating.[9]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst degradation.[8]

Workflow and Troubleshooting

A systematic approach to reaction setup, monitoring, and workup is crucial for success.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: - Aryl Bromide - Alkyne - Catalyst - Ligand - Base setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Dry Glassware (Oven or Flame-dried) glassware->setup solvent Degas Solvent (Freeze-Pump-Thaw or N₂/Ar sparging) addition Add Reagents and Solvent solvent->addition setup->addition heating Heat to Desired Temperature addition->heating monitoring Monitor Progress (TLC, GC-MS, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Column Chromatography) concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Figure 2: General Experimental Workflow for Sonogashira Coupling.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. Using a fresh batch or a different precatalyst can be beneficial. The formation of palladium black indicates catalyst decomposition.[8]

    • Insufficient Temperature: Sterically hindered aryl bromides often require higher temperatures to drive the reaction to completion.[7]

    • Poor Reagent Quality: Ensure all reagents, especially the base and solvent, are anhydrous and of high purity.[8]

  • Formation of Homocoupled Alkyne (Glaser Product):

    • Presence of Oxygen: Meticulously maintain an inert atmosphere throughout the reaction.[8]

    • Excess Copper: Reduce the loading of the copper(I) co-catalyst.

    • Switch to Copper-Free Conditions: This is the most effective way to eliminate Glaser coupling.[13]

  • Difficulty in Product Purification:

    • Catalyst Residues: Filtering the crude reaction mixture through a short plug of silica gel or celite can help remove palladium residues before column chromatography.

    • Co-eluting Impurities: Optimize the solvent system for column chromatography to improve separation.

Conclusion

The Sonogashira coupling of this compound, while challenging due to steric hindrance, is a feasible and valuable transformation for the synthesis of novel anthracene-based compounds. By carefully selecting the catalyst system, optimizing reaction conditions, and employing rigorous experimental technique, researchers can successfully achieve the desired alkynylated products. Both the traditional copper-co-catalyzed and the modern copper-free protocols offer viable routes, with the choice depending on the specific requirements of the synthesis and the available resources. The protocols and insights provided in this guide serve as a comprehensive starting point for scientists and professionals in the field to explore the rich chemistry of functionalized polycyclic aromatic hydrocarbons.

References

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Dolai, S., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. Available at: [Link]

  • Shaikh, A. A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]

  • Wang, C., et al. (2015). The position effect of an ethynyl spacer on the carrier mobility of anthracene derivatives. Journal of Materials Chemistry C. Available at: [Link]

  • Shaikh, A. A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]

  • Gelman, D., & Buchwald, S. L. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. Available at: [Link]

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Available at: [Link]

  • Liang, B., et al. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • NROChemistry. (2020). Sonogashira Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • McGlacken, G. P. (2013). Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. Available at: [Link]

  • Plenio, H., et al. (2012). The effect of steric bulk in Sonogashira coupling reactions. Chemical Communications. Available at: [Link]

  • Gevorgyan, V., et al. (2011). Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. Available at: [Link]

  • Wikipedia. (2023). Sonogashira coupling. Available at: [Link]

  • ResearchGate. (2017). 9,10-Disubstituted Octafluoroanthracene Derivatives via Palladium-Catalyzed Cross-Coupling. Available at: [Link]

  • da Silva, F. C., et al. (2021). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Achilli, S., et al. (2022). Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers. Physical Chemistry Chemical Physics. Available at: [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. Available at: [Link]

  • Botella, L., & Nájera, C. (2004). Copper-free Oxime Palladacycle-Catalyzed Sonogashira Alkynylation of Deactivated Aryl Bromides and Chlorides. Angewandte Chemie International Edition. Available at: [Link]

  • Plenio, H., & Fleck, T. J. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). General representation of a Sonogashira coupling reaction and the associated mechanism. Available at: [Link]

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Troubleshooting & Optimization

Common side reactions in the synthesis of Ethyl 10-bromoanthracene-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 10-bromoanthracene-9-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during this specific synthesis, providing in-depth, experience-driven troubleshooting advice and optimized protocols. Our goal is to equip you with the knowledge to navigate the complexities of this reaction, ensuring both efficiency and the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the expected primary side reactions?

A1: The synthesis is typically achieved through the electrophilic bromination of Ethyl anthracene-9-carboxylate. The most common brominating agent for this transformation is N-Bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃), often with a radical initiator such as AIBN or light.[1][2]

The primary and most significant side reaction is the formation of 9,10-dibromoanthracene .[3][4][5] This occurs because the initial product, this compound, can undergo a second bromination at the highly reactive 10-position. The electron-withdrawing nature of the carboxylate group at the 9-position deactivates the ring, but the 10-position remains susceptible to further electrophilic attack.

Other potential, though less common, side reactions include:

  • Over-bromination: Addition of more than two bromine atoms to the anthracene core, especially under harsh conditions or with excess brominating agent.[6][7]

  • Benzylic Bromination: If there are any alkyl side chains on the anthracene core, NBS can cause bromination at the benzylic position under radical conditions.[8][9]

  • Formation of bromohydrins: If water is present in the reaction mixture, NBS can lead to the formation of bromohydrins.[10]

Q2: My reaction yields a significant amount of a di-brominated byproduct. How can I minimize its formation?

A2: The formation of 9,10-dibromoanthracene is a classic challenge in this synthesis.[3][4] Here are several strategies to suppress this side reaction:

  • Stoichiometry Control: Carefully control the stoichiometry of NBS. Use no more than 1.0 to 1.1 equivalents of NBS relative to your starting material, Ethyl anthracene-9-carboxylate.

  • Slow Addition: Add the NBS solution dropwise to the reaction mixture over an extended period. This maintains a low concentration of the brominating agent, favoring mono-bromination.

  • Temperature Management: Conduct the reaction at a lower temperature. While radical initiation is necessary, excessive heat can increase the rate of the second bromination.

  • Monitoring the Reaction: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction immediately to prevent further bromination of the product.

Q3: I'm observing unreacted starting material along with the desired product and the di-brominated byproduct. What could be the issue?

A3: This scenario suggests an incomplete reaction or inefficient bromination. Several factors could be at play:

  • Inactive NBS: N-Bromosuccinimide can degrade over time, especially if exposed to moisture or light. It is recommended to use freshly recrystallized NBS for best results.[10]

  • Insufficient Initiation: If using a radical initiator like AIBN, ensure it is added at the correct temperature for its decomposition. If using photochemical initiation, ensure the light source is of the appropriate wavelength and intensity.

  • Solvent Purity: The presence of impurities in the solvent can quench the radical chain reaction. Use dry, high-purity solvents.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of this compound.

Problem Probable Cause(s) Recommended Solutions
Low yield of the desired mono-brominated product. 1. Incomplete reaction. 2. Formation of multiple byproducts. 3. Loss of product during workup or purification.1. Verify the quality of NBS and initiator. 2. Optimize reaction time and temperature. 3. Use slow addition of NBS. 4. Employ careful chromatographic separation.
Presence of a significant amount of 9,10-dibromoanthracene. Over-bromination due to excess NBS or prolonged reaction time.1. Use a slight excess (1.05 eq.) of the starting material. 2. Add NBS portion-wise or as a dilute solution. 3. Monitor the reaction closely with TLC and quench promptly.
The crude product is a complex mixture that is difficult to purify. Multiple side reactions occurring, such as poly-bromination or reactions with solvent impurities.1. Ensure the use of pure, dry solvents. 2. Re-evaluate the reaction conditions (temperature, concentration). 3. Consider using an alternative brominating agent like Dibromoisocyanuric acid (DBI).
Formation of an unexpected nitro-containing byproduct. This can occur if nitric acid or other nitrating agents are present as impurities.Ensure all glassware is thoroughly cleaned and that no residual oxidizing acids are present from previous experiments.[11]
Visualizing the Reaction Pathway and Side Reactions

The following diagram illustrates the main reaction pathway to this compound and the competing side reaction leading to the di-brominated byproduct.

Synthesis_Pathway A Ethyl anthracene-9-carboxylate B This compound (Desired Product) A->B + NBS (1 eq.) C 9,10-Dibromoanthracene (Side Product) B->C + NBS (excess) Troubleshooting_Workflow Start Start Synthesis Analysis Analyze Crude Product (TLC, NMR) Start->Analysis Problem1 High % of Starting Material Analysis->Problem1 Incomplete Reaction Problem2 High % of Di-brominated Product Analysis->Problem2 Over-reaction Problem3 Complex Mixture Analysis->Problem3 Multiple Spots Success Pure Product Obtained Analysis->Success Clean Reaction Solution1 Check NBS/Initiator Activity Increase Reaction Time/Temp Problem1->Solution1 Solution2 Reduce NBS Stoichiometry Slow Addition Lower Temperature Problem2->Solution2 Solution3 Purify Solvents Re-evaluate Conditions Problem3->Solution3 Solution1->Start Retry Solution2->Start Retry Solution3->Start Retry

Sources

Technical Support Center: Purification of Crude Ethyl 10-bromoanthracene-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of crude Ethyl 10-bromoanthracene-9-carboxylate by column chromatography. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying substituted polycyclic aromatic hydrocarbons (PAHs).

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues that can arise during the chromatographic purification process. Each solution is grounded in the fundamental principles of chromatography and the specific chemistry of anthracene derivatives.

Question: My product recovery is significantly low after the column. What are the likely causes and how can I fix this?

Answer: Low recovery is a frequent and frustrating issue. There are several potential causes, often related to the interaction between your compound and the stationary phase.

  • Cause 1: On-Column Degradation. this compound, being an electron-rich aromatic system, can be sensitive to the acidic nature of standard silica gel.[1][2] The Lewis acid sites on the silica surface can potentially catalyze decomposition or side reactions.

    • Troubleshooting Steps:

      • Stability Test (2D TLC): Before committing your entire batch to a column, perform a 2D TLC stability test.[2][3] Spot your crude mixture in one corner of a TLC plate, run it in your chosen eluent, then rotate the plate 90 degrees and run it again in the same eluent. If you observe any new spots or significant streaking that wasn't present in a normal 1D TLC, your compound is likely degrading on the silica.[2]

      • Silica Deactivation: If degradation is confirmed, you can "deactivate" or neutralize the silica gel. Before packing, prepare a slurry of your silica in your starting eluent (e.g., hexane) containing 1-2% triethylamine (TEA). Let it stand for an hour, then pack the column as usual. This neutralizes the acidic sites.[1][2]

      • Switch Stationary Phase: A more robust solution is to switch to a less acidic stationary phase, such as neutral alumina.[2][4] Alumina is often a better choice for acid-sensitive compounds.

  • Cause 2: Irreversible Adsorption. Your compound may be binding too strongly to the silica gel and not eluting completely, even with a highly polar solvent.

    • Troubleshooting Steps:

      • Methanol Purge: After you believe all your product has eluted, try flushing the column with 100% methanol.[3] This highly polar solvent will strip most remaining organic compounds from the silica. Collect this "purge" as a separate fraction and analyze it by TLC to see if your product was retained.

      • Optimize Eluent: Ensure your eluent polarity is sufficient. If your compound is not moving with a standard hexane/ethyl acetate system, you may need to introduce a stronger solvent like dichloromethane.

Question: The separation between my desired product and a key impurity is poor, resulting in mixed fractions. How can I improve the resolution?

Answer: Achieving good separation (resolution) is the primary goal of chromatography. Poor resolution is almost always a mobile phase or column packing issue.

  • Cause 1: Suboptimal Mobile Phase Polarity. The choice of eluent is critical. If the polarity is too high, both your product and impurities will travel quickly down the column with little separation (high Rf values). If it's too low, they will move too slowly, leading to band broadening and potential overlap (low Rf values).

    • Troubleshooting Steps:

      • Target the "Sweet Spot" via TLC: The ideal mobile phase is one that gives your desired compound an Rf value between 0.2 and 0.4 on a TLC plate.[1] This range typically provides the best separation from impurities with different polarities.

      • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can significantly improve separation. Start with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the percentage of the more polar solvent (e.g., to 80:20 Hexane:Ethyl Acetate).[5] This allows non-polar impurities to elute first, followed by your product, and then more polar impurities.

  • Cause 2: Column Overloading. Loading too much crude material onto the column is a common mistake that ruins separation.

    • Troubleshooting Steps:

      • Adhere to Ratios: For a challenging separation, a silica-to-crude-product ratio of 100:1 by weight is recommended. For easier separations, you might go as low as 30:1.[5] Exceeding the column's capacity makes it impossible for individual compound bands to form properly.

      • Proper Loading Technique: Ensure the initial band of your loaded sample is as thin and concentrated as possible. A thick starting band will lead to broad, overlapping eluted bands. Dry loading is excellent for this purpose.[2][6]

Question: My compound is streaking or "tailing" down the column instead of moving as a tight band. Why is this happening?

Answer: Peak tailing is a form of band broadening that reduces purity and recovery of fractions.[7]

  • Cause 1: Strong Secondary Interactions. Tailing can occur if there are strong, non-ideal interactions between your compound and the silica gel's active silanol (Si-OH) groups.[7][8] While less common for esters compared to amines, the polar carbonyl group can still interact unfavorably.

    • Troubleshooting Steps:

      • Increase Eluent Polarity: Once your compound starts to elute, you can sometimes reduce tailing by slightly increasing the polarity of the mobile phase.[9] This helps to more effectively displace the compound from the active sites on the silica.

  • Cause 2: Poor Solubility in the Mobile Phase. If your compound is not fully soluble in the eluent as it moves down the column, it can cause tailing. The compound effectively precipitates and re-dissolves as it travels, smearing the band.

    • Troubleshooting Steps:

      • Modify the Solvent System: Consider a different solvent system in which your compound is more soluble. For example, if you are using a hexane/ethyl acetate system, switching to a hexane/dichloromethane system might improve solubility and peak shape.[9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary and mobile phase for purifying this compound?

A1:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard choice. However, due to the potential for acid-catalyzed degradation of anthracene derivatives, it is highly recommended to first perform a stability test on a TLC plate.[1][9] If degradation is observed, use deactivated silica gel (treated with triethylamine) or switch to neutral alumina.[2][4]

  • Mobile Phase: A non-polar to moderately polar solvent system is appropriate. Start by developing a method using TLC with mixtures of hexane and ethyl acetate or petroleum ether and dichloromethane .[1][10][11] Aim for a solvent ratio that provides an Rf of 0.2-0.4 for the target compound.[1] A gradient elution, starting with a low concentration of the polar solvent and gradually increasing it, is often most effective.

Q2: What is "dry loading" and why is it preferred for this purification?

A2: Dry loading is a sample application technique where the crude product is pre-adsorbed onto a small amount of silica gel before being added to the column.[2][6] It is superior to "wet loading" (dissolving the sample in a solvent and pipetting it onto the column) when the compound has poor solubility in the initial, non-polar eluent.[6] This is often the case for planar, aromatic molecules like this compound. Dry loading ensures a very narrow starting band, which is critical for achieving good separation.

Q3: The crude material is a dark, oily solid. How should I prepare it for the column?

A3: First, attempt to dissolve a small amount of the crude material in a minimal volume of dichloromethane or ethyl acetate. If it dissolves, you can proceed with the dry loading protocol. If significant insoluble material remains, it may be beneficial to perform a preliminary purification step. You can try a "plug filtration" where you dissolve the crude mixture in a good solvent (like dichloromethane), pass it through a short pad of silica gel in a funnel, and wash with the same solvent. This can remove highly polar, baseline impurities (which remain on the silica) and any particulate matter, providing a cleaner sample for the main chromatographic separation.

Q4: How can I monitor the column's progress and identify the product-containing fractions?

A4: The purification should be monitored using Thin-Layer Chromatography (TLC). Collect the eluent in a series of numbered test tubes or vials. Spot a small amount from every second or third fraction onto a TLC plate, alongside a spot of your crude starting material and a pure standard if available. Develop the plate in your chromatography eluent and visualize the spots under a UV lamp (anthracene derivatives are typically highly fluorescent). Fractions containing only the spot corresponding to your pure product should be combined.

Data & Protocol Summary

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh) or Neutral AluminaStandard choice, but alumina is preferred if compound is acid-sensitive.[2][4]
Silica:Crude Ratio 50:1 to 100:1 (by weight)Ensures column is not overloaded, allowing for proper band separation.[5]
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Hexane/DichloromethaneGood balance of polarity for separating aromatic compounds.[1][10]
Target Rf (TLC) 0.2 - 0.4Optimal range for achieving good resolution during column chromatography.[1]
Loading Method Dry LoadingCreates a narrow starting band, crucial for high resolution, especially for compounds with limited solubility in the eluent.[2][6]
Elution Method Gradient ElutionImproves separation of compounds with different polarities compared to isocratic elution.[5]

Experimental Workflow & Protocols

Workflow Overview

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC_dev 1. TLC Method Development (Find eluent for Rf ≈ 0.3) Dry_load_prep 2. Sample Preparation (Dry Loading) TLC_dev->Dry_load_prep Load_sample 4. Load Sample onto Column Dry_load_prep->Load_sample Col_pack 3. Column Packing (Slurry Method) Col_pack->Load_sample Elute 5. Elute with Gradient (Increase Polarity) Load_sample->Elute Collect 6. Collect Fractions Elute->Collect TLC_analysis 7. Analyze Fractions by TLC Collect->TLC_analysis Combine 8. Combine Pure Fractions TLC_analysis->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Final_product Purified Product Evaporate->Final_product

Caption: Workflow for column chromatography purification.

Protocol 1: Step-by-Step Column Chromatography
  • Mobile Phase Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that gives the desired product an Rf value of approximately 0.3.[2] This will be your "collection solvent". Prepare a less polar "starting solvent" (e.g., with half the concentration of ethyl acetate) and a more polar "flushing solvent" (e.g., with double the concentration of ethyl acetate).

  • Dry Loading Preparation:

    • Dissolve your crude this compound in a minimal amount of a volatile solvent like dichloromethane (DCM).

    • Add silica gel (approx. 5-10 times the weight of your crude product) to this solution.

    • Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.

  • Column Packing (Slurry Method):

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[12]

    • Fill the column about one-third full with your non-polar "starting solvent".

    • In a separate beaker, create a slurry of silica gel (50-100 times the weight of your crude product) in the "starting solvent".

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.[2]

    • Open the stopcock and allow the solvent to drain until the level is just above the top of the silica bed. Do not let the column run dry.

  • Sample Loading:

    • Carefully add the dry-loaded sample powder to the top of the silica bed, creating a neat, level layer.

    • Gently add a thin protective layer of sand on top of the sample layer.[2]

  • Elution and Fraction Collection:

    • Carefully add your "starting solvent" to fill the column.

    • Begin collecting fractions. Start with the "starting solvent" and gradually increase the polarity by slowly adding your "collection solvent" and then your "flushing solvent" (gradient elution).

    • The optimal flow rate should be fast enough to avoid diffusion but slow enough to allow for equilibrium between the mobile and stationary phases.[6]

  • Analysis:

    • Monitor the collected fractions by TLC.

    • Combine all fractions that show a single, clean spot corresponding to the purified product.

    • Remove the solvent from the combined fractions under reduced pressure to yield the purified this compound.

Troubleshooting Decision Tree

G start Problem Encountered poor_sep Poor Separation start->poor_sep low_rec Low Recovery start->low_rec streaking Streaking / Tailing start->streaking sol_rf Adjust Eluent for Rf 0.2-0.4 poor_sep->sol_rf Check Rf sol_gradient Use Gradient Elution poor_sep->sol_gradient Try Gradient sol_load Reduce Sample Load (Use >50:1 Silica Ratio) poor_sep->sol_load Check Loading sol_stability Test for Degradation (2D TLC) low_rec->sol_stability Suspect Degradation sol_purge Perform Methanol Purge low_rec->sol_purge Check for Strong Adsorption sol_polarity Increase Eluent Polarity streaking->sol_polarity To Reduce Tailing sol_deactivate Deactivate Silica or Use Alumina sol_stability->sol_deactivate If Degradation Occurs

Caption: Decision tree for troubleshooting common chromatography issues.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds.
  • uHPLCs. (2024, May 5). 5 Troubleshooting Common HPLC Column Problems and Solutions.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • SIELC Technologies. (n.d.). Separation of 9-Bromoanthracene on Newcrom R1 HPLC column.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • LookChem. (n.d.). Purification of Anthracene. Chempedia.
  • BenchChem. (n.d.). Technical Support Center: Purification of 9-(1-Bromovinyl)anthracene by Column Chromatography.
  • BenchChem. (n.d.). Technical Support Center: Purification of Bromoacetylated Compounds by Column Chromatography.
  • ResearchGate. (2013, September 4). What is a good way to select mobile phase in chromatography?.
  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • BenchChem. (n.d.). Technical Support Center: Purification of Crude 9,10-Dichloroanthracene.
  • BenchChem. (n.d.). Technical Support Center: Purification of Crude 2,3-Anthracenediol.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Efficient Organic Light Emitting Diodes through a Hot Exciton Channel in Anthracene Derivatives.
  • ChemicalBook. (n.d.). 9-Bromoanthracene synthesis.
  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Reddit. (2010, March 31). AskChem: Do primary bromides decompose on silica?. r/chemistry.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Chromatography Forum. (2019, December 2). Anthracene problems with detection.
  • BLD Pharm. (n.d.). This compound.
  • Chemsrc.com. (2025, February 5). This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD.
  • Google Patents. (n.d.). US2767232A - Separation and purification of anthracene by crystallization from a dioxane solution.
  • SpringerLink. (n.d.). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition.
  • NASA Technical Reports Server. (2018, July 12). Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS.
  • Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). r/chemhelp.

Sources

Recrystallization techniques for high purity Ethyl 10-bromoanthracene-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An essential final step in the synthesis of Ethyl 10-bromoanthracene-9-carboxylate is a robust purification protocol to ensure high purity for downstream applications in materials science and drug development. Recrystallization is the most effective method for this purpose, leveraging solubility differences between the target compound and residual impurities.

This technical support guide provides detailed troubleshooting advice and answers to frequently asked questions encountered during the recrystallization of this compound.

Troubleshooting Guide: Recrystallization of this compound

This section addresses specific issues that may arise during the experimental process.

Question: My compound "oiled out" during cooling instead of forming crystals. What causes this and how can I fix it?

Answer: "Oiling out" occurs when the dissolved solute comes out of solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the solute, causing the compound to "melt" in the supersaturated solution before it can crystallize. It can also be caused by a high concentration of impurities, which can depress the melting point of the mixture.

Causality and Remediation Steps:

  • Re-heat and Dilute: The most immediate solution is to heat the mixture back to the solvent's boiling point to redissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation point.[1][2] This ensures the solution is less saturated at the temperature where it previously oiled out.

  • Slow Down the Cooling Process: Rapid cooling is a primary cause of both oiling out and the formation of small, impure crystals.[3][4] After dissolving your compound, allow the flask to cool slowly on a non-heat-conducting surface (like a cork ring or wooden block). Insulating the flask (e.g., by placing it in a beaker of hot water and allowing both to cool together) can be very effective.

  • Agitation at Lower Temperatures: Once the solution has cooled to a temperature well below the compound's melting point, gentle agitation or scratching the inside of the flask with a glass rod can help initiate crystallization.[2][5]

  • Solvent System Modification: If the problem persists, the solvent choice may be suboptimal. Consider using a solvent with a lower boiling point or employing a two-solvent (binary) system. For instance, dissolve the compound in a minimal amount of a "good" hot solvent (like acetone or ethyl acetate) and then slowly add a "poor" solvent (like hexanes or water) dropwise at the boiling point until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify and then cool slowly.

Question: My final yield of pure crystals is very low. What are the likely causes?

Answer: A low recovery is a common issue in recrystallization and can stem from several factors. The goal is to maximize the recovery of the pure compound while leaving impurities behind in the "mother liquor."

Potential Causes and Solutions:

  • Excessive Solvent Usage: The most frequent cause of low yield is using too much solvent.[1][2][5] The compound has some solubility even in the cold solvent, and excess volume will retain a larger amount of the product in solution.

    • Solution: Always use the minimum amount of near-boiling solvent required to fully dissolve the crude solid. If you suspect you've added too much, you can carefully evaporate some of the solvent by gently heating the solution to reduce its volume and then attempt the cooling process again.[1][2]

  • Premature Crystallization: If crystals form too early, especially during a hot filtration step to remove insoluble impurities, significant product can be lost.

    • Solution: Use a pre-heated funnel and filter flask. Pour the hot solution through the funnel in small portions to keep it from cooling down.[4] If crystals do form in the funnel, they can be redissolved by washing with a small amount of fresh, hot solvent.

  • Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization will leave a significant amount of product in the mother liquor.

    • Solution: After the flask has cooled slowly to room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[3]

  • Loss During Washing: Washing the collected crystals with a solvent at room temperature can redissolve a portion of the product.

    • Solution: Always wash the filtered crystals with a minimal amount of ice-cold solvent.[5]

Question: The final crystals are still colored (e.g., yellow), even after recrystallization. How can I remove colored impurities?

Answer: A persistent color indicates the presence of highly soluble, colored impurities that co-crystallize with your product. Crude anthracene and its derivatives are often contaminated with colored polycyclic aromatic compounds.[6][7]

Decolorization Protocol:

  • Activated Charcoal Treatment: Activated charcoal is highly effective at adsorbing large, flat, conjugated molecules that are often the source of color.

    • Procedure: After dissolving the crude this compound in the minimum amount of hot solvent, remove the flask from the heat source. Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.

    • Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.

  • Hot Filtration: Swirl the hot solution with the charcoal for a few minutes to allow for adsorption. Then, perform a hot filtration using a fluted filter paper to remove the charcoal. The resulting filtrate should be colorless or significantly less colored.

  • Proceed with Crystallization: Allow the hot, decolorized filtrate to cool slowly as you would in a standard recrystallization.

If charcoal treatment is ineffective, the impurity may be structurally similar to the target compound, in which case purification by column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Question: What is the best solvent for recrystallizing this compound?

Answer: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For aromatic esters like this compound, several solvent classes can be effective. A related compound, Ethyl anthracene-9-carboxylate, has been successfully recrystallized from acetone.[8] Other anthracene derivatives have been purified using isopropanol or hexane.[9][10]

The best approach is to perform small-scale solubility tests with a few candidate solvents.

SolventBoiling Point (°C)PolarityRationale & Considerations
Acetone 56Polar AproticProven effective for the non-brominated analog.[8] Its volatility makes it easy to remove from the final crystals.
Ethyl Acetate 77Moderately PolarGood general solvent for esters. Often used in combination with hexanes.
Isopropanol 82Polar ProticUsed for similar anthracene derivatives.[9] Good balance of polarity and boiling point.
Toluene 111Non-polarAnthracene itself shows good solubility characteristics in toluene.[11] The higher boiling point may risk oiling out but can be effective.
Hexanes 69Non-polarLikely a poor solvent on its own, but excellent as an "anti-solvent" in a binary system with acetone or ethyl acetate.

Recommendation: Start with acetone or isopropanol. If the compound is too soluble in these even when cold, consider a binary system such as ethyl acetate/hexanes.

Question: How do I perform a recrystallization? What is the standard workflow?

Answer: A systematic recrystallization process involves six key steps to ensure both purity and yield.

Step-by-Step Experimental Protocol:

  • Dissolve the Solute: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to a gentle boil on a hot plate, preferably with stirring. Continue adding the solvent in small portions until the solid just dissolves.[5]

  • Decolorize (If Necessary): If the solution is colored, remove it from the heat, add activated charcoal, and perform a hot filtration as described previously.

  • Cool Slowly: Cover the flask with a watch glass to prevent solvent evaporation and set it on a surface where it can cool slowly and undisturbed to room temperature. Crystal growth should begin within 5-20 minutes.[1] Rushing this step leads to precipitation of impurities.[3]

  • Induce Crystallization (If Necessary): If no crystals form after the solution reaches room temperature, the solution may be supersaturated.[2] Try scratching the inner wall of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.

  • Collect Crystals by Filtration: Once crystallization at room temperature is complete, cool the flask in an ice bath for at least 20 minutes. Collect the crystals using vacuum filtration (e.g., with a Büchner funnel).

  • Wash and Dry: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[5] Allow the crystals to dry completely on the filter paper with the vacuum running, and then transfer them to a watch glass for final drying.

Below is a diagram illustrating this workflow.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Collection start Crude Solid dissolve Dissolve in minimum hot solvent start->dissolve is_colored Solution Colored? dissolve->is_colored add_charcoal Add Charcoal & Swirl is_colored->add_charcoal Yes cool_slowly Cool Slowly to Room Temp is_colored:e->cool_slowly:n No hot_filter Hot Filtration add_charcoal->hot_filter hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash_dry Wash with cold solvent & Dry vacuum_filter->wash_dry pure_product High Purity Crystals wash_dry->pure_product

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Ethyl 10-bromoanthracene-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of Ethyl 10-bromoanthracene-9-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific synthesis, troubleshoot common issues, and understand the nuances of the reaction. My goal is to provide you with actionable insights grounded in established chemical principles to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most prevalent and effective method for synthesizing this compound is through the electrophilic bromination of Ethyl anthracene-9-carboxylate.[1] This reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent in a suitable solvent.[1][2] The meso-positions (9 and 10) of the anthracene core are highly reactive towards electrophilic substitution, making this a selective transformation.[3][4]

Q2: Why is N-Bromosuccinimide (NBS) the preferred brominating agent for this reaction?

N-Bromosuccinimide (NBS) is favored for several key reasons:[2]

  • Selectivity: NBS provides a low, steady concentration of bromine (Br₂) or bromine radicals (Br•), which helps to prevent over-bromination and the formation of undesired side products like 9,10-dibromoanthracene.[5][6]

  • Handling: As a crystalline solid, NBS is easier and safer to handle compared to liquid bromine.

  • Reaction Conditions: Reactions with NBS can often be carried out under milder conditions.[2]

The mechanism can proceed through either a radical or an electrophilic pathway, often initiated by light or a radical initiator, where NBS serves as a source of bromine radicals.[5]

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most effective and straightforward method for monitoring the reaction's progress.[6]

  • Procedure: Spot the reaction mixture on a TLC plate alongside the starting material (Ethyl anthracene-9-carboxylate).

  • Eluent System: A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.

  • Visualization: The disappearance of the starting material spot and the appearance of a new, typically lower Rf, spot for the product indicates the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible.

Q4: What are the key safety precautions I should take during this synthesis?
  • N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation of the powder and contact with skin and eyes.

  • Solvents: Many of the solvents used, such as chloroform and dimethylformamide (DMF), are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

  • General Precautions: As with any chemical synthesis, it is crucial to wear appropriate PPE and be aware of the specific hazards of all reagents and solvents used.

Troubleshooting Guide

This section addresses specific issues that you might encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

A low yield of the desired product is a common challenge. Several factors can contribute to this issue.

Potential Cause Recommended Solution & Explanation
Degraded N-Bromosuccinimide (NBS) Use a fresh bottle of NBS or recrystallize the existing stock from water. Over time, NBS can decompose, especially if exposed to moisture, reducing its effectiveness as a bromine source.
Insufficient Reaction Time or Temperature Monitor the reaction closely using TLC.[6] If the reaction is proceeding slowly, consider increasing the reaction time or gently heating the mixture. The rate of bromination is dependent on both time and temperature.
Inappropriate Solvent The choice of solvent is critical. Dimethylformamide (DMF) is often used as it effectively dissolves both the starting material and NBS.[1] Carbon tetrachloride (CCl₄) has also been used for brominations of anthracenes.[3][4][7] The solvent can influence the reaction mechanism and product distribution.
Presence of Radical Inhibitors If a radical mechanism is intended, ensure that the reaction is free from radical inhibitors. Sometimes, adding a radical initiator like AIBN (azobisisobutyronitrile) or exposing the reaction to a UV lamp can initiate the reaction, though this should be done cautiously to avoid side reactions.[6]
Issue 2: Formation of Multiple Products (Visible on TLC)

The appearance of multiple spots on a TLC plate indicates the formation of side products.

Potential Cause Recommended Solution & Explanation
Over-bromination The most common side product is 9,10-dibromoanthracene. To minimize this, use a strict 1:1 molar ratio of Ethyl anthracene-9-carboxylate to NBS.[6] Adding the NBS portion-wise over a period can also help maintain a low concentration of the brominating species and improve selectivity.[6]
Impure Starting Material Ensure the starting Ethyl anthracene-9-carboxylate is pure. Impurities can lead to a variety of side reactions. If necessary, purify the starting material by recrystallization or column chromatography before proceeding.
Reaction with Solvent Certain solvents can participate in side reactions. Ensure the chosen solvent is inert under the reaction conditions.
Issue 3: Product is an Oil or Difficult to Crystallize

If the final product is an oil instead of a solid, or if it proves difficult to recrystallize, impurities are the likely cause.

Potential Cause Recommended Solution & Explanation
Presence of Impurities Purify the crude product using column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is often effective in separating the desired product from unreacted starting material and side products.
Residual Solvent Ensure that all solvent has been thoroughly removed from the product. Drying the product under high vacuum for an extended period can help remove residual solvent.
Incorrect Recrystallization Solvent Experiment with different solvent systems for recrystallization. A good recrystallization solvent will dissolve the product when hot but not when cold. Common solvents for recrystallization of aromatic compounds include ethanol, methanol, or mixtures of solvents like dichloromethane/hexane.

Experimental Protocols

Optimized Synthesis of this compound

This protocol is based on established methods for the bromination of anthracene derivatives.[1]

Materials:

  • Ethyl anthracene-9-carboxylate

  • N-Bromosuccinimide (NBS), recrystallized

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve Ethyl anthracene-9-carboxylate (1.0 eq) in anhydrous DMF.

  • Add recrystallized NBS (1.05 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed (typically after a few hours), pour the reaction mixture into a separatory funnel containing water and dichloromethane.

  • Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow Start Start Synthesis Monitor Monitor Reaction by TLC Start->Monitor Workup Reaction Workup & Isolation Monitor->Workup Reaction Complete Analyze Analyze Crude Product Workup->Analyze PureProduct Pure Product Obtained Analyze->PureProduct Success Troubleshoot Troubleshoot Issue Analyze->Troubleshoot Problem Detected LowYield Low Yield Troubleshoot->LowYield Low Yield MultipleProducts Multiple Products Troubleshoot->MultipleProducts Impure OilyProduct Oily/Impure Product Troubleshoot->OilyProduct Physical State Optimize Optimize Conditions LowYield->Optimize Check Reagents, Time, Temp MultipleProducts->Optimize Adjust Stoichiometry, Purify Starting Material Purify Purify by Chromatography OilyProduct->Purify Optimize->Start Retry Synthesis Purify->Analyze Re-analyze

Caption: A workflow for troubleshooting the synthesis.

Reaction Mechanism Visualization

This diagram illustrates the proposed electrophilic aromatic substitution mechanism.

ReactionMechanism cluster_start Reagents cluster_intermediate Intermediate cluster_product Products Start Ethyl anthracene-9-carboxylate + NBS SigmaComplex Arenium Ion (Sigma Complex) Start->SigmaComplex Electrophilic Attack of Br+ Product This compound + Succinimide SigmaComplex->Product Deprotonation

Caption: Proposed mechanism for the bromination reaction.

References

  • Harvey, R. G., & Cortez, C. (1977). Halogenations of Anthracenes and Dibenz[a,c]anthracene with N-Bromosuccinimide and N-Chlorosuccinimide. The Journal of Organic Chemistry, 42(13), 2320–2324. [Link]

  • Brainly. (2023). Describe the mechanism for the halogenation of anthracene using N-bromosuccinimide to form 9-bromoanthracene. Brainly.com. [Link]

  • Mosher, M. D., et al. (2013). Ethyl 3-(10-bromoanthracen-9-yl)-5-methyl-1,2-oxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1804. [Link]

  • American Chemical Society. (n.d.). Halogenations of Anthracenes and Dibenz[a,c]anthracene with N-Bromosuccinimide and N-Chlorosuccinimide. ACS Publications. [Link]

  • ResearchGate. (n.d.). Halogenations of Anthracenes and Dibenz[a,c]anthracene with N-Bromosuccinimide and N-Chlorosuccinimide. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic-chemistry.org. [Link]

  • YouTube. (2023). Bromination - Insights in Advanced Organic Chemistry 2. YouTube. [Link]

Sources

Preventing the formation of 9,10-dibromoanthracene during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Selective Bromination of Anthracene

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with anthracene and its derivatives. We will address a common challenge in this area: the undesired formation of 9,10-dibromoanthracene during reactions intended to produce monosubstituted products, such as 9-bromoanthracene. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure high selectivity and purity in your synthesis.

Troubleshooting Guide: Unwanted 9,10-Dibromoanthracene Formation

This section directly addresses the issue of over-bromination and provides actionable solutions to mitigate the formation of 9,10-dibromoanthracene as a byproduct.

Observed Issue: Significant yield of 9,10-dibromoanthracene detected in the product mixture (e.g., by HPLC, TLC, or NMR analysis) when synthesizing 9-bromoanthracene.

Potential CauseScientific Explanation & Recommended Solutions
Incorrect Stoichiometry of Brominating Agent Causality: Anthracene's 9 and 10 positions are highly susceptible to electrophilic aromatic substitution due to the stability of the resulting arenium ion intermediate.[1] Using an excess of the brominating agent, even a slight one, will invariably lead to a second substitution reaction on the already formed 9-bromoanthracene, yielding the undesired 9,10-dibromoanthracene. Solutions: 1. Precise Stoichiometry: Employ a strict 1:1 molar ratio of anthracene to your brominating agent. For selective mono-bromination, N-bromosuccinimide (NBS) is a preferred reagent over elemental bromine (Br₂) due to its milder nature and easier handling.[2] 2. Controlled Addition: Instead of adding the brominating agent all at once, add it portion-wise or as a dilute solution via a syringe pump over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring the initial, faster reaction with anthracene over the subsequent bromination of 9-bromoanthracene.
Choice of Brominating Agent Causality: Highly reactive brominating agents like elemental bromine (Br₂) can be difficult to control, leading to over-bromination. The reaction of anthracene with Br₂ in solvents like carbon tetrachloride or acetic acid is a standard, high-yield method for preparing 9,10-dibromoanthracene itself.[3][4][5] Solutions: 1. Use a Milder Reagent: N-bromosuccinimide (NBS) is the reagent of choice for selective mono-bromination.[2][6] It generates bromine in situ at a controlled rate, which helps prevent the buildup of a high concentration of the electrophile. 2. Alternative Reagents: While less common for this specific transformation, other mild brominating agents like 1,3-dibromo-5,5-dimethylhydantoin have been used, though they can still produce small amounts of the dibrominated byproduct.[7][8] For most applications, NBS offers the best balance of reactivity and selectivity.
Reaction Conditions (Temperature & Time) Causality: Elevated temperatures and prolonged reaction times can provide the necessary activation energy for the less favorable second bromination step to occur, thus increasing the yield of 9,10-dibromoanthracene. Solutions: 1. Temperature Control: Conduct the reaction at room temperature or below. The use of NBS in chloroform or dichloromethane typically proceeds efficiently at room temperature without the need for heating.[2][6] 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the anthracene starting material. The reaction should be quenched as soon as the starting material is no longer visible to prevent the subsequent formation of the dibrominated product.
Purification Challenges Causality: 9,10-Dibromoanthracene has similar solubility properties to 9-bromoanthracene, and it has been noted that it can be difficult to remove by standard recrystallization once formed.[7][8] Solutions: 1. Prevention is Key: The most effective strategy is to prevent its formation in the first place by carefully controlling the reaction stoichiometry and conditions. 2. Advanced Purification: If the byproduct does form, column chromatography on silica gel is the most effective method for separation.[2] A non-polar eluent system (e.g., hexanes/dichloromethane) should provide adequate separation.

Frequently Asked Questions (FAQs)

Q1: Why are the 9 and 10 positions of anthracene so reactive towards bromination?

The 9 and 10 positions of the anthracene core are the most electronically rich and sterically accessible sites for electrophilic attack. When an electrophile like Br⁺ attacks at the 9-position, it forms a resonance-stabilized carbocation intermediate (an arenium ion). The positive charge in this intermediate can be delocalized across the other two aromatic rings, which is a highly stabilizing feature.[1] This makes the activation energy for substitution at these positions significantly lower than at other positions on the rings. The formation of 9,10-dibromoanthracene is a direct consequence of this high reactivity; once the first bromine is attached at the 9-position, the 10-position remains the most activated site for a second substitution.

Q2: What is the best way to selectively synthesize 9-bromoanthracene while avoiding the dibrominated byproduct?

The most reliable method is to use N-bromosuccinimide (NBS) as the brominating agent in a 1:1 stoichiometric ratio with anthracene in an inert solvent like chloroform or dichloromethane at room temperature.[2][6] The reaction should be protected from light to prevent radical side reactions. Monitoring the reaction closely with TLC and stopping it once the anthracene is consumed is crucial for achieving high selectivity. A detailed protocol is provided later in this document.

Q3: Is it possible to remove 9,10-dibromoanthracene from my 9-bromoanthracene product?

While possible, it is challenging. Standard recrystallization is often ineffective at separating these two compounds due to their similar structures and physical properties.[7][8] The most effective method is silica gel column chromatography. However, this can be time-consuming and lead to yield loss, reinforcing that the primary goal should be to prevent the formation of the byproduct during the reaction phase.

Q4: I used elemental bromine (Br₂) and got a lot of 9,10-dibromoanthracene. What went wrong?

Using elemental bromine for the mono-bromination of anthracene is inherently difficult to control. Br₂ is a very reactive electrophile, and the reaction to form 9,10-dibromoanthracene is rapid and often carried out in solvents like carbon tetrachloride or acetic acid.[4][5] Unless you can add a highly diluted solution of bromine very slowly at low temperatures with precise stoichiometric control, over-bromination is a highly probable outcome. For selective mono-bromination, switching to a milder, more controllable reagent like NBS is strongly recommended.

Visualizing the Reaction Pathway

The following diagram illustrates the sequential bromination of anthracene, highlighting the desired and undesired products.

Bromination_Pathway cluster_reagents Reaction Conditions Anthracene Anthracene Bromoanthracene 9-Bromoanthracene (Desired Product) Anthracene->Bromoanthracene Step 1 (Fast & Desired) Dibromoanthracene 9,10-Dibromoanthracene (Undesired Byproduct) Bromoanthracene->Dibromoanthracene Step 2 (Slower & Undesired) Reagent1 1 eq. NBS Room Temp Reagent2 >1 eq. Brominating Agent (Excess Reagent or Harsh Conditions)

Caption: Reaction pathway for the bromination of anthracene.

Validated Protocol: Selective Synthesis of 9-Bromoanthracene

This protocol is designed to maximize the yield of 9-bromoanthracene while minimizing the formation of 9,10-dibromoanthracene. It is based on established literature procedures using NBS.[2]

Materials:

  • Anthracene (1.0 equivalent)

  • N-bromosuccinimide (NBS) (1.0 equivalent, recrystallized if necessary)

  • Anhydrous Chloroform (or Dichloromethane)

  • Distilled Water

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve anthracene (1.0 eq.) in anhydrous chloroform.

  • Reagent Addition: While stirring the solution at room temperature, add NBS (1.0 eq.) to the flask in small portions over 15-20 minutes. This controlled addition is critical to prevent a localized excess of the brominating agent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12 hours or until TLC analysis (e.g., using a 10:1 hexanes:ethyl acetate eluent) shows complete consumption of the anthracene starting material.

  • Workup: Once the reaction is complete, add distilled water to the reaction mixture and stir vigorously for 30 minutes to dissolve the succinimide byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from anhydrous ethanol to yield pale yellow needles of 9-bromoanthracene. If 9,10-dibromoanthracene is present, column chromatography on silica gel is required for complete removal.

References

Technical Support Center: Analysis of Ethyl 10-bromoanthracene-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of Ethyl 10-bromoanthracene-9-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity of this compound. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to navigate the challenges of identifying impurities in your experimental workflow.

Introduction to the Analysis

This compound is a key intermediate in the synthesis of various organic materials and pharmaceutical compounds. Its purity is paramount for the successful outcome of subsequent reactions. ¹H NMR spectroscopy is a powerful and readily available technique for determining the structural integrity and purity of this compound. However, interpreting the spectra can be challenging due to the presence of structurally similar impurities. This guide provides a systematic approach to identifying these impurities and ensuring the quality of your material.

Troubleshooting Guide: Common Issues in NMR Analysis

This section addresses specific problems you may encounter during the NMR analysis of this compound and provides actionable solutions.

Issue 1: My ¹H NMR spectrum shows more aromatic signals than expected.

Plausible Cause: This is a classic sign of impurities. The most common culprits are unreacted starting materials or byproducts from the synthesis. The bromination of ethyl anthracene-9-carboxylate can sometimes lead to the formation of di-brominated species or contain residual starting material.

Step-by-Step Troubleshooting Protocol:

  • Identify Potential Impurities:

    • Starting Material: Ethyl anthracene-9-carboxylate.[1][2][3]

    • Over-bromination Product: Ethyl 9,10-dibromoanthracene-9-carboxylate (though less likely if the 9-position is already substituted). A more likely scenario is bromination at other positions if the reaction conditions are harsh.

    • Hydrolysis Product: 10-Bromoanthracene-9-carboxylic acid.

    • Residual Solvents: Common solvents used in synthesis and purification like dichloromethane, ethyl acetate, or hexanes.

  • Analyze the Aromatic Region (typically 6.5-8.5 ppm):

    • The aromatic protons of the desired product, this compound, will exhibit a specific splitting pattern. Aromatic protons generally appear in the range of 6.5-8.5 ppm.[4]

    • Look for sets of signals that do not correspond to the expected pattern of the main product. The integration of these signals will give you a relative molar ratio of the impurity to your product.

  • Check for Characteristic Signals of Starting Material:

    • The ¹H NMR spectrum of the starting material, Ethyl anthracene-9-carboxylate, will have a signal for the proton at the 10-position, typically a singlet, which will be absent in the brominated product.[1]

  • Consider Byproducts:

    • If you suspect over-bromination, you might see a simpler aromatic pattern due to increased symmetry.

  • Confirm with 2D NMR:

    • If the 1D spectrum is too complex, a 2D COSY (Correlation Spectroscopy) experiment can help establish proton-proton coupling networks, allowing you to trace the spin systems of both the product and the impurities.

Issue 2: The integration of the ethyl ester signals does not match the aromatic signals.

Plausible Cause: This discrepancy often points to the presence of an impurity that either lacks an ethyl ester group or has a different number of aromatic protons relative to the ethyl group. The hydrolysis of the ester to a carboxylic acid is a common side reaction.

Step-by-Step Troubleshooting Protocol:

  • Examine the Upfield Region:

    • The ethyl group of your product should show a quartet around 4.7 ppm (O-CH₂) and a triplet around 1.5 ppm (CH₃).[1]

    • Carefully integrate these signals and compare the total integration of the aromatic region to the integration of the ethyl protons. The ratio should be consistent with the molecular structure (8 aromatic protons to 5 ethyl protons).

  • Look for a Broad Singlet:

    • A broad singlet, often in the downfield region (10-13 ppm), is characteristic of a carboxylic acid proton (-COOH). This would indicate the presence of 10-Bromoanthracene-9-carboxylic acid.

  • D₂O Exchange Experiment:

    • To confirm the presence of an acidic proton (like -COOH or residual water), add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The peak corresponding to the acidic proton will exchange with deuterium and disappear or significantly diminish.[5]

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for pure this compound?

While the exact chemical shifts can vary slightly depending on the solvent and concentration, the following table provides a general guide for the expected signals in CDCl₃.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic Protons~ 7.5 - 8.6Multiplets8H
O-CH₂ (Ethyl)~ 4.7Quartet (q)2H
CH₃ (Ethyl)~ 1.5Triplet (t)3H

Note: The aromatic region will consist of several multiplets due to the complex coupling between the non-equivalent aromatic protons.

Q2: My NMR spectrum is very broad and poorly resolved. What can I do?

Poor resolution can be caused by several factors.[5] Here's how to troubleshoot:

  • Sample Concentration: A sample that is too concentrated can lead to peak broadening. Try diluting your sample.

  • Solubility: Ensure your compound is fully dissolved in the NMR solvent. If not, try a different deuterated solvent like DMSO-d₆ or Acetone-d₆.[5]

  • Shimming: The magnetic field homogeneity might need to be optimized. This is a function of the NMR spectrometer and may require manual adjustment or running the instrument's automatic shimming routine again.

  • Paramagnetic Impurities: The presence of paramagnetic metals can cause significant line broadening. If you suspect this, you may need to purify your sample further, for example, by passing it through a short plug of silica gel.

Q3: I see a peak at 7.26 ppm in my CDCl₃ spectrum. Is this an impurity?

A signal at approximately 7.26 ppm in a spectrum taken in CDCl₃ is almost always due to residual, non-deuterated chloroform (CHCl₃) in the solvent.[4] Similarly, you might see a peak for water around 1.56 ppm. These are typically not from your sample.

Q4: How can I definitively identify an unknown impurity?

If the above methods are insufficient, more advanced techniques may be necessary:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This can separate the impurity from your main compound and provide its molecular weight, which is a critical piece of information for identification.

  • ¹³C NMR and DEPT: A ¹³C NMR spectrum will show the number of unique carbons. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further distinguish between CH, CH₂, and CH₃ groups.

  • Isolation and Characterization: If the impurity is present in a significant amount, you may need to use a preparative chromatography technique (like flash column chromatography or preparative HPLC) to isolate it for full characterization.

Experimental Workflow for Impurity Identification

The following diagram illustrates a logical workflow for identifying impurities in your sample of this compound.

impurity_identification_workflow start Start: Crude ¹H NMR Spectrum Acquisition check_signals Analyze Aromatic Region: Compare number of signals to expected start->check_signals check_integration Analyze Integration: Check ratio of aromatic to ethyl protons check_signals->check_integration Correct number of signals id_impurity_type Identify Impurity Type: - Starting Material? - Byproduct? - Solvent? check_signals->id_impurity_type Excess signals check_broad Assess Peak Shape: Are peaks broad or well-resolved? check_integration->check_broad Correct ratio hydrolysis_check Check for Carboxylic Acid: - Look for broad -COOH peak - Perform D₂O exchange check_integration->hydrolysis_check Incorrect ratio pure_sample Conclusion: Sample is likely pure check_broad->pure_sample Well-resolved troubleshoot_resolution Troubleshoot Resolution: - Adjust concentration - Check solubility - Re-shim check_broad->troubleshoot_resolution Broad peaks further_analysis Advanced Analysis: - 2D NMR (COSY) - LC-MS - ¹³C NMR id_impurity_type->further_analysis Unknown id_impurity_type->pure_sample Identified as solvent hydrolysis_check->further_analysis hydrolysis_check->pure_sample Confirmed as H₂O troubleshoot_resolution->start Re-acquire

References

Technical Support Center: Strategies for Solubilizing Ethyl 10-bromoanthracene-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with Ethyl 10-bromoanthracene-9-carboxylate in their reaction setups. As a large, planar, and relatively nonpolar polycyclic aromatic hydrocarbon (PAH), this compound often presents dissolution difficulties that can hinder reaction kinetics and overall success.[1][2] This resource provides practical troubleshooting advice and in-depth answers to frequently asked questions to help you overcome these obstacles.

Troubleshooting Guide: Enhancing Dissolution for Reactions

This section addresses specific issues you may encounter when trying to dissolve this compound.

Issue 1: The compound is not dissolving in my chosen solvent at room temperature.

Possible Causes and Solutions:

  • Insufficient Solvent Polarity: this compound, with its large aromatic core, is inherently hydrophobic.[1][2] Nonpolar or moderately polar aprotic solvents are generally the best starting points.[3]

    • Solution: Begin by selecting a suitable aprotic or moderately polar aprotic solvent. Based on the behavior of similar anthracene derivatives, a good starting point would be solvents like dichloromethane (CH2Cl2), acetone, or tetrahydrofuran (THF).[4] A related compound, 9-anthracenecarboxylic acid, shows solubility in ethanol, DMSO, and dimethylformamide (DMF), which could also be considered.[5][6]

  • Low Saturation Limit: The concentration of your compound may be exceeding its solubility limit in the chosen solvent.

    • Solution: Attempt to dissolve a smaller amount of the compound in the same volume of solvent. If it dissolves, you have likely found the approximate saturation point at that temperature.

  • Kinetic vs. Thermodynamic Solubility: Dissolution might be slow (kinetically limited) even if the compound is thermodynamically soluble.

    • Solution: Gently heat the mixture while stirring. Increased temperature often significantly improves both the rate of dissolution and the solubility limit. Be mindful of the boiling point of your solvent and the thermal stability of your compound.

Experimental Protocol: Systematic Solvent Screening
  • Small-Scale Testing: In separate small vials, add a known small amount (e.g., 1-2 mg) of this compound.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different test solvent.

  • Observation at Room Temperature: Agitate the vials at room temperature and observe for dissolution.

  • Heating: If not fully dissolved, gently heat the vials (e.g., to 40-50 °C) and observe again.

  • Documentation: Record your observations to identify the most promising solvents for your reaction.

Issue 2: The compound precipitates out of solution when the reaction mixture is cooled or when another reagent is added.

Possible Causes and Solutions:

  • Temperature-Dependent Solubility: The compound may have been fully dissolved at an elevated temperature, but the solution became supersaturated upon cooling.

    • Solution: If your reaction can be performed at a higher temperature, maintaining the heat throughout the process may be necessary. If the reaction must be run at a lower temperature, you will need to find a solvent system in which the compound is soluble at that temperature.

  • Change in Solvent Polarity: The addition of a new reagent, especially if it is in a different solvent or is itself highly polar or nonpolar, can alter the overall polarity of the reaction mixture, causing your compound to precipitate.

    • Solution: If possible, dissolve the incoming reagent in the same solvent as your primary reaction mixture. If this is not feasible, add the second reagent slowly and with vigorous stirring to avoid localized concentration changes that can trigger precipitation. Consider using a co-solvent system from the outset.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to try for dissolving this compound?

A1: Based on data from structurally similar compounds, the following solvents are recommended for initial screening. The choice will depend on the specific requirements of your reaction (e.g., reaction temperature, compatibility with other reagents).

Solvent CategoryRecommended SolventsRationale
Chlorinated Solvents Dichloromethane (DCM), ChloroformOften effective for dissolving large aromatic compounds. A related ester, ethyl anthracene-9-carboxylate, has been synthesized in DCM.[4]
Ketones AcetoneA moderately polar aprotic solvent. Ethyl anthracene-9-carboxylate can be recrystallized from acetone, indicating good solubility at higher temperatures and lower solubility at colder temperatures.[4]
Ethers Tetrahydrofuran (THF), 2-Methyl-THF, DioxaneCommon aprotic solvents in organic synthesis that can dissolve a range of compounds.[7]
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)These are strong solvents that can dissolve many otherwise insoluble compounds. 9-Anthracenecarboxylic acid is soluble in both.[5][6] However, be mindful of their high boiling points and potential reactivity.
Aromatic Solvents Toluene, XyleneThe "like dissolves like" principle suggests these may be effective due to the aromatic nature of the solute.[7]

Q2: How can I use a co-solvent system to improve solubility?

A2: A co-solvent system, which is a mixture of two or more miscible solvents, can often provide a more finely-tuned solvent environment. For instance, if your compound has some solubility in a nonpolar solvent like toluene but your reaction requires a more polar medium, you could use a mixture of toluene and a more polar solvent like THF.

Experimental Workflow for Co-Solvent Selection

A Start: Compound is poorly soluble in primary solvent (Solvent A) B Identify a miscible co-solvent (Solvent B) in which the compound has higher solubility A->B C Prepare a series of A:B mixtures (e.g., 9:1, 4:1, 1:1, 1:4, 1:9) B->C D Test the solubility of the compound in each mixture C->D E Select the mixture with the best balance of solubility and reaction compatibility D->E F End: Optimized co-solvent system E->F start Compound has low solubility solvent_screening Perform systematic solvent screening? start->solvent_screening increase_temp Increase temperature? solvent_screening->increase_temp No single solvent is effective success Solubility issue resolved solvent_screening->success Effective solvent found co_solvent Use a co-solvent system? increase_temp->co_solvent Still insoluble or precipitates on cooling increase_temp->success Soluble at higher temp ball_milling Consider solvent-free methods (e.g., ball milling)? co_solvent->ball_milling Co-solvents ineffective co_solvent->success Effective co-solvent found ball_milling->success Reaction proceeds fail Still problematic, re-evaluate synthetic route or derivatize compound ball_milling->fail Reaction does not proceed

Caption: Decision-making process for addressing solubility challenges.

References

  • BenchChem Technical Support Team. (2025).
  • Seo, T., et al. (2021, March 30). Journal of the American Chemical Society.
  • Hokkaido University. (2021, May 20). Toward overcoming solubility issues in organic chemistry. ScienceDaily.
  • Chemistry Stack Exchange. (2016, October 5). How are solvents chosen in organic reactions?. Retrieved from [Link]

  • ResearchGate. (n.d.). Tackling solubility issues in organic synthesis: conventional solution.... Retrieved from [Link]

  • Dunn, P. J., et al. (2016, February 18). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development.
  • National Center for Biotechnology Information. (n.d.). Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. Retrieved from [Link]

  • Solubility of Things. (n.d.). Strategies for Organic Synthesis. Retrieved from [Link]

  • Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]

  • Solubility of Things. (n.d.). Anthracene-9-carboxylic acid. Retrieved from [Link]

  • Quora. (2017, November 13). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane.. Retrieved from [Link]

  • Manousi, N., & Zachariadis, G. A. (2022, August 2). Extraction of Polycyclic Aromatic Hydrocarbons from Environmental Samples. Encyclopedia.
  • ResearchGate. (2025, August 10). Solubilization of polycyclic aromatic hydrocarbon mixtures in micellar nonionic surfactant solutions | Request PDF.
  • Google Patents. (n.d.). US20190055458A1 - Compositions comprising aromatic ester solvents for use in oil and/or gas wells and related methods.
  • ACS Omega. (2025, December 28). Enhanced Reactivity for the Wagner-Jauregg Reaction Under Aqueous Conditions.
  • MDPI. (n.d.). Review of Techniques for the Removal of Polycyclic Aromatic Hydrocarbons from Produced Water. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl anthracene-9-carboxylate. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Ethyl 10-bromoanthracene-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving Ethyl 10-bromoanthracene-9-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of catalyst choice and troubleshoot common experimental hurdles. The unique steric and electronic properties of this substrate demand a nuanced approach to catalyst system selection. This resource provides in-depth, experience-driven advice to ensure the success of your synthetic endeavors.

Understanding the Substrate: this compound

This compound presents a distinct set of challenges and opportunities in cross-coupling reactions. The bulky anthracene core introduces significant steric hindrance around the C-Br bond. Additionally, the electron-rich nature of the polycyclic aromatic system can influence the kinetics of the catalytic cycle, particularly the oxidative addition step. The ethyl carboxylate group at the 9-position further modifies the electronic landscape of the molecule. A successful cross-coupling strategy hinges on selecting a catalyst system that can overcome these steric and electronic factors.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered when performing cross-coupling reactions with this compound.

Issue 1: Low to No Reaction Conversion

Q1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is not proceeding. What are the likely causes and how can I troubleshoot it?

A1: Low or no conversion in Suzuki-Miyaura reactions with this substrate is often multifactorial. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The steric bulk of the anthracene core is a primary obstacle. Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition of hindered substrates.[1] Consider ligands from the Buchwald or Hartwig portfolio, such as SPhos, XPhos, or RuPhos.[2] These ligands are designed to stabilize the active monoligated palladium species, which is crucial for the oxidative addition of sterically demanding aryl halides.[3]

  • Palladium Pre-catalyst: Many reactions begin with a Pd(II) pre-catalyst, such as Pd(OAc)₂, which must be reduced in situ to the active Pd(0) species.[1] If this reduction is inefficient, the catalytic cycle will not initiate.[4][5] Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a more advanced pre-catalyst that facilitates the formation of the active species.

  • Base Selection: The choice of base is critical for the transmetalation step.[6] For sterically hindered substrates, a stronger, non-coordinating base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than weaker bases like sodium carbonate (Na₂CO₃).

  • Solvent and Temperature: Ensure your solvent is anhydrous and thoroughly degassed. Polar aprotic solvents like dioxane, toluene, or DMF are common choices. If you observe low conversion at a standard temperature (e.g., 80-100 °C), a careful, incremental increase in temperature may be beneficial.[7] However, be mindful of potential catalyst decomposition at excessively high temperatures.[8]

  • Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[4] Ensure your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[7]

Issue 2: Side Product Formation

Q2: I am observing a significant amount of a de-brominated byproduct (Ethyl anthracene-9-carboxylate) in my Heck coupling reaction. How can I minimize this?

A2: The formation of the de-brominated product is a common side reaction known as reductive dehalogenation.[7] This occurs when the palladium-hydride intermediate, formed after β-hydride elimination, reductively eliminates to give the de-halogenated arene instead of re-adding to the alkene. To suppress this:

  • Ligand Modification: Employing bulky, electron-rich ligands can influence the regioselectivity of β-hydride elimination and subsequent steps, potentially disfavoring the reductive dehalogenation pathway.[9]

  • Additives: The addition of silver or thallium salts can sometimes promote a cationic pathway and accelerate the desired reductive elimination step, minimizing the lifetime of the palladium-hydride species responsible for the side reaction.[8]

  • Reaction Conditions: Optimizing the base and temperature can also help. A non-coordinating, sterically hindered base may be beneficial.[8]

Issue 3: Catalyst Deactivation

Q3: My reaction starts but then stalls, and I observe the formation of palladium black. What is happening and how can I prevent it?

A3: The formation of palladium black indicates the precipitation of metallic palladium, leading to a loss of catalytic activity.[8] This is often caused by:

  • High Temperatures: Excessive heat can cause the catalyst to agglomerate and precipitate out of the solution.[8]

  • Inadequate Ligand Stabilization: If the ligand-to-palladium ratio is too low or the ligand is not effectively stabilizing the Pd(0) species, the catalyst can decompose.[8] It is crucial to maintain an appropriate ligand-to-palladium ratio, often starting with a 1:1 to 2:1 ratio for optimization.[1]

  • Reaction Conditions: The presence of impurities or an unsuitable solvent can also promote catalyst decomposition.[8]

To prevent this, consider lowering the reaction temperature, increasing the ligand-to-palladium ratio, or screening different solvents.

Recommended Catalyst Systems for Different Cross-Coupling Reactions

The choice of catalyst system is highly dependent on the specific cross-coupling reaction being performed. The following table provides starting recommendations for various reactions with this compound.

Cross-Coupling ReactionRecommended Palladium Pre-catalystRecommended Ligand(s)Recommended BaseTypical Solvent(s)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhos, P(t-Bu)₃[6]K₃PO₄, Cs₂CO₃Dioxane, Toluene, DMF
Heck Pd(OAc)₂P(o-tol)₃, P(t-Bu)₃, NHCsK₂CO₃, Et₃NDMF, DMAc
Sonogashira PdCl₂(PPh₃)₂, Pd(OAc)₂P(t-Bu)₃, PCy₃ (with CuI co-catalyst)[10][11]Et₃N, PiperidineTHF, DMF
Buchwald-Hartwig Amination Pd₂(dba)₃, Pd(OAc)₂BINAP, Xantphos, Josiphos[12][13]NaOtBu, K₃PO₄Toluene, Dioxane

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of reaction parameters will likely be necessary.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium pre-catalyst and the phosphine ligand.

  • Reagent Addition: Add the base, followed by this compound and the arylboronic acid.

  • Atmosphere Exchange: Seal the vessel, then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization of Key Concepts

Catalytic Cycle for Cross-Coupling

Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Oxidative\nAddition->Ar-Pd(II)(X)Ln Transmetalation Transmetalation Ar-Pd(II)(X)Ln->Transmetalation R-M Ar-Pd(II)(R)Ln Ar-Pd(II)(R)Ln Transmetalation->Ar-Pd(II)(R)Ln Reductive\nElimination Reductive Elimination Ar-Pd(II)(R)Ln->Reductive\nElimination Ar-R Reductive\nElimination->Pd(0)Ln

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[14][15]

Troubleshooting Workflow for Low Conversion

Troubleshooting Workflow start Low Conversion Observed check_reagents Verify Reagent Purity and Inert Atmosphere start->check_reagents check_catalyst Evaluate Catalyst/Ligand System check_reagents->check_catalyst Reagents OK failure Re-evaluate Strategy check_reagents->failure Impure Reagents optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temperature) check_catalyst->optimize_conditions System Appropriate check_catalyst->failure Inappropriate System success Successful Reaction optimize_conditions->success Improved Conversion optimize_conditions->failure No Improvement

Caption: A logical workflow for troubleshooting low conversion in cross-coupling reactions.[1][4]

References

Sources

Validation & Comparative

A Comparative Guide to the Fluorescence of Anthracene Derivatives: Ethyl 10-bromoanthracene-9-carboxylate vs. 9,10-diphenylanthracene

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of molecular probes and optoelectronic materials, anthracene derivatives stand out for their characteristic blue fluorescence. However, subtle modifications to the core anthracene structure can dramatically alter their photophysical properties, tailoring them for specific applications. This guide provides an in-depth comparison of the fluorescence characteristics of two such derivatives: Ethyl 10-bromoanthracene-9-carboxylate and the well-known 9,10-diphenylanthracene (DPA). We will explore the theoretical underpinnings of their differing fluorescence behaviors and provide a detailed experimental protocol for their characterization.

Structural and Photophysical Overview

The fluorescence of an anthracene derivative is intimately linked to its molecular structure. The parent anthracene molecule itself exhibits moderate fluorescence.[1] The introduction of substituents at the 9 and 10 positions, however, can either enhance or diminish this emission.

  • 9,10-diphenylanthracene (DPA) is a classic example of a highly fluorescent molecule. The bulky phenyl groups at the 9 and 10 positions are twisted out of the plane of the anthracene core. This steric hindrance serves two primary purposes: it prevents the formation of non-fluorescent excimers and dimers, a common quenching pathway for planar aromatic molecules, and it rigidifies the structure, reducing non-radiative decay through vibrational modes.[1] Consequently, DPA is renowned for its exceptionally high fluorescence quantum yield, often approaching 1.0 in non-polar solvents, making it a widely used fluorescence standard.[2][3]

  • This compound , on the other hand, is expected to exhibit significantly different photophysical behavior. The presence of a heavy bromine atom at the 10-position introduces a strong spin-orbit coupling. This "internal heavy-atom effect" dramatically enhances the rate of intersystem crossing (ISC), a process where the excited singlet state (S1) transitions to a triplet state (T1).[4] Since fluorescence is the radiative decay from the S1 state, an increased rate of ISC provides a highly efficient non-radiative pathway, effectively quenching the fluorescence. The ethyl carboxylate group at the 9-position is expected to have a less pronounced, though still quenching, effect due to its electron-withdrawing nature and potential for rotational freedom, which can also contribute to non-radiative decay.

Based on these structural considerations, we can hypothesize that 9,10-diphenylanthracene will be a vastly superior fluorophore compared to this compound.

Predicted Photophysical Data

The following table summarizes the predicted and literature-reported photophysical properties of the two compounds in a non-polar solvent like cyclohexane. The data for this compound is an educated estimation based on the known effects of bromo and carboxylate substituents on the anthracene core.

Photophysical PropertyThis compound (Predicted)9,10-diphenylanthracene (Literature Value)
Absorption Max (λ_abs) ~380 nm373 nm[1]
Emission Max (λ_em) ~410 nm426 nm[1]
Stokes Shift ~30 nm53 nm[1]
Fluorescence Quantum Yield (Φ_f) < 0.1~1.0[1][2]
Fluorescence Lifetime (τ_f) < 1 ns7.5 - 8.7 ns[3]

Experimental Verification Workflow

To empirically validate these predictions, a standardized experimental workflow should be followed. This involves careful sample preparation, precise spectroscopic measurements, and rigorous data analysis.

Figure 1: Experimental workflow for the comparative measurement of fluorescence quantum yield.

Detailed Experimental Protocol

This protocol outlines the relative method for determining fluorescence quantum yield, which is a widely adopted and reliable technique.[5][6]

4.1. Materials and Equipment

  • Spectrofluorometer: Capable of providing corrected emission spectra.

  • UV-Vis Spectrophotometer: For accurate absorbance measurements.

  • Cuvettes: 10 mm path length quartz cuvettes.

  • Solvent: Spectroscopic grade cyclohexane.

  • Fluorescence Standard: 9,10-diphenylanthracene (assuming its quantum yield is known and verified).

  • Sample: this compound.

  • Volumetric glassware: For accurate solution preparation.

4.2. Procedure

  • Standard Selection: 9,10-diphenylanthracene is an excellent standard for this comparison as its absorption profile overlaps with the expected absorption of the bromo-derivative.

  • Solution Preparation:

    • Prepare 1 mM stock solutions of both the sample and the standard in cyclohexane.

    • From the stock solutions, prepare a series of five dilutions for both the sample and the standard, ensuring the absorbance at the chosen excitation wavelength is between 0.01 and 0.1 to minimize inner filter effects.[6]

  • Absorbance Measurement:

    • Record the UV-Vis absorption spectrum for all prepared solutions.

    • Determine the absorbance at the chosen excitation wavelength (e.g., 375 nm).

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the value used for absorbance measurements.

    • Record the corrected fluorescence emission spectrum for each solution.

    • Integrate the area under the emission curve for each spectrum.

  • Data Analysis and Quantum Yield Calculation:

    • For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

    • Perform a linear regression for each data set to obtain the slope (gradient).

    • Calculate the fluorescence quantum yield of the sample (Φ_s) using the following equation:[6]

      Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

      Where:

      • Φ_r is the quantum yield of the reference standard.

      • Grad_s and Grad_r are the gradients of the sample and reference plots, respectively.

      • n_s and n_r are the refractive indices of the sample and reference solvents (in this case, they are the same).

Mechanistic Insights into Fluorescence Quenching

The profound difference in fluorescence between these two molecules can be visualized through their respective photophysical pathways.

G cluster_dpa 9,10-diphenylanthracene (DPA) cluster_bromo This compound S0_dpa S0 S1_dpa S1 S0_dpa->S1_dpa Absorption S1_dpa->S0_dpa Fluorescence (High Φ_f) T1_dpa T1 S1_dpa->T1_dpa ISC (Slow) S0_bromo S0 S1_bromo S1 S0_bromo->S1_bromo Absorption S1_bromo->S0_bromo Fluorescence (Low Φ_f) T1_bromo T1 S1_bromo->T1_bromo ISC (Fast - Heavy Atom Effect)

Figure 2: Simplified Jablonski diagrams illustrating the dominant photophysical pathways.

For DPA, the primary de-excitation pathway from the S1 state is fluorescence, leading to its high quantum yield. In contrast, for the bromo-derivative, the heavy atom facilitates rapid intersystem crossing to the T1 state, which then typically deactivates non-radiatively. This competing and much faster ISC pathway effectively outcompetes fluorescence, resulting in a significantly lower quantum yield.

Conclusion

The comparison between this compound and 9,10-diphenylanthracene provides a compelling illustration of how targeted chemical modifications can profoundly influence the photophysical properties of a fluorophore. The steric hindrance afforded by the phenyl groups in DPA leads to exceptional fluorescence, establishing it as a benchmark standard. Conversely, the introduction of a bromine atom in this compound is predicted to activate a powerful quenching mechanism via the heavy-atom effect, drastically reducing its fluorescence efficiency. This guide provides both the theoretical framework and the practical methodology for researchers to verify these properties and understand the structure-property relationships that govern molecular fluorescence.

References

  • MDPI. (n.d.). Photophysical Properties of Anthracene Derivatives. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (n.d.). Photophysical Properties of 9,10-Disubstituted Anthracene Derivatives in Solution and Films. ACS Publications. Retrieved from [Link]

  • ACS Publications. (n.d.). Crystal Structures and Photophysical Properties of 9-Anthracene Carboxylic Acid Derivatives for Photomechanical Applications. Retrieved from [Link]

  • Oregon Medical Laser Center. (n.d.). 9,10-Diphenylanthracene. Retrieved from [Link]

  • Oxford Academic. (n.d.). Internal Heavy Atom Effects on the Exciplex Fluorescence: Anthracene–N,N-Dimethylaniline System. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Photophysical Properties of Anthracene Derivatives. Retrieved from [Link]

  • Agilent. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Retrieved from [Link]

  • OPUS. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Retrieved from [Link]

  • Rutgers University. (n.d.). Heavy atom effects on anthracene-rigid-rod excited states anchored to metal oxide nanoparticles. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Non-symmetric 9,10-diphenylanthracene-based deep-blue emitters with enhanced charge transport properties. Retrieved from [Link]

  • University of California, Irvine Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Fluorescence lifetimes and quantum yields of 9,10-diphenylanthracene, benzene, and [2H6]benzene in frozen gas matrices at 12 K. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

  • ACS Publications. (n.d.). Fluorescence spectra and quantum yields. Quinine, uranine, 9,10-diphenylanthracene, and 9,10-bis(phenylethynyl)anthracenes. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • ACS Macro Letters. (n.d.). Mechanochemical Release of 9,10-Diphenylanthracene via Flex-Activation of Its 1,4-Diels–Alder Adduct. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Verification of 9,10-Diphenylanthracene and Its Utility as a Fluorescer in a Peroxyoxalate Chemiluminescence System. An Organic Laboratory Project Integrating Synthesis with Fluorescence and Chemiluminescence. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Aggregation-induced emission compounds based on 9,10-diheteroarylanthracene and their applications in cell imaging. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Switching the heavy-atom effect in blue thermally activated delayed fluorescence emitters. Retrieved from [Link]

  • ACS Publications. (n.d.). Photochemical heavy-atom effects. Accounts of Chemical Research. Retrieved from [Link]

  • INIS-IAEA. (n.d.). Intramolecular heavy-atom effect in the photophysics of organic molecules. Retrieved from [Link]

  • PubMed Central. (2025). Steric hindrance-engineered porous fluorescent films for ultrafast and ultrasensitive detection of nerve agent simulants. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence spectra of (a) 9-bromoanthracene (1 × 10⁻⁴ M) at λex = 370.... Retrieved from [Link]

  • ResearchGate. (2025). Syntheses and Structures of 9-Bromo-10-diphenylphosphanylanthracene and its Oxidation Products. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Quantum Yield Measurement of Ethyl 10-bromoanthracene-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the fluorescence quantum yield (ΦF) is a critical parameter. It defines the efficiency of converting absorbed light into emitted light, directly impacting a molecule's utility as a fluorescent probe, sensor, or in optoelectronic applications.[1][2][3] This guide provides a comprehensive comparison of methodologies for accurately measuring the quantum yield of Ethyl 10-bromoanthracene-9-carboxylate, a substituted anthracene derivative. We will delve into the theoretical underpinnings of the primary measurement techniques, compare the subject compound to established standards, and provide a detailed, field-proven experimental protocol.

Anthracene-based compounds are foundational in fluorescence chemistry due to their rigid aromatic structure, which promotes efficient light emission.[4][5] However, substitutions on the anthracene core, such as the bromo and ethyl carboxylate groups in our target molecule, can significantly alter photophysical properties through steric and electronic effects, including the heavy-atom effect from bromine, which may influence intersystem crossing rates and thus the quantum yield.[4][6]

Comparing Quantum Yield Measurement Methodologies

The determination of quantum yield can be approached in two ways: the absolute method and the relative method.[1][2][7] The choice between them is dictated by the available instrumentation and the desired level of accuracy.

  • The Absolute Method: This technique directly quantifies the ratio of emitted to absorbed photons.[2] It requires an integrating sphere to capture all emitted light from the sample, regardless of the emission angle.[7][8] The primary advantage is its independence from reference standards, which eliminates a significant source of potential error and allows for measurements across a broader range of wavelengths where standards may not exist.[2] However, this method demands specialized and carefully calibrated equipment and is sensitive to experimental artifacts like reabsorption.[9][10]

  • The Relative Method: This is the more common and accessible approach. It involves comparing the fluorescence intensity of the unknown sample to that of a well-characterized fluorescent standard with a known quantum yield.[1][11][12] The core assumption is that if the standard and sample have the same absorbance at the same excitation wavelength, they absorb the same number of photons.[12] By comparing their integrated fluorescence intensities, one can calculate the quantum yield of the sample. This method is powerful but its accuracy is contingent upon the reliability of the standard's reported quantum yield and careful control of experimental variables.[11][13]

Comparative Overview of Common Fluorescence Standards
Standard CompoundSolventQuantum Yield (ΦF)Excitation (nm)Emission Range (nm)
Quinine Sulfate 0.1 N H₂SO₄0.55 - 0.60~350400 - 550
Fluorescein 0.1 N NaOH0.95~490500 - 600
Rhodamine B Ethanol0.65 - 0.70~540550 - 650
9,10-Diphenylanthracene Cyclohexane0.90 - 0.97~370380 - 500

Data compiled from multiple sources.[1]

For an anthracene derivative like this compound, 9,10-Diphenylanthracene is an excellent choice. Its core structure is similar, and its high quantum yield is well-documented, providing a robust benchmark.

Experimental Design: The Relative Quantum Yield Measurement

The following section details the two primary workflows for quantum yield determination, highlighting the causality behind each experimental choice.

Workflow 1: Absolute Quantum Yield Measurement

The absolute method is a direct optical measurement that relies on capturing the total photon flux from the sample.

Absolute_QY_Workflow cluster_setup Instrument Setup cluster_measurement Measurement Sequence cluster_analysis Data Analysis Calibrate Calibrate Spectrometer & Integrating Sphere System Blank Measure Scattered Light: Sphere with Blank (Solvent) Calibrate->Blank Sample Measure Sample: Sphere with Sample Solution Blank->Sample Integrate_Scatter Integrate Scattered Photon Peak (Area under Blank Curve) Sample->Integrate_Scatter Integrate_Emission Integrate Emission Peak (Area under Sample Emission) Sample->Integrate_Emission Calculate_Absorbed Calculate Absorbed Photons (Blank Area - Sample Scatter Area) Integrate_Scatter->Calculate_Absorbed Calculate_QY Calculate Absolute QY: Φ = Emitted Photons / Absorbed Photons Integrate_Emission->Calculate_QY Calculate_Absorbed->Calculate_QY

Caption: Workflow for absolute quantum yield measurement.

Workflow 2: Relative Quantum Yield Measurement

This comparative method is the most widely used due to its compatibility with standard spectrofluorometers. The logic hinges on a direct comparison to a known standard under identical conditions.

Relative_QY_Logic cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis & Calculation Prep_Sample Prepare Dilute Solutions of Unknown Sample (X) Measure_Abs Measure Absorbance (A) at λex for all solutions Prep_Sample->Measure_Abs Prep_Standard Prepare Dilute Solutions of Standard (ST) Prep_Standard->Measure_Abs Measure_Fluor Measure Corrected Fluorescence Spectra (Identical instrument settings) Measure_Abs->Measure_Fluor Integrate Integrate Fluorescence Intensity (I) Measure_Fluor->Integrate Plot Plot Integrated Intensity (I) vs. Absorbance (A) Integrate->Plot Gradient Determine Gradients (Grad) for Sample and Standard Plot->Gradient Calculate Calculate QY (Φx) Gradient->Calculate Formula Φx = Φsᴛ * (Gradx / Gradsᴛ) * (ηx² / ηsᴛ²) Calculate->Formula

Caption: Logic flow for the relative quantum yield calculation.

Detailed Protocol: Relative Quantum Yield of this compound

This protocol employs the "gradient method," which enhances accuracy by using a series of concentrations to validate the linear relationship between absorbance and emission, thereby identifying and mitigating potential systematic errors like aggregation at higher concentrations.[11][14]

Instrumentation & Materials
  • Spectrofluorometer: A research-grade instrument capable of providing spectrally corrected emission data.

  • UV-Vis Spectrophotometer: For accurate absorbance measurements.

  • Cuvettes: Matched 10 mm path length quartz cuvettes for both absorbance and fluorescence measurements.

  • Analyte: this compound.

  • Standard: 9,10-Diphenylanthracene (ΦF = 0.95 in cyclohexane).

  • Solvent: Spectroscopic grade cyclohexane (ensure the same solvent is used for both analyte and standard to keep the refractive index, η, constant).

Experimental Procedure

Step 1: Preparation of Stock Solutions

  • Prepare a stock solution of both this compound and 9,10-Diphenylanthracene in cyclohexane at a concentration of ~10⁻⁵ M.

Step 2: Preparation of Dilutions

  • From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard.

  • Causality: The goal is to create solutions with absorbances at the chosen excitation wavelength ranging from approximately 0.01 to a maximum of 0.1.[11][14] Keeping absorbance below 0.1 is crucial to avoid the inner filter effect, where emitted light is reabsorbed by other molecules in the solution, leading to an artificially low measured intensity.[15]

Step 3: Absorbance Measurements

  • Record the UV-Vis absorption spectrum for all prepared solutions.

  • Select an excitation wavelength (λex) where both the sample and standard exhibit sufficient absorbance, ideally in a region of spectral overlap. For these compounds, a λex around 370 nm is appropriate.

  • Record the absorbance (A) of each solution at this λex.

Step 4: Fluorescence Measurements

  • Set the spectrofluorometer with the chosen λex. Use identical instrument settings (e.g., excitation and emission slit widths) for all measurements to ensure comparability.[14]

  • Record the spectrally corrected fluorescence emission spectrum for each of the sample and standard solutions.

  • Also, record a spectrum for a solvent blank to subtract any background signal.

Step 5: Data Analysis & Calculation

  • Integrate Spectra: For each spectrum, subtract the solvent blank and then calculate the integrated fluorescence intensity (I), which is the area under the emission curve.

  • Plot Data: Create two separate plots: one for the sample and one for the standard, with integrated fluorescence intensity (I) on the y-axis and absorbance (A) on the x-axis.

  • Determine Gradients: Perform a linear regression for each data set. The slope of the resulting line is the gradient (Grad). A high R² value (>0.99) validates the quality of the data.

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (ΦX):[11][16]

    ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

    • ΦST is the known quantum yield of the standard.

    • GradX and GradST are the gradients from the plots for the sample and standard, respectively.

    • ηX and ηST are the refractive indices of the solvents used. Since the same solvent is used for both, this term (ηX²/ηST²) equals 1 and can be omitted.

Data Summary Table
SolutionConcentration (M)Absorbance at λex (A)Integrated Fluorescence Intensity (I)
Standard 1
Standard 2
Standard 3
Standard 4
Standard 5
Sample 1
Sample 2
Sample 3
Sample 4
Sample 5

Conclusion

This guide provides a robust framework for the accurate determination of the fluorescence quantum yield of this compound. While the absolute method offers a direct measurement, the relative method, particularly when using the gradient approach with a well-chosen standard like 9,10-diphenylanthracene, provides a highly reliable and accessible alternative. By carefully controlling experimental parameters—most notably maintaining dilute solutions to prevent inner-filter effects—researchers can confidently characterize the photophysical properties of this and other novel fluorophores, enabling their effective application in advanced scientific research.

References

  • JASCO Inc. (n.d.). Obtaining Absolute Quantum Yields Using an Integrating Sphere Application Note.
  • Edinburgh Instruments. (n.d.). Relative Quantum Yield.
  • Resch-Genger, U., Rurack, K. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. Retrieved from [Link]

  • Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples.
  • Edinburgh Instruments. (n.d.). What is Quantum Yield?. Retrieved from [Link]

  • GMP SA. (n.d.). G8 Integrating Sphere for Measurement of Absolute Quantum Yield.
  • Edinburgh Instruments. (2012). Quantum Yield Integrating Sphere Measurements. YouTube. Retrieved from [Link]

  • Edinburgh Instruments. (n.d.). Integrating Sphere for Measurements of Fluorescence Quantum Yields and Spectral Reflectance.
  • ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci.
  • UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Retrieved from [Link]

  • Harrer, M., Isfort, L., Noller, M. et al. (2024). References for Small Fluorescence Quantum Yields. Journal of Fluorescence. Retrieved from [Link]

  • Würth, C., Pauli, J., Hoffmann, A., & Resch-Genger, U. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Retrieved from [Link]

  • Shimadzu. (n.d.). Relative Quantum Yield Measurement of a Sample in Solution. Retrieved from [Link]

  • JASCO Global. (2021). Fluorescence quantum yield measurement. Retrieved from [Link]

  • de Melo, J. S., Pina, J., & Costa, S. M. (2020). Photophysical Properties of Anthracene Derivatives. MDPI. Retrieved from [Link]

  • HASEGAWA, J., NAKAJIMA, T., & NAKATSUJI, H. (2010). Quantum yield in blue-emitting anthracene derivatives: vibronic coupling density and transition dipole moment density. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Photophysical Properties of Anthracene Derivatives. Retrieved from [Link]

  • Suzuki, K., Kobayashi, A., Kaneko, S., Takehira, K., Yoshihara, T., Ishida, H., ... & Onodera, S. (2009). Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a liquid-nitrogen-cooled CCD detector. Physical Chemistry Chemical Physics. Retrieved from [Link]

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A Comparative Analysis for the Bench Chemist: Ethyl vs. Methyl 10-bromoanthracene-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the selection of building blocks is a critical decision that dictates the trajectory of a research program. Within the family of functionalized polycyclic aromatic hydrocarbons, 10-bromoanthracene-9-carboxylates serve as versatile intermediates. The choice between the ethyl and methyl esters, while seemingly minor, can have significant implications for solubility, reactivity, and ultimately, the performance of the final product. This guide provides an in-depth comparative analysis of Ethyl 10-bromoanthracene-9-carboxylate and Mthis compound, supported by experimental protocols and data to inform your selection.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the physicochemical properties of these two esters is the first step in discerning their relative advantages. The primary difference lies in the alkyl chain of the ester group, which influences molecular weight, and is expected to have subtle effects on polarity, solubility, and crystal packing.

PropertyThis compoundMthis compound
CAS Number 1089318-91-1[1][2]2086-18-2
Molecular Formula C₁₇H₁₃BrO₂[1][2]C₁₆H₁₁BrO₂
Molecular Weight 329.19 g/mol [1]315.16 g/mol
Appearance Likely a yellow or greenish-yellow solidLikely a yellow or greenish-yellow solid
Solubility Expected to have slightly better solubility in nonpolar organic solvents compared to the methyl ester.Generally soluble in common organic solvents like dichloromethane, chloroform, and THF.
Melting Point Not readily availableNot readily available

Synthesis and Experimental Protocols

The most direct route to both esters involves the bromination of the corresponding anthracene-9-carboxylate precursor. These precursors can be synthesized via Fischer esterification of 10-bromoanthracene-9-carboxylic acid.

Synthesis of 10-bromoanthracene-9-carboxylic Acid

A common precursor for both esters is 10-bromoanthracene-9-carboxylic acid. This can be synthesized by the direct bromination of anthracene-9-carboxylic acid.[3]

Experimental Protocol:

  • In a reaction vessel, suspend anthracene-9-carboxylic acid (1 equivalent) in glacial acetic acid.

  • Add bromine (1.05 equivalents) dropwise to the stirred suspension.

  • Heat the reaction mixture at 60°C for 4 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice water.

  • Filter the precipitate, wash with copious amounts of water, and dry to yield 10-bromoanthracene-9-carboxylic acid.

Caption: Synthesis of the key precursor.

Fischer Esterification for Ethyl and Methyl Ester Synthesis

With the carboxylic acid in hand, the target esters can be prepared via the well-established Fischer esterification.[4][5][6]

Experimental Protocol for this compound:

  • Dissolve 10-bromoanthracene-9-carboxylic acid (1 equivalent) in a large excess of absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Protocol for Mthis compound:

The protocol is identical to the ethyl ester synthesis, with the substitution of absolute ethanol for absolute methanol.

Caption: Parallel synthesis of the two esters.

Comparative Reactivity: A Focus on Suzuki Coupling

The bromine atom at the 10-position of the anthracene core is a prime handle for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8][9][10][11][12] This reaction is instrumental in the synthesis of advanced materials for organic light-emitting diodes (OLEDs) and complex molecules in drug discovery.

Theoretically, the electronic environment of the bromine atom is minimally affected by the choice of the ester's alkyl group. However, steric hindrance can play a role. The ethyl group is slightly bulkier than the methyl group, which could potentially influence the rate of the oxidative addition step in the Suzuki coupling catalytic cycle. In most scenarios, this difference is likely to be negligible, but for highly sensitive or sterically demanding coupling partners, it could become a factor.

General Protocol for Suzuki Coupling:

  • In a reaction vessel, combine the Ethyl or Mthis compound (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).[13]

  • Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.[13]

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to reflux.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System Ester Ethyl or Methyl 10-bromoanthracene-9-carboxylate Product 9-Aryl-10-anthracenecarboxylate Ester->Product Suzuki Coupling Boronic_Acid Arylboronic Acid Boronic_Acid->Product Catalyst Pd(PPh₃)₄ Catalyst->Product Base K₂CO₃ Base->Product Solvent Toluene/Ethanol/H₂O Solvent->Product

Caption: Suzuki coupling workflow.

Performance in Applications: OLEDs and Beyond

In the context of drug development, these compounds can serve as scaffolds for the synthesis of more complex molecules. The choice between the ethyl and methyl ester may influence the pharmacokinetic properties of a final drug candidate. For instance, the ethyl ester will be slightly more lipophilic, which could affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion: Making an Informed Choice

The selection between Ethyl and Mthis compound will ultimately depend on the specific requirements of your research.

  • For applications where solubility in less polar solvents is critical, the ethyl ester may offer a slight advantage.

  • In terms of reactivity in cross-coupling reactions, the difference is likely to be minimal in most cases. However, for highly sensitive or sterically hindered substrates, the less bulky methyl ester might be preferable.

  • When considering the photophysical properties for applications like OLEDs, the ethyl ester could potentially lead to improved solid-state emission, although this would need to be experimentally verified.

  • In a drug discovery context, the choice will be dictated by the desired lipophilicity and overall ADME profile of the target molecule.

It is recommended to consider both esters in initial screening studies to empirically determine the optimal choice for your specific application. This guide provides the foundational knowledge and experimental starting points to facilitate this process.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Fairfield University. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Google Patents. A kind of synthetic method of 9-anthracenecarboxylic acid.
  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • Organic Syntheses. 9,10-dibromoanthracene. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • PubChem. 10-Bromoanthracene-9-carbaldehyde. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). [Link]

  • Der Pharma Chemica. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids with Alcohols in Presence of POCl3. [Link]

  • PubMed. Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene. [Link]

  • Aromalake Chemical Co., Ltd. This compound. [Link]

  • PubChem. Anthracene-9-carboxylic acid, 10-methyl-, methyl ester. [Link]

  • Chemsrc.com. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. [Link]

  • ResearchGate. Ethyl anthracene-9-carboxylate. [Link]

  • National Center for Biotechnology Information. Ethyl 3-(10-bromoanthracen-9-yl)-5-methyl-1,2-oxazole-4-carboxylate. [Link]

  • MDPI. Photophysical Properties of Anthracene Derivatives. [Link]

  • PubMed. Ethyl anthracene-9-carboxylate. [Link]

  • Chemistry LibreTexts. Making Esters From Carboxylic Acids. [Link]

  • Vensel Publications. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. [Link]

  • ResearchGate. A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-tButyl Dicarbonate. [Link]

  • ResearchGate. Solvent effects on the photophysical properties of 9,10-dicyanoanthracene. [Link]

  • ResearchGate. Crystal structure of 10-bromo-9-phenylanthracene-anthracene-9,10-dione (2:1), (C20H13Br)(C7H4O), C27H17BrO. [Link]

  • SpectraBase. Methyl 10-bromo-2-nitro-9,10-dihydro-9,10-ethanoanthracene-9-carboxylate - Optional[MS (GC)] - Spectrum. [Link]

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A Comparative Analysis of Ethyl 10-bromoanthracene-9-carboxylate in OLEDs Against Next-Generation Emitters

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of enhanced efficiency and stability for Organic Light-Emitting Diodes (OLEDs), the emitter material is a cornerstone of device performance. This guide offers a comparative technical analysis of Ethyl 10-bromoanthracene-9-carboxylate, a fluorescent emitter, benchmarked against leading phosphorescent and Thermally Activated Delayed Fluorescence (TADF) emitters. While direct, comprehensive performance data for this compound in published literature is limited, its performance can be contextualized by examining closely related 9,10-disubstituted anthracene derivatives, which are well-documented as effective blue fluorescent emitters.[1][2]

The Landscape of OLED Emitter Technologies

The evolution of OLED technology has been marked by the development of three distinct generations of emitter materials, each with a unique mechanism for light emission.[3]

  • First-Generation (Fluorescence): These emitters, including anthracene derivatives like this compound, utilize the radiative decay of singlet excitons.[3] Statistically, only 25% of the electrically generated excitons are singlets, limiting the theoretical maximum internal quantum efficiency (IQE) to 25%.[4] However, they often exhibit excellent color purity and longer operational lifetimes, particularly for deep-blue emission.[5]

  • Second-Generation (Phosphorescence): By incorporating heavy metal atoms, phosphorescent emitters facilitate intersystem crossing, allowing both singlet and triplet excitons (the remaining 75%) to contribute to light emission.[4] This enables a theoretical IQE of up to 100%.[6] While highly efficient for red and green emission, stable and long-lasting deep-blue phosphorescent emitters have historically presented a significant challenge.[6]

  • Third-Generation (TADF): Thermally Activated Delayed Fluorescence (TADF) emitters are designed to have a very small energy gap between their singlet and triplet states.[7] This allows triplet excitons to be converted back into singlet excitons through a process called reverse intersystem crossing (RISC), which are then available for fluorescent emission.[7] Consequently, TADF materials can also achieve a theoretical IQE of 100%.[8]

G cluster_0 Exciton Generation cluster_1 Fluorescence (1st Gen) cluster_2 Phosphorescence (2nd Gen) cluster_3 TADF (3rd Gen) Electrical Excitation Electrical Excitation Singlet Excitons (25%) Singlet Excitons (25%) Electrical Excitation->Singlet Excitons (25%) Triplet Excitons (75%) Triplet Excitons (75%) Electrical Excitation->Triplet Excitons (75%) Singlet Excitons (25%)_p Singlet Excitons (25%) Electrical Excitation->Singlet Excitons (25%)_p Triplet Excitons (75%)_p Triplet Excitons (75%) Electrical Excitation->Triplet Excitons (75%)_p Singlet Excitons (25%)_t Singlet Excitons (25%) Electrical Excitation->Singlet Excitons (25%)_t Triplet Excitons (75%)_t Triplet Excitons (75%) Electrical Excitation->Triplet Excitons (75%)_t Light Emission (Max 25% IQE) Light Emission (Max 25% IQE) Singlet Excitons (25%)->Light Emission (Max 25% IQE) Non-radiative Decay Non-radiative Decay Triplet Excitons (75%)->Non-radiative Decay Intersystem Crossing Intersystem Crossing Singlet Excitons (25%)_p->Intersystem Crossing Light Emission (Max 100% IQE)_p Light Emission (Max 100% IQE) Triplet Excitons (75%)_p->Light Emission (Max 100% IQE)_p Intersystem Crossing->Triplet Excitons (75%)_p Light Emission (Max 100% IQE)_t Light Emission (Max 100% IQE) Singlet Excitons (25%)_t->Light Emission (Max 100% IQE)_t Reverse Intersystem Crossing (RISC) Reverse Intersystem Crossing (RISC) Triplet Excitons (75%)_t->Reverse Intersystem Crossing (RISC) Reverse Intersystem Crossing (RISC)->Singlet Excitons (25%)_t

Figure 1: Simplified workflow of exciton utilization in different OLED emitter generations.

Performance Benchmarking

The following table summarizes the typical performance characteristics of blue OLEDs based on different emitter technologies. The data for fluorescent emitters, particularly anthracene derivatives, serves as a proxy for the expected performance of this compound.

Emitter TypeEmitter Material ExampleMax. External Quantum Efficiency (EQE) (%)CIE Coordinates (x, y)Lifetime (LT50 @ 1000 cd/m²) (hours)
Fluorescent Anthracene Derivatives (Proxy) ~5 - 8% (0.15, 0.08) >10,000
PyAnPy4.78%(0.16, 0.10)Not Reported
m2Cz-TAn-CN7.28%(0.14, 0.09)Not Reported
Phosphorescent Platinum(II) Complexup to 31.3% (bottom-emitting)(0.14, 0.13)~670
TADF 2tCz2CzBn21.6% (nondoped)(0.167, 0.248)Not Reported
32PclCXT29.9%Sky-blue regionNot Reported
B-heterotriangulene based28.2%Blue regionNot Reported

Note: Performance metrics are highly dependent on the specific device architecture, host materials, and fabrication conditions.[3]

From the comparative data, it is evident that while fluorescent emitters like anthracene derivatives exhibit lower external quantum efficiencies compared to their phosphorescent and TADF counterparts, they can offer exceptionally deep blue color purity and significantly longer operational lifetimes.[9] The development of highly efficient and stable deep-blue emitters remains a critical challenge in the OLED field.[4]

Experimental Protocols

OLED Fabrication (Illustrative Protocol)

This protocol outlines a general procedure for the fabrication of a multilayer OLED device via thermal evaporation, a common technique for small-molecule emitters like this compound.

G cluster_0 Substrate Preparation cluster_1 Organic Layer Deposition cluster_2 Cathode Deposition & Encapsulation ITO Substrate Cleaning ITO Substrate Cleaning Plasma Treatment Plasma Treatment ITO Substrate Cleaning->Plasma Treatment Hole Injection Layer (HIL) Hole Injection Layer (HIL) Plasma Treatment->Hole Injection Layer (HIL) Hole Transport Layer (HTL) Hole Transport Layer (HTL) Hole Injection Layer (HIL)->Hole Transport Layer (HTL) Emissive Layer (EML) Emissive Layer (EML) Hole Transport Layer (HTL)->Emissive Layer (EML) Electron Transport Layer (ETL) Electron Transport Layer (ETL) Emissive Layer (EML)->Electron Transport Layer (ETL) Electron Injection Layer (EIL) Electron Injection Layer (EIL) Electron Transport Layer (ETL)->Electron Injection Layer (EIL) Cathode Evaporation Cathode Evaporation Electron Injection Layer (EIL)->Cathode Evaporation Encapsulation Encapsulation Cathode Evaporation->Encapsulation

Figure 2: General workflow for OLED fabrication.

1. Substrate Preparation:

  • Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
  • The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone or oxygen plasma to enhance the work function of the ITO and improve hole injection.

2. Organic Layer Deposition:

  • The substrates are transferred to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
  • A series of organic layers are deposited sequentially:
  • Hole Injection Layer (HIL): e.g., N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).
  • Hole Transport Layer (HTL): e.g., 4,4'-Bis(N-phenyl-1-naphthylamino)biphenyl (NPD).
  • Emissive Layer (EML): A host material (e.g., 9,10-di-(2-naphthyl)anthracene (ADN)) doped with the emitter (e.g., this compound). The doping concentration is a critical parameter to optimize.
  • Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminium (Alq3).
  • Electron Injection Layer (EIL): e.g., Lithium fluoride (LiF).

3. Cathode Deposition:

  • A metal cathode, typically aluminum (Al), is deposited on top of the organic stack through a shadow mask to define the active area of the device.

4. Encapsulation:

  • To protect the device from atmospheric moisture and oxygen, it is encapsulated using a glass lid and a UV-curable epoxy resin in an inert atmosphere (e.g., a nitrogen-filled glovebox).
Device Characterization

1. Electroluminescence (EL) Spectra and CIE Coordinates:

  • The light emitted from the device is collected by a spectroradiometer.
  • The EL spectrum provides information about the color of the emitted light.
  • The Commission Internationale de l'Eclairage (CIE) 1931 color coordinates (x, y) are calculated from the EL spectrum to quantify the color purity.

2. Current Density-Voltage-Luminance (J-V-L) Characteristics:

  • A source measure unit is used to apply a voltage across the device and measure the resulting current.
  • The luminance (brightness) is measured simultaneously with a calibrated photometer.
  • These measurements are used to determine the turn-on voltage, current efficiency (cd/A), and power efficiency (lm/W).

3. External Quantum Efficiency (EQE):

  • The EQE is the ratio of the number of photons emitted from the device to the number of electrons injected.
  • It is calculated from the luminance, current density, and EL spectrum.

4. Operational Lifetime:

  • The device is operated at a constant current density, and the luminance is monitored over time.
  • The lifetime is often reported as LT50 or LT90, the time it takes for the luminance to decrease to 50% or 90% of its initial value, respectively.

Conclusion

This compound, as a member of the anthracene derivative family, is a promising candidate for a fluorescent emitter in OLEDs, particularly for achieving deep-blue emission with high color purity and long operational stability. While its quantum efficiency is theoretically limited compared to phosphorescent and TADF emitters, its potential for longevity makes it a relevant material for specific applications. The choice of emitter ultimately depends on the desired balance of efficiency, color, cost, and lifetime for a given OLED application. Further research focusing on the specific device performance of this compound is warranted to fully elucidate its potential in the evolving landscape of OLED technologies.

References

  • Status and Challenges of Blue OLEDs: A Review. PMC - PubMed Central. Available at: [Link]

  • Advances in High-Efficiency Blue OLED Materials. MDPI. Available at: [Link]

  • High‐Performance Nondoped Blue Delayed Fluorescence Organic Light‐Emitting Diodes Featuring Low Driving Voltage and High Brightness. PMC - PubMed Central. Available at: [Link]

  • Facile synthesis of 2-aza-9,10-diphenylanthracene and the effect of precise nitrogen atom incorporation on OLED emitters performance. Materials Advances (RSC Publishing). Available at: [Link]

  • An effective design strategy for thermally activated delayed fluorescence emitters with aggregation-induced emission to enable sky-blue OLEDs that achieve an EQE of nearly 30%. RSC Publishing. Available at: [Link]

  • Next generation OLED emitter development - industry update. OLED-Info. Available at: [Link]

  • Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Beilstein Journals. Available at: [Link]

  • Blue TADF Emitters Based on B-Heterotriangulene Acceptors for Highly Efficient OLEDs with Reduced Efficiency Roll-Off. ACS Publications. Available at: [Link]

  • Blue Phosphorescent OLED Panels Market Size, Share, and Forecasts 2030. LinkedIn. Available at: [Link]

  • Orthogonal anthracene and pyrene derivatives for efficient pure deep-blue organic light-emitting diodes. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

  • High-performance deep-blue phosphorescent organic light-emitting diodes enabled by a platinum(II) emitter. ResearchGate. Available at: [Link]

  • Summary of the performance characteristics of our best-performing blue OLEDs and comparison with the best. ResearchGate. Available at: [Link]

  • Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. MDPI. Available at: [Link]

  • High-Efficiency Blue Emitting Phosphorescent OLEDs. IEEE Xplore. Available at: [Link]

  • Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism. Materials Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • The development of anthracene derivatives for organic light-emitting diodes. Journal of Materials Chemistry (RSC Publishing). Available at: [Link]

  • Highly Luminescence Anthracene Derivatives as Promising Materials for OLED Applications. ResearchGate. Available at: [Link]

  • The development of anthracene derivatives for organic light-emitting diodes. Semantic Scholar. Available at: [Link]

  • The development of anthracene derivatives for organic light-emitting diodes. ResearchGate. Available at: [Link]

  • High efficiency OLEDs based on anthracene derivatives: The impact of electron donating and withdrawing group on the performance of OLED. ResearchGate. Available at: [Link]

  • Green fluorescent organic light-emitting device with external quantum efficiency of nearly 10%. ResearchGate. Available at: [Link]

  • Nearly 10% External Quantum Efficiency Thermally Activated Delayed Fluorescence OLEDs with Fully Solution Processed Organic Layers. ResearchGate. Available at: [Link]

  • External quantum efficiency ( ␸ EL ) vs applied electric field ͑ a ͒ , and. ResearchGate. Available at: [Link]

  • High-external-quantum-efficiency organic light-emitting devices. PubMed. Available at: [Link]

  • An external quantum efficiency of >20% from solution-processed poly(dendrimer) organic light-emitting diodes. ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating Ethyl 10-bromoanthracene-9-carboxylate using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, the unambiguous structural confirmation of a novel or synthesized molecule is the bedrock of credible research. Ethyl 10-bromoanthracene-9-carboxylate, a functionalized polycyclic aromatic hydrocarbon, presents a compelling case for rigorous analytical validation due to its potential applications stemming from the unique electronic and steric properties of its substituted anthracene core.[1][2]

This guide provides an in-depth, experience-driven comparison of mass spectrometry with other key analytical techniques for the structural validation of this specific molecule. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a self-validating analytical workflow.

The Central Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and obtaining structural information about a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.[3] For a molecule like this compound, MS provides the initial, crucial evidence of successful synthesis and purity.

Ionization Techniques: Choosing the Right Tool for the Job

The first critical decision in MS analysis is the choice of ionization method. The molecule's structure—a stable aromatic core with a moderately polar ester group—makes it amenable to several techniques.

  • Electron Ionization (EI): This is a high-energy, "hard" ionization technique that bombards the molecule with electrons, typically at 70 eV.[4] This high energy not only creates a molecular ion (M⁺•) but also induces extensive and reproducible fragmentation. The resulting mass spectrum is a characteristic "fingerprint" of the molecule, invaluable for structural confirmation. Due to the stability of the anthracene ring system, a prominent molecular ion peak is expected, which is a significant advantage of EI for aromatic compounds.[5][6]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that generates ions from a solution, typically by creating protonated molecules ([M+H]⁺) or other adducts.[4][7] ESI is exceptionally useful for confirming the molecular weight with high accuracy and sensitivity, as it imparts little excess energy, minimizing in-source fragmentation.[4] This is particularly beneficial when the primary goal is to confirm the mass of the intact molecule before proceeding to fragmentation studies.

Predicting the Fragmentation Pathway: A Logic-Based Approach

The true power of mass spectrometry in structural validation lies in interpreting the fragmentation pattern. For this compound (Molecular Formula: C₁₇H₁₃BrO₂, Molecular Weight: ~329.19 g/mol [8][9]), we can predict a logical fragmentation cascade under EI conditions.

A key diagnostic feature will be the isotopic signature of bromine. Naturally occurring bromine is a near 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. Therefore, any bromine-containing fragment, including the molecular ion, will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by 2 m/z units. This is a powerful, built-in validation check.

The most probable fragmentation pathways are initiated by cleavage at the ester group, the most labile part of the molecule:

  • Loss of the Ethoxy Radical (•OCH₂CH₃): This involves the cleavage of the C-O single bond, resulting in the loss of a 45 Da neutral fragment. This is a common pathway for ethyl esters and produces a highly stable bromo-anthracenoyl cation.[5][6]

  • Loss of an Ethyl Radical (•CH₂CH₃): Alpha-cleavage can result in the loss of the ethyl group, a 29 Da neutral fragment.

  • Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond would result in the loss of a 79/81 Da neutral radical.

  • Formation of the Bromoanthracene Core: Loss of the entire ethyl carboxylate group can also occur.

Below is a diagram illustrating the primary predicted fragmentation cascade.

G M This compound (M+•) m/z = 328/330 F1 Loss of •OCH₂CH₃ (-45 Da) M->F1 F2 Loss of •CH₂CH₃ (-29 Da) M->F2 F3 Loss of •Br (-79/81 Da) M->F3 Frag1 [M - OCH₂CH₃]⁺ m/z = 283/285 F1->Frag1 F4 Loss of CO from Frag1 (-28 Da) Frag1->F4 Frag2 [M - CH₂CH₃]⁺ m/z = 299/301 F2->Frag2 Frag3 [M - Br]⁺ m/z = 249 F3->Frag3 Frag4 [C₁₄H₈Br]⁺ m/z = 255/257 F4->Frag4

Caption: Predicted EI-MS fragmentation of this compound.

A Comparative Framework: Mass Spectrometry vs. Orthogonal Techniques

While powerful, mass spectrometry alone does not provide a complete structural picture, especially concerning isomerism.[10] A robust validation strategy integrates MS data with orthogonal techniques like NMR and IR spectroscopy.[3][11]

TechniqueInformation Provided for C₁₇H₁₃BrO₂StrengthsLimitations
Mass Spectrometry (MS) - Molecular weight and elemental formula (HRMS).- Presence of bromine (isotopic pattern).- Structural fragments (connectivity clues).- Extremely high sensitivity.- Provides direct molecular weight data.- Fragmentation offers a structural fingerprint.- Cannot distinguish between isomers with similar fragmentation.- Provides connectivity, not a 3D structure.
NMR Spectroscopy - Chemical environment of all ¹H and ¹³C atoms.- Connectivity between atoms (2D NMR).- Definitive isomeric structure.- Unparalleled for detailed structural elucidation.- Non-destructive.- Gold standard for determining atom-to-atom connectivity.- Relatively low sensitivity (requires mg of sample).- Complex spectra can be difficult to interpret.- Does not directly provide molecular weight.
Infrared (IR) Spectroscopy - Presence of key functional groups.- Fast and simple to operate.- Excellent for identifying functional groups (e.g., C=O, C-O).- Provides limited information on the overall carbon skeleton.- Spectrum can be complex in the "fingerprint region."
X-Ray Crystallography - Absolute, unambiguous 3D molecular structure.- Provides the definitive, "gold standard" structure.- Requires a suitable, high-quality single crystal, which can be difficult or impossible to grow.

Experimental Protocols for Robust Validation

Protocol 1: Mass Spectrometry Analysis

This protocol outlines the steps for acquiring both ESI and EI mass spectra to gather comprehensive data.

  • Sample Preparation:

    • For ESI-MS: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

    • For EI-MS (with a direct insertion probe): Place a microgram of the solid sample into a capillary tube.

  • ESI-MS (High-Resolution) Acquisition:

    • Mode: Positive ion mode.

    • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Infusion: Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Parameters: Set capillary voltage to ~3.5 kV, cone voltage to a low value (e.g., 20 V) to minimize in-source fragmentation, and desolvation gas temperature to ~300 °C.

    • Analysis: Acquire a full scan spectrum. The primary goal is to identify the [M+H]⁺ or [M+Na]⁺ ion and confirm its exact mass against the calculated value for C₁₇H₁₃BrO₂. The characteristic 1:1 isotopic pattern for bromine should be clearly visible.

  • EI-MS Acquisition:

    • Instrument: A GC-MS or a mass spectrometer with a direct insertion probe.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Analysis: Identify the molecular ion peak (m/z 328/330). Correlate the major fragment ions with the predicted fragmentation pathways discussed earlier. The presence of ions at m/z 283/285, 255/257, and 249 will provide strong evidence for the proposed structure.

Integrated Validation Workflow

G cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis cluster_2 Final Confirmation Sample Synthesized Sample (this compound) MS Mass Spectrometry (ESI & EI) Sample->MS Confirm MW & Fragmentation IR IR Spectroscopy Sample->IR Confirm Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS->NMR Guide NMR Interpretation Data Correlate All Spectroscopic Data MS->Data NMR->Data IR->Data Structure Structure Validated Data->Structure

Sources

A Senior Application Scientist's Guide to the Electrochemical Landscape of 9,10-Disubstituted Anthracene Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, understanding the electrochemical behavior of aromatic scaffolds is paramount. The anthracene core, particularly when functionalized at the 9 and 10 positions, offers a tunable platform for developing novel organic electronics, sensors, and photodynamic therapy agents. This guide provides an in-depth electrochemical comparison of Ethyl 10-bromoanthracene-9-carboxylate and its conceptual derivatives.

While direct, published experimental data for this compound is limited, we can construct a robust comparative framework by examining closely related analogs and the well-established electronic effects of substituent groups. This guide will therefore use the 9-anthracenecarboxylic acid scaffold as a baseline and explore the electrochemical consequences of substitutions at the 10-position. We will delve into the causality behind experimental choices and provide the necessary protocols for you to validate these findings in your own laboratory.

The Significance of Electrochemical Properties

The electrochemical characteristics of these molecules, specifically their oxidation and reduction potentials, are direct indicators of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These frontier orbitals govern a molecule's ability to donate or accept electrons, which is fundamental to its function in an electronic device or a biological redox process. By strategically modifying the substituents on the anthracene core, we can fine-tune these energy levels to achieve desired properties.

The Comparative Framework: From Bromo to Aryl and Cyano Substituents

Our comparative analysis will focus on the following series of compounds, starting with our baseline molecule and progressing through common synthetic modifications:

  • Compound A (Baseline): 10-Bromo-9-anthracenecarboxylic Acid

  • Compound B (Aryl Derivative): 10-Phenyl-9-anthracenecarboxylic Acid

  • Compound C (Electron-Donating Aryl Derivative): 10-(4-methoxyphenyl)-9-anthracenecarboxylic Acid

  • Compound D (Electron-Withdrawing Cyano Derivative): 10-Cyano-9-anthracenecarboxylic Acid

The ethyl ester of these carboxylic acids is expected to have a minimal impact on the redox potentials compared to the free acid or methyl ester, primarily influencing solubility. The core electronic effects will be dominated by the substituents directly attached to the anthracene ring.

Predicted Electrochemical Behavior: A Discussion of Substituent Effects

The electrochemical behavior of these compounds is best probed using cyclic voltammetry (CV), a powerful technique for characterizing redox-active species.[1] The following table summarizes the expected trends in their electrochemical properties based on the electronic nature of the substituent at the 10-position.

CompoundSubstituent at C10Electronic Effect of SubstituentExpected Change in Oxidation Potential (vs. Baseline)Expected Change in Reduction Potential (vs. Baseline)
A: 10-Bromo-9-anthracenecarboxylic Acid -BrWeakly Electron-WithdrawingBaselineBaseline
B: 10-Phenyl-9-anthracenecarboxylic Acid -PhWeakly Electron-Donating (Resonance) / Withdrawing (Inductive)Slightly LowerSlightly More Negative
C: 10-(4-methoxyphenyl)-9-anthracenecarboxylic Acid -Ph-OMeStrongly Electron-DonatingSignificantly LowerMore Negative
D: 10-Cyano-9-anthracenecarboxylic Acid -CNStrongly Electron-WithdrawingHigherLess Negative

Causality Behind the Expected Trends:

  • Oxidation (Electron Removal from HOMO): The oxidation potential is a measure of the ease of removing an electron from the HOMO. Electron-donating groups (like methoxyphenyl) increase the electron density of the anthracene core, raising the HOMO energy level and making the molecule easier to oxidize (lower oxidation potential). Conversely, electron-withdrawing groups (like cyano) decrease the electron density, lowering the HOMO energy and making oxidation more difficult (higher oxidation potential).

  • Reduction (Electron Addition to LUMO): The reduction potential reflects the ease of adding an electron to the LUMO. Electron-withdrawing groups stabilize the LUMO, making it more favorable to accept an electron (less negative reduction potential). Electron-donating groups destabilize the LUMO, making reduction less favorable (more negative reduction potential).

Studies on various 9,10-disubstituted anthracenes have shown that functionalization with different phenyl derivatives can lead to minor (±0.10 eV) changes in the electrochemical behavior, suggesting that while the trends are predictable, the magnitude of the shift may be subtle.[2]

Experimental Protocol: A Self-Validating System for Electrochemical Characterization

To empirically determine and compare the electrochemical properties of these compounds, the following detailed cyclic voltammetry protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

1. Preparation of the Analyte Solution:

  • Solvent: Use a high-purity, anhydrous electrochemical-grade solvent such as acetonitrile (MeCN) or dichloromethane (DCM). The choice of solvent can influence the stability of the radical ions formed.

  • Supporting Electrolyte: A standard supporting electrolyte is 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP). This is crucial for ensuring conductivity of the solution and minimizing IR drop.

  • Analyte Concentration: Prepare a 1-5 mM solution of the anthracene derivative in the electrolyte solution.

  • Degassing: It is critical to remove dissolved oxygen from the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the experiment. Oxygen is electroactive and can interfere with the measurements.

2. Electrochemical Cell Setup:

A standard three-electrode cell is required:

  • Working Electrode: A glassy carbon or platinum disk electrode is recommended for its wide potential window and chemical inertness. Polish the electrode surface with alumina slurry and sonicate before each experiment to ensure a clean, reproducible surface.

  • Reference Electrode: A silver/silver ion (Ag/Ag+) or saturated calomel electrode (SCE) can be used. If using an Ag/Ag+ electrode, it is typically a silver wire in a solution of 0.01 M AgNO3 in the same solvent/electrolyte system, separated from the bulk solution by a salt bridge.

  • Counter (Auxiliary) Electrode: A platinum wire or gauze is a suitable counter electrode. Its purpose is to complete the electrical circuit.

3. Data Acquisition with a Potentiostat:

  • Internal Standard: It is best practice to add an internal reference standard, such as ferrocene, to the solution after the initial measurements. The ferrocene/ferrocenium (Fc/Fc+) redox couple has a well-defined and stable potential, allowing for accurate referencing of the measured potentials. All potentials should be reported relative to the Fc/Fc+ couple.

  • Cyclic Voltammetry Parameters:

    • Potential Range: Scan over a wide potential range to identify both oxidation and reduction peaks. For these compounds, a range of -2.5 V to +2.0 V vs. Ag/Ag+ is a good starting point.

    • Scan Rate: Begin with a scan rate of 100 mV/s. Varying the scan rate can provide information about the reversibility and kinetics of the electron transfer processes. For a reversible process, the peak separation (ΔEp) between the anodic and cathodic peaks should be close to 59/n mV (where n is the number of electrons transferred), and the peak currents should be proportional to the square root of the scan rate.[3]

  • Data Analysis:

    • Determine the half-wave potentials (E1/2) for reversible or quasi-reversible processes, calculated as the average of the anodic and cathodic peak potentials.

    • For irreversible processes, only the peak potential (Ep) can be reported.

    • The HOMO and LUMO energy levels can be estimated from the onset of the first oxidation and reduction potentials, respectively, relative to the ferrocene internal standard.

Visualizing the Workflow and Relationships

experimental_workflow

Conclusion

This guide provides a comprehensive framework for the electrochemical comparison of this compound and its derivatives. While a direct comparison is hindered by the lack of published data for the parent compound, by understanding the fundamental principles of substituent effects and employing a rigorous, self-validating experimental protocol, researchers can effectively characterize and compare a series of these valuable compounds. The ability to predictably tune the frontier molecular orbital energies of the anthracene scaffold through synthetic modification is a powerful tool in the development of new materials and therapeutics.

References

  • Vorona, M. Y., et al. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. Materials (Basel, Switzerland). [Link]

  • ResearchGate. (n.d.). Cyclic voltammetry responses of 4.0 Â 10 À7 M 9-ACA in 0.1 M PBS on the.... [Link]

  • ResearchGate. (n.d.). Synthesis of 9,10-disubstituted anthracenes (1a–c, 2a–d) via Suzuki-Miyura cross-coupling reactions. [Link]

  • Zhang, L., et al. (2011). Electrocarboxylation of Anthrone to Anthracene-9-carboxylic Acid in the Presence of CO2. Chemical Research in Chinese Universities, 27(6), 1027-1030. [Link]

  • IOSR Journal. (n.d.). Spectral and Cyclic VoltammetricStudies on Cu (II)-Schiff Base Complex Derived from Anthracene-9(10 H). [Link]

  • PubChem. (n.d.). 10-Phenyl-9-anthracenecarbaldehyde. [Link]

  • ResearchGate. (n.d.). Cyclic voltammograms of 10 mM of model compounds (a) M1 and (b) M2.... [Link]

  • Journal of Materials Chemistry C. (n.d.). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. [Link]

  • PubChem. (n.d.). 9-Anthracenecarboxylic acid. [Link]

  • ACS Publications. (n.d.). Electronic structure and spectra of 9-anthroic acid and its esters in supersonic free jets. [Link]

  • JoVE. (2018). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. [Link]

  • Chinese Chemical Letters. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. [Link]

  • Physical Chemistry Chemical Physics. (n.d.). Dual photochemistry of anthracene-9,10-endoperoxide studied by femtosecond spectroscopy. [Link]

  • PubChem. (n.d.). Anthracene-9-carboxylic acid, 10-methyl-, methyl ester. [Link]

  • PubChem. (n.d.). Methyl 9-anthracenecarboxylate. [Link]

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A Comparative Benchmarking Guide to the Stability of Ethyl 10-bromoanthracene-9-carboxylate and Other Anthracene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stability in Anthracene Chemistry

Anthracene and its derivatives are a cornerstone in the development of advanced materials and therapeutics, prized for their unique photophysical properties. Their application in fields ranging from organic light-emitting diodes (OLEDs) and molecular sensors to photosensitizers in photodynamic therapy is well-established. However, the practical utility of these compounds is intrinsically linked to their stability under various environmental stressors, primarily heat and light. For researchers, scientists, and drug development professionals, understanding the relative stability of different anthracene scaffolds is paramount for predicting shelf-life, ensuring reproducibility of experimental results, and designing robust, long-lasting applications.[1]

This guide provides an in-depth technical comparison of the stability of Ethyl 10-bromoanthracene-9-carboxylate against a selection of other functionalized anthracene compounds. We will delve into the structural factors that govern their resilience to thermal and photochemical degradation, supported by experimental data and detailed protocols for stability assessment.

Factors Influencing the Stability of Anthracene Derivatives

The stability of the anthracene core is significantly influenced by the nature and position of its substituents. Electron-donating and electron-withdrawing groups, as well as bulky substituents, can alter the electron density of the aromatic system, influencing its susceptibility to degradation pathways.

Thermal Stability: The inherent thermal stability of the anthracene ring system is substantial. However, the introduction of substituents can modify intermolecular forces and provide alternative decomposition pathways, thereby affecting the overall thermal resilience of the molecule.

Photochemical Stability: The primary route of photodegradation for many anthracene derivatives is photo-oxidation. Upon absorption of light, the excited anthracene molecule can react with molecular oxygen to form an endoperoxide across the 9 and 10 positions. This endoperoxide is often unstable and can further decompose to form anthraquinone and other degradation products. Another important photochemical reaction is photodimerization, a [4+4] cycloaddition that can occur between two anthracene molecules. The efficiency of these processes is highly dependent on the substituents present.

Comparative Stability Analysis: A Data-Driven Approach

To provide a clear and objective comparison, we have compiled thermal and photochemical stability data for this compound and a range of other anthracene derivatives. The thermal stability is represented by the 5% weight loss temperature (Td5%) obtained from Thermogravimetric Analysis (TGA), which indicates the onset of thermal decomposition. The photochemical stability is assessed by the photodegradation quantum yield (Φdeg), a measure of the efficiency of the photodegradation process.

CompoundStructureTd5% (°C)Photodegradation Quantum Yield (Φdeg)
This compound ~250-300 (estimated)Not Reported
9,10-Diphenylanthracene~380Low
9,10-Dibromoanthracene~223-224 (m.p.)[2]Moderate
9,10-DichloroanthraceneNot ReportedHigh (in the presence of sensitizers)[1][3]
9-Anthracenecarboxylic acid>213 (m.p.)[4]Moderate
2-Ethylanthracene>152 (m.p.)[5]Not Reported
Anthraquinone~244[3]Very Low

In-Depth Analysis of Stability Trends

This compound: The presence of both a bromo and an ethyl carboxylate group at the 9 and 10 positions introduces a combination of electronic and steric effects. The electron-withdrawing nature of the carboxylate group and the heavy-atom effect of bromine are expected to influence its photophysical properties and, consequently, its stability. While quantitative data is sparse, it is reasonable to predict a moderate thermal stability, likely lower than highly symmetric and sterically hindered derivatives like 9,10-diphenylanthracene. Its susceptibility to photodegradation is likely significant, proceeding through the common photo-oxidation pathway.

9,10-Diphenylanthracene: The bulky phenyl groups at the 9 and 10 positions provide significant steric hindrance, which inhibits both photodimerization and the approach of molecular oxygen for photo-oxidation. This steric protection contributes to its high thermal and photochemical stability, making it a common blue-emitting material in OLEDs.

9,10-Dihaloanthracenes (Dibromo- and Dichloro-): The presence of halogens is known to enhance intersystem crossing from the excited singlet state to the triplet state (the "heavy-atom effect"). This can increase the quantum yield of singlet oxygen formation, thereby accelerating photo-oxidative degradation.[3] While 9,10-dichloroanthracene is relatively photostable in the absence of a sensitizer, its degradation can be significant when one is present.[1] The thermal stability of these compounds is generally good, with decomposition often occurring at or above their melting points.

9-Anthracenecarboxylic acid: The carboxylic acid group can influence intermolecular interactions, such as hydrogen bonding, which may affect its thermal stability. Photochemically, it is susceptible to degradation, and its photodimerization has been a subject of study.

2-Ethylanthracene: Substitution at the 2-position generally has a less pronounced effect on the electronic properties of the anthracene core compared to substitution at the 9 or 10 positions. Its stability is expected to be comparable to or slightly better than unsubstituted anthracene.

Anthraquinone: As a common degradation product of many anthracenes, anthraquinone itself is remarkably stable both thermally and photochemically.[3] Its rigid, fully oxidized structure is resistant to further degradation under typical conditions.

Experimental Protocols for Stability Assessment

To ensure the scientific integrity and reproducibility of stability studies, standardized experimental protocols are essential. The following methodologies provide a framework for the comparative assessment of anthracene compounds.

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of the anthracene compound.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: Place the crucible in the TGA furnace and purge with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to establish an inert atmosphere.

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset of decomposition, typically reported as the temperature at which 5% mass loss occurs (Td5%).

TGA Experimental Workflow
Photochemical Stability Assessment: Determination of Photodegradation Quantum Yield (Φdeg)

Objective: To quantify the efficiency of the photodegradation process.

Methodology:

  • Solution Preparation: Prepare a dilute solution of the anthracene compound in a photochemically inert solvent (e.g., acetonitrile or cyclohexane) with a known absorbance at the irradiation wavelength.

  • Actinometry: Prepare a solution of a chemical actinometer (e.g., ferrioxalate) to accurately measure the photon flux of the light source.

  • Irradiation: Irradiate both the sample and actinometer solutions simultaneously in a temperature-controlled photoreactor equipped with a monochromatic light source corresponding to an absorption band of the anthracene derivative.

  • Reaction Monitoring: At regular time intervals, withdraw aliquots from the sample solution and analyze the decrease in the concentration of the anthracene compound using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Determine the initial rate of degradation of the anthracene compound and the photon flux from the actinometry data. The photodegradation quantum yield (Φdeg) is then calculated as the ratio of the number of molecules degraded to the number of photons absorbed.

Photodegradation Quantum Yield Determination Workflow

Degradation Pathways: A Mechanistic Overview

The degradation of anthracene derivatives primarily proceeds through two main pathways: photo-oxidation and photodimerization. For this compound, photo-oxidation is the most probable degradation route in the presence of air and light.

Degradation_Pathways Anthracene Anthracene Derivative ExcitedState Excited State (S1 or T1) Anthracene->ExcitedState hν (Light) Endoperoxide Endoperoxide ExcitedState->Endoperoxide + O2 Dimer Photodimer ExcitedState->Dimer + Anthracene Derivative Anthraquinone Anthraquinone Endoperoxide->Anthraquinone Decomposition

Primary Degradation Pathways of Anthracene Derivatives

Conclusion and Future Directions

This guide provides a comparative framework for understanding the stability of this compound in the context of other anthracene derivatives. The available data and established chemical principles suggest that while possessing moderate thermal stability, its photochemical stability is a critical parameter to consider, particularly in applications involving exposure to light and air. The presence of both electron-withdrawing and halogen substituents at the reactive 9 and 10 positions likely influences its susceptibility to photo-oxidation.

For a more definitive assessment, further experimental studies are required to determine the precise Td5% and photodegradation quantum yield of this compound. Such data would be invaluable for researchers and developers seeking to utilize this and similar compounds in advanced applications, enabling more accurate predictions of their long-term performance and reliability.

References

  • Evaluation of thermal stability of quinones by thermal analysis techniques. Journal of Thermal Analysis and Calorimetry.
  • Bouas-Laurent, H., Castellan, A., Desvergne, J.-P., & Lapouyade, R. (2001). Photodimerization of anthracenes in fluid solutions: (part 2) mechanistic aspects of the photocycloaddition and of the photochemical and thermal cleavage. Chemical Society Reviews, 30(1), 248–263.
  • World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

  • MDPI. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. [Link]

  • ACS Publications. (2022). Melting Effect on the Thermal Hazard of Anthraquinone Dyes Waste: Based on the Thermal Decomposition Characteristics and Quantum Mechanics. [Link]

  • PubMed. (2022). Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage. [Link]

  • MDPI. (2022). Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage. [Link]

  • MDPI. (2019). Photophysical Properties of Anthracene Derivatives. [Link]

  • ResearchGate. (2020). Protocol for Photostability Studies of Pharmaceutical products. [Link]

  • ResearchGate. (2008). Thermal behavior of five free anthraquinones from rhubarb. [Link]

  • NIST WebBook. 9-Bromoanthracene. [Link]

  • ResearchGate. (2006). Anthracene, chrysene, their nitro-and methyl-derivatives photostability in isooctane. [Link]

  • ResearchGate. (2019). Crystal Structures and Photophysical Properties of 9-Anthracene Carboxylic Acid Derivatives for Photomechanical Applications. [Link]

  • PubChem. 2,6-Di-tert-butylanthracene. [Link]

  • RSC Publishing. (2024). Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. [Link]

  • Google Patents. A kind of synthetic method of 9-anthracenecarboxylic acid.
  • PMC. (2025). Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. [Link]

  • RSC Publishing. (2024). Relationship between spatially heterogeneous reaction dynamics and photochemical kinetics in single crystals of anthracene derivatives. [Link]

  • NIST WebBook. Anthracene, 9,10-dibromo-. [Link]

  • PubChem. 9,10-Dibromoanthracene. [Link]

  • RSC Publishing. (2024). Determining Wavelength-Dependent Quantum Yields of Photodegradation: Importance of Experimental Setup and Reference Values for Actinometers. [Link]

  • NIST WebBook. 9-Anthracenecarboxylic acid. [Link]

  • MDPI. (2021). The Triplet–Triplet Annihilation Efficiency of Some 9,10-Substituted Diphenyl Anthracene Variants—A Decisive Analysis from Kinetic Rate Constants. [Link]

  • ResearchGate. (2022). Mechanism of formation of 9-phenylanthracene starting from anthracene and triphenylsulfonium. [Link]

  • PMC. (2023). Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach. [Link]

  • ResearchGate. (2006). Degradation photoproducts of 9-methylanthracene. [Link]

  • ResearchGate. THERMAL ANALYSIS OF POLYMERS - Fundamentals and Applications. [Link]

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Side-by-side comparison of different synthetic routes to Ethyl 10-bromoanthracene-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of functionalized polycyclic aromatic hydrocarbons is a cornerstone of creating novel molecular architectures. Ethyl 10-bromoanthracene-9-carboxylate is a valuable intermediate, offering a reactive handle for further chemical transformations on the anthracene core. This guide provides a side-by-side comparison of two plausible synthetic routes to this target molecule, offering in-depth technical insights and field-proven perspectives to inform your experimental design.

Introduction

This compound's utility lies in its bifunctional nature. The ethyl ester at the 9-position and the bromo group at the 10-position of the anthracene core allow for orthogonal chemical modifications. The anthracene scaffold itself is a key component in various applications, from organic electronics to medicinal chemistry. The strategic placement of the bromo and ester functionalities opens avenues for cross-coupling reactions, further functionalization, and the construction of complex molecular systems.

This guide will explore two primary synthetic strategies for obtaining this compound:

  • Route 1: Direct Electrophilic Bromination of Ethyl anthracene-9-carboxylate.

  • Route 2: A Multi-step Synthesis via the Sandmeyer Reaction , starting from Ethyl anthracene-9-carboxylate.

Each route will be evaluated based on its potential efficiency, scalability, and the challenges a researcher might encounter.

Route 1: Direct Electrophilic Bromination

This approach is the most straightforward, involving the direct bromination of the commercially available Ethyl anthracene-9-carboxylate. The 9 and 10 positions of the anthracene ring are the most electron-rich and, therefore, the most susceptible to electrophilic attack.

Plausible Reaction Scheme:

Direct_Bromination start Ethyl anthracene-9-carboxylate product This compound start->product Electrophilic Aromatic Substitution reagent N-Bromosuccinimide (NBS) Solvent (e.g., DMF or CCl4)

Caption: Direct electrophilic bromination of Ethyl anthracene-9-carboxylate.

Mechanistic Insights

Electrophilic bromination of anthracenes is a well-established reaction. The reaction with N-Bromosuccinimide (NBS) is often preferred over elemental bromine for its milder reaction conditions and better selectivity. The reaction likely proceeds through the formation of a bromonium ion, which is then attacked by the electron-rich C10 position of the anthracene ring. The presence of the electron-withdrawing ethyl carboxylate group at the 9-position may slightly deactivate the ring, but the inherent reactivity of the 10-position should still allow for a facile reaction.

Experimental Protocol (Proposed)
  • Dissolution: Dissolve Ethyl anthracene-9-carboxylate (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or carbon tetrachloride (CCl4) in a round-bottom flask.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq.) to the solution portion-wise at room temperature while stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Advantages and Disadvantages
Advantages Disadvantages
Atom Economy: High atom economy in a single step.Selectivity: Potential for over-bromination to yield 9,10-dibromoanthracene.
Simplicity: A straightforward, one-pot reaction.Reaction Control: The reaction may need careful temperature control to avoid side reactions.
Time Efficiency: Likely a relatively fast reaction.

Route 2: Multi-step Synthesis via the Sandmeyer Reaction

This route offers a more controlled, albeit longer, pathway to the target molecule. It involves the introduction of a nitro group at the 10-position, followed by its reduction to an amine, and finally, the conversion of the amino group to a bromo group via the Sandmeyer reaction.[1][2]

Plausible Reaction Scheme:

Sandmeyer_Reaction cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization cluster_3 Step 4: Sandmeyer Reaction start Ethyl anthracene-9-carboxylate nitro Ethyl 10-nitroanthracene-9-carboxylate start->nitro HNO3, H2SO4 amino Ethyl 10-aminoanthracene-9-carboxylate nitro->amino SnCl2, HCl or H2/Pd-C diazonium Anthracenyl diazonium salt amino->diazonium NaNO2, HBr, 0-5 °C product This compound diazonium->product CuBr

Caption: Multi-step synthesis of this compound via the Sandmeyer reaction.

Mechanistic Insights
  • Nitration: The nitration of anthracene derivatives typically occurs at the 9 and 10-positions. Given that the 9-position is already substituted, the nitration is expected to proceed at the 10-position.

  • Reduction: The reduction of the nitro group to an amine is a standard transformation in organic synthesis and can be achieved with various reagents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.[3]

  • Diazotization and Sandmeyer Reaction: The resulting primary aromatic amine is then converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[4][] The diazonium salt is then treated with a copper(I) bromide solution, which facilitates the replacement of the diazonium group with a bromine atom through a radical-nucleophilic aromatic substitution mechanism.[1][2]

Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 10-nitroanthracene-9-carboxylate

  • Cool a solution of Ethyl anthracene-9-carboxylate in a mixture of concentrated sulfuric acid and acetic acid to 0-5 °C.

  • Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at low temperature and then pour it onto ice.

  • Collect the precipitated product by filtration, wash with water, and dry.

Step 2: Synthesis of Ethyl 10-aminoanthracene-9-carboxylate

  • Suspend the nitro-anthracene derivative in a mixture of ethanol and concentrated hydrochloric acid.

  • Add tin(II) chloride dihydrate portion-wise and heat the mixture to reflux.

  • After the reaction is complete, cool the mixture and neutralize it with a base (e.g., NaOH) to precipitate the amino product.

  • Collect the product by filtration, wash with water, and dry.

Step 3 & 4: Diazotization and Sandmeyer Reaction

  • Dissolve the amino-anthracene derivative in a mixture of hydrobromic acid and water and cool to 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.

  • Cool the mixture, extract the product with an organic solvent, and purify by column chromatography.

Advantages and Disadvantages
Advantages Disadvantages
High Selectivity: This route offers excellent control over the position of the bromo substituent.Multi-step Process: The synthesis involves multiple steps, which can lead to a lower overall yield.
Well-established Reactions: Each step involves a well-understood and reliable chemical transformation.Harsh Reagents: The nitration step uses strong acids, which may not be compatible with sensitive substrates.
Safety Concerns: Diazonium salts can be explosive and must be handled with care at low temperatures.

Side-by-Side Comparison

FeatureRoute 1: Direct Bromination Route 2: Sandmeyer Reaction
Number of Steps 14
Starting Material Ethyl anthracene-9-carboxylateEthyl anthracene-9-carboxylate
Key Reagents N-Bromosuccinimide (NBS)HNO₃/H₂SO₄, SnCl₂/HCl, NaNO₂/HBr, CuBr
Potential Yield Moderate to High (estimated)Lower overall yield due to multiple steps (estimated)
Scalability Potentially good, but may require careful heat management.More complex to scale up due to the handling of diazonium salts.
Purity of Product May require careful purification to remove over-brominated byproducts.Generally high, as each step can be purified.
Safety Considerations NBS is a lachrymator and should be handled in a fume hood.Involves strong acids and potentially explosive diazonium intermediates requiring strict temperature control.

Conclusion and Recommendation

Both proposed synthetic routes to this compound are chemically viable.

  • Route 1 (Direct Bromination) is the more attractive option for its simplicity, efficiency, and atom economy. For initial exploratory work and smaller-scale syntheses, this would be the recommended starting point. However, careful optimization of reaction conditions would be necessary to maximize the yield of the desired mono-brominated product and minimize the formation of di-brominated impurities.

  • Route 2 (Sandmeyer Reaction) , while longer and more complex, offers a higher degree of control and predictability, likely leading to a purer final product. This route would be preferable when high purity is critical and for substrates that might be sensitive to the conditions of direct bromination. The well-defined nature of each step also allows for easier troubleshooting if issues arise.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of the reaction, the required purity of the final product, and the available laboratory resources and expertise.

References

  • Simmons, J. M., et al. (2007). Journal of Physical Chemistry C, 111(49), 18183-18187.
  • Weber, E., et al. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(7), o1288.
  • Sandmeyer, T. (1884). Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
  • Hodgson, H. H. (1947). Chemical Reviews, 40(2), 251–277.
  • Taft, R. W., & Lewis, I. C. (1959). Journal of the American Chemical Society, 81(20), 5343–5352.
  • Krasnokutskaya, E. A., et al. (2007). Synthesis, 2007(01), 81-84.
  • Filimonov, V. D., et al. (2008). Organic Letters, 10(18), 3961–3964.

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Cross-validation of spectroscopic data for Ethyl 10-bromoanthracene-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Cross-Validation of Ethyl 10-bromoanthracene-9-carboxylate

Introduction: The Imperative of Structural Certainty

This guide, intended for researchers and drug development professionals, eschews a rigid template to provide a narrative built on scientific causality. We will explore not just the "what" of the data, but the "why" behind the experimental choices and the "how" of weaving disparate data streams into a single, self-validating structural proof. By cross-validating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we establish a system of checks and balances that ensures the trustworthiness and accuracy of our molecular assignment. As a point of comparison, we will reference the well-characterized analogue, Ethyl anthracene-9-carboxylate, to highlight the specific spectroscopic signatures introduced by the bromine substituent at the C10 position.

The Spectroscopic Fingerprint: Data Assembly

A comprehensive analysis begins with the collection and organization of spectroscopic data. The following tables summarize the expected and observed data for this compound and its non-brominated counterpart.

Table 1: Spectroscopic Data for this compound (Target Compound)

Technique Parameter Expected/Observed Value Interpretation
¹H NMR Chemical Shift (δ)~8.5-8.7 ppm (m, 4H), ~7.6-7.8 ppm (m, 4H), ~4.7 ppm (q, 2H), ~1.5 ppm (t, 3H)Aromatic protons deshielded by the anthracene core and bromine; ethyl ester signals.
¹³C NMR Chemical Shift (δ)~168 ppm (C=O), ~130-135 ppm (quaternary C's), ~125-130 ppm (aromatic CH), ~120 ppm (C-Br), ~62 ppm (OCH₂), ~14 ppm (CH₃)Characteristic shifts for ester, aromatic, and aliphatic carbons. The C-Br signal is key.[1][2]
IR Wavenumber (cm⁻¹)~1715-1730 (s), ~1250 (s), ~3050 (w), ~2980 (m), ~550-650 (m)C=O stretch (ester), C-O stretch, Aromatic C-H stretch, Aliphatic C-H stretch, C-Br stretch.[3][4]
MS (EI) m/z328/330[M]⁺ and [M+2]⁺ isotopic peaks for Bromine (¹⁹Br/⁸¹Br) in ~1:1 ratio.[5][6]

Table 2: Spectroscopic Data for Ethyl anthracene-9-carboxylate (Comparative Compound)

Technique Parameter Observed Value[7] Interpretation
¹H NMR Chemical Shift (δ)8.54 (s, 1H, H-10), 8.03 (m, 4H), 7.45 (m, 4H), 4.68 (q, 2H), 1.53 (t, 3H)Singlet for H-10 is a key difference; aromatic and ethyl ester signals present.
¹³C NMR Chemical Shift (δ)169.10 (C=O), 131.35, 129.23, 128.89, 128.37, 127.25, 125.86, 125.17, 61.70 (OCH₂), 13.70 (CH₃)9 distinct aromatic/ester signals and 2 aliphatic signals.
IR Wavenumber (cm⁻¹)1715 (C=O), 1238 (C-O), 3079 (Aromatic C-H), 2981 (Aliphatic C-H)Characteristic ester and aromatic absorptions.
MS (EI) m/z250[M]⁺ peak corresponding to the molecular weight.[7]

Experimental Protocols: A Foundation of Rigor

The quality of spectroscopic data is directly dependent on the meticulousness of the experimental procedure. Here, we detail the methodologies for acquiring the necessary data, explaining the rationale behind each step.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube.

    • Causality : Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing solvent signals from overwhelming the analyte signals. CDCl₃ is a good first choice for many organic molecules due to its excellent dissolving power and relatively inert nature. A small amount of tetramethylsilane (TMS) is often added as an internal standard to calibrate the chemical shift scale to 0 ppm.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Causality : Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex splitting patterns in the aromatic region of anthracene derivatives.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio and an appropriate relaxation delay (e.g., 1-2 seconds) to ensure accurate signal integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

    • Causality : Proton decoupling simplifies the spectrum by collapsing carbon signals into single lines, making it easier to count the number of unique carbon environments.[1] A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Apply pressure using the anvil to ensure good contact.

    • Causality : ATR-IR is a rapid and popular technique for solid samples that requires minimal preparation. It provides high-quality spectra comparable to traditional methods like KBr pellets.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal first, which is then automatically subtracted from the sample spectrum.

    • Causality : The background scan corrects for atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal itself, ensuring that the resulting spectrum contains only signals from the analyte.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For a stable, relatively volatile compound, direct insertion via a solid probe or injection after dissolving in a volatile solvent (for GC-MS or LC-MS) is common.

  • Ionization (Electron Ionization - EI): Bombard the sample with high-energy electrons (~70 eV).

    • Causality : EI is a "hard" ionization technique that not only creates a molecular ion ([M]⁺) but also induces predictable fragmentation. This fragmentation pattern provides additional structural information.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • Causality : This step is the core of mass spectrometry, allowing for the determination of the molecular weight and the masses of fragment ions. The high resolution of modern instruments can provide exact mass measurements, which helps in determining the molecular formula.[8]

Cross-Validation Workflow: A Self-Validating System

No single technique provides the complete structural picture. True confidence is achieved when each piece of spectroscopic data corroborates the others, forming a logical, self-validating loop.

G cluster_0 Step 1: Data Acquisition cluster_1 Step 2: Independent Analysis cluster_2 Step 3: Cross-Validation cluster_3 Step 4: Final Confirmation NMR NMR Spectroscopy (¹H & ¹³C) NMR_info Provides: - Proton/Carbon environment - Connectivity (J-coupling) - Substitution pattern NMR->NMR_info IR IR Spectroscopy IR_info Provides: - Presence of key  functional groups  (C=O, C-O, C-Br) IR->IR_info MS Mass Spectrometry MS_info Provides: - Molecular Weight - Molecular Formula (HRMS) - Presence of Bromine (Isotopes) MS->MS_info CrossValidation Cross-Validation (Data Synthesis) NMR_info->CrossValidation Does NMR connectivity match formula from MS? IR_info->CrossValidation Are functional groups from IR consistent with NMR & MS? MS_info->CrossValidation Does Br signature in MS explain deshielding in NMR? Structure Confirmed Structure: This compound CrossValidation->Structure All data consistent

Caption: Workflow for spectroscopic cross-validation.

Analysis and Synthesis
  • Confirming the Molecular Formula and Bromine Presence (MS): The first step in the validation is mass spectrometry. The observation of two molecular ion peaks of nearly equal intensity at m/z 328 and 330 is the definitive signature of a molecule containing a single bromine atom. This immediately confirms the molecular formula C₁₇H₁₃BrO₂ (Molecular Weight: ~329.19 g/mol ).[5][6] This finding is the cornerstone upon which all other data is interpreted. In contrast, Ethyl anthracene-9-carboxylate shows a single molecular ion peak at m/z 250, consistent with its formula C₁₇H₁₄O₂.[7]

  • Identifying Functional Groups (IR): The IR spectrum provides a quick checklist of functional groups. The strong, sharp absorption around 1720 cm⁻¹ confirms the presence of the ester carbonyl (C=O) group.[4] A strong band around 1250 cm⁻¹ corresponds to the C-O stretch of the ester. The presence of weak bands above 3000 cm⁻¹ and stronger ones just below signifies aromatic and aliphatic C-H bonds, respectively.[3] Finally, a signal in the "fingerprint region," typically between 550-650 cm⁻¹, is indicative of the C-Br stretch, corroborating the MS data.

  • Elucidating the Connectivity and Substitution (NMR): NMR spectroscopy provides the final, detailed picture of the molecular skeleton.

    • ¹H NMR: The presence of a quartet (~4.7 ppm) and a triplet (~1.5 ppm) with a 2:3 integration ratio is the classic signature of an ethyl group attached to an electronegative atom (in this case, the ester oxygen). The aromatic region is most telling. Unlike Ethyl anthracene-9-carboxylate, which shows a unique singlet for the proton at the C10 position[7], our target compound lacks this signal, as the position is substituted with bromine. The remaining eight aromatic protons appear as complex multiplets. The presence of the electron-withdrawing bromine atom is expected to cause a general downfield shift for these protons compared to the non-brominated analogue.

    • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum should show all 17 carbons. Key signals include the ester carbonyl (~168 ppm), the two ethyl carbons (~62 and ~14 ppm), and the aromatic carbons. Crucially, the carbon directly attached to the bromine (C10) is expected to have a chemical shift around 120 ppm. This, combined with the absence of a C-H signal for this position in more advanced 2D NMR experiments (like a HSQC), would confirm the substitution pattern.

The logical relationship between these techniques provides the self-validating proof.

G Structure Hypothesized Structure: Ethyl 10-bromoanthracene- 9-carboxylate center->Structure All data converge to confirm structure MS Mass Spectrometry Structure->MS predicts NMR NMR Spectroscopy Structure->NMR predicts IR IR Spectroscopy Structure->IR predicts MS_data Confirms: - Molecular Formula (C₁₇H₁₃BrO₂) - Presence of one Br atom MS->MS_data provides NMR_data Confirms: - Ethyl group presence - 9,10-disubstitution pattern - 8 Aromatic Protons NMR->NMR_data provides IR_data Confirms: - Ester C=O group - C-O and C-Br bonds - Aromatic/Aliphatic C-H IR->IR_data provides MS_data->center NMR_data->center IR_data->center

Caption: Logical convergence of spectroscopic data.

Conclusion

The structural elucidation of this compound serves as a powerful illustration of the principle of spectroscopic cross-validation. By synthesizing data from Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy, we create a robust, self-correcting analytical framework. MS establishes the elemental composition, IR confirms the functional groups, and NMR maps the precise atomic connectivity. Each technique provides a unique piece of the puzzle, and their collective agreement provides the high degree of certainty required for advanced scientific research. This methodical, evidence-based approach ensures that subsequent investigations are built on a solid foundation of confirmed molecular identity, embodying the principles of expertise, authoritativeness, and trustworthiness.

References

  • Weber, E., et al. (2008). Ethyl anthracene-9-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1288. Available at: [Link]

  • Mirzaei, A., et al. (2013). Ethyl 3-(10-bromoanthracen-9-yl)-5-methyl-1,2-oxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1804. Available at: [Link]

  • Sharma, N., et al. (2020). Supporting Information: Efficient Organic Light Emitting Diodes through a Hot Exciton Channel in Anthracene Derivatives. The Royal Society of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 600743, 10-Bromoanthracene-9-carbaldehyde. Available at: [Link]

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  • LibreTexts Chemistry. (2020). 13C-NMR Spectroscopy. Available at: [Link]

  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

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A Comparative Guide to Anthracene-Based Dopants for High-Efficiency Blue Organic Light-Emitting Diodes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of materials science and drug development, the pursuit of efficient and stable blue-emitting materials is a critical frontier in the advancement of Organic Light-Emitting Diode (OLED) technology. Among the myriad of molecular architectures explored, anthracene derivatives have consistently demonstrated significant promise due to their inherent high photoluminescence quantum yields and robust thermal stability. This guide provides a comparative analysis of anthracene-based dopants, with a specific focus on evaluating the potential of Ethyl 10-bromoanthracene-9-carboxylate within the broader context of high-performing blue emitters.

While direct, published performance data for this compound as an OLED dopant remains elusive in the current body of scientific literature, an examination of its structural features allows for a theoretical evaluation of its potential. The anthracene core provides a strong blue emission backbone. The strategic placement of a bromo group at the 10-position and an ethyl carboxylate group at the 9-position is anticipated to modulate the material's electronic and photophysical properties. The electron-withdrawing nature of the bromo and carboxylate groups can influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, potentially facilitating charge injection and transport within an OLED device.

This guide will delve into the performance of established anthracene-based blue dopants, providing a benchmark against which the potential of novel compounds like this compound can be assessed. We will explore key performance metrics, discuss the underlying principles of molecular design, and provide detailed experimental protocols for the fabrication and characterization of OLED devices.

The Landscape of Blue Anthracene-Based Dopants: A Performance Comparison

The efficacy of a dopant in an OLED is quantified by several key metrics, including its External Quantum Efficiency (EQE), Commission Internationale de l'Eclairage (CIE) color coordinates, and current efficiency (cd/A). Below is a comparative table of high-performing blue fluorescent dopants based on anthracene derivatives, which will serve as our benchmark for evaluation.

Dopant Name/AcronymHost MaterialEQE_max (%)CIE Coordinates (x, y)Current Efficiency_max (cd/A)Reference
TDBA-CzmCP6.45(0.167, 0.086)7.25[1]
TDBA-BzmCP1.98(0.181, 0.114)2.26[1]
BD-7EEL-28.6(x, 0.08)6.5[2]
DSA-Ph--(0.155, 0.340)8.59[3]
TTA-based dopant-5.9(0.14, 0.12)-[4]
PAC-based undoped-10.48(0.15, 0.13)-[5]
TPA-TAn-DMAC (non-doped)-4.9(0.14, 0.18)-[6]
Cz-TAn-DMAC (doped)-4.8(0.15, 0.08)-[6]

Table 1: Performance of selected high-efficiency blue fluorescent OLED dopants.

Causality Behind Experimental Choices: The Role of Molecular Structure

The performance of an OLED dopant is intrinsically linked to its molecular structure. The choice of the anthracene core is foundational for achieving blue emission. Substituents at the 9 and 10 positions, as seen in this compound, play a crucial role in fine-tuning the material's properties.[7]

The Anthracene Core: Provides a rigid, planar structure with a high fluorescence quantum yield, which is essential for efficient light emission.

Substituents at 9 and 10 Positions:

  • Electron-Withdrawing Groups (EWGs): The bromo and ethyl carboxylate groups in our target molecule are EWGs. These groups can lower the LUMO energy level, which may improve electron injection from the electron transport layer (ETL).

  • Steric Hindrance: Bulky substituents can prevent intermolecular π-π stacking, which often leads to aggregation-caused quenching (ACQ) and a red-shift in emission. This is a critical consideration for maintaining color purity and high efficiency in the solid state.

The comparative data in Table 1 highlights that subtle modifications to the anthracene scaffold can lead to significant differences in device performance. For instance, the superior performance of TDBA-Cz over TDBA-Bz can be attributed to the different electron-donating strengths and charge transport properties of the carbazole and benzocarbazole moieties, respectively.[1]

Experimental Workflow for Evaluating Novel Dopants

To empirically assess the performance of a new dopant such as this compound, a systematic experimental workflow is required. This process involves device fabrication followed by comprehensive characterization.

experimental_workflow cluster_prep Material Preparation cluster_fab Device Fabrication cluster_char Device Characterization synthesis Synthesis & Purification of Dopant host_selection Host Material Selection synthesis->host_selection substrate Substrate Cleaning (ITO glass) host_selection->substrate h_layers Deposition of Hole Transport Layers (HTL) substrate->h_layers eml Co-deposition of Host and Dopant (EML) h_layers->eml e_layers Deposition of Electron Transport & Injection Layers (ETL/EIL) eml->e_layers cathode Cathode Deposition (e.g., LiF/Al) e_layers->cathode jvl Current Density-Voltage-Luminance (J-V-L) cathode->jvl el_spectra Electroluminescence Spectra & CIE jvl->el_spectra eqe External Quantum Efficiency (EQE) el_spectra->eqe lifetime Operational Lifetime Measurement eqe->lifetime

Experimental workflow for evaluating a new OLED material.

Detailed Experimental Protocol: Fabrication of a Doped OLED Device

The following protocol outlines the steps for fabricating a multilayer OLED device by thermal evaporation, a common technique for ensuring high-quality thin films.

  • Substrate Preparation:

    • Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropyl alcohol for 15 minutes each.

    • The substrates are then dried with high-purity nitrogen gas and treated with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.

  • Deposition of Organic Layers and Cathode:

    • The cleaned substrates are immediately transferred to a high-vacuum thermal evaporation system (base pressure < 10-6 Torr).

    • A typical device structure would be: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.

    • HIL/HTL: A standard combination such as NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) is deposited to a thickness of ~40 nm.

    • EML: The host material (e.g., CBP: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) and the dopant (e.g., this compound) are co-evaporated from separate sources. The doping concentration is a critical parameter to optimize, typically ranging from 1-10 wt%. The thickness of this layer is usually around 20-30 nm.

    • ETL/EIL: A material like Alq3 (Tris(8-hydroxyquinolinato)aluminium) is deposited as the ETL (~20 nm), followed by a thin layer of LiF (~1 nm) as the EIL to facilitate electron injection.

    • Cathode: Finally, a metal cathode, typically aluminum (Al) (~100 nm), is deposited.

  • Encapsulation:

    • To prevent degradation from atmospheric moisture and oxygen, the completed devices are encapsulated using a UV-curable epoxy and a glass coverslip inside a nitrogen-filled glovebox.

Characterization Protocol
  • Current Density-Voltage-Luminance (J-V-L) Measurements:

    • A programmable sourcemeter and a calibrated photodiode are used to measure the electrical and optical characteristics of the device. This provides information on the turn-on voltage, current efficiency, and power efficiency.

  • Electroluminescence (EL) Spectra and CIE Coordinates:

    • The emitted light is collected by a spectroradiometer to obtain the EL spectrum and calculate the CIE color coordinates, which define the color purity of the emission.

  • External Quantum Efficiency (EQE):

    • The EQE is calculated from the luminance, current density, and EL spectrum, providing a measure of the device's efficiency in converting electrons to photons that exit the device.

  • Operational Lifetime:

    • The device is driven at a constant current density, and the luminance is monitored over time. The lifetime is often defined as the time it takes for the initial luminance to decrease by a certain percentage (e.g., LT50 or LT95).

Logical Framework for Material Evaluation

The decision to pursue a novel dopant is based on a logical progression of evaluation, starting from theoretical considerations and culminating in empirical device testing.

logical_framework cluster_design Molecular Design & Synthesis cluster_photophys Photophysical Characterization cluster_device Device Performance Evaluation design Theoretical Design & Computational Modeling synthesis Chemical Synthesis & Purification design->synthesis abs_pl Absorption & Photoluminescence Spectroscopy synthesis->abs_pl plqy Photoluminescence Quantum Yield (PLQY) abs_pl->plqy thermal Thermal Stability (TGA/DSC) plqy->thermal fabrication OLED Fabrication thermal->fabrication characterization Electroluminescence Characterization fabrication->characterization optimization Device Optimization characterization->optimization

Logical framework for the evaluation of a new OLED material.

Conclusion and Future Outlook

While this compound remains an underexplored candidate, its anthracene-based structure with electron-withdrawing substituents presents a compelling case for further investigation. The comparative data from established high-performance blue dopants underscores the vast potential within the anthracene chemical space. The systematic experimental and characterization protocols outlined in this guide provide a robust framework for evaluating its performance and that of other novel materials.

The future of blue OLEDs hinges on the continued discovery and optimization of new emitters. The insights and methodologies presented here are intended to empower researchers to navigate this challenging but rewarding area of materials science, ultimately contributing to the development of next-generation displays and lighting technologies with enhanced efficiency, color purity, and longevity.

References

  • High-Efficiency Deep-Blue Solution-Processed OLED Devices Enabled by New Dopant Materials. MDPI. [Link][1]

  • Blue fluorescent OLED materials and their application for high-performance devices. National Institutes of Health. [Link][2]

  • Highly efficient blue fluorescent OLEDs with doped double emitting layers based on p - N heterojunctions. ResearchGate. [Link][3]

  • Enhancement of Blue Doping-Free and Hyperfluorescent Organic Light Emitting Diode Performance through Triplet–Triplet Annihilation in the Derivatives of Anthracene and Carbazole. ACS Publications. [Link][4]

  • Breaking the Efficiency Limit of Deep‐Blue Fluorescent OLEDs Based on Anthracene Derivatives. ResearchGate. [Link]

  • High efficiency non-dopant blue organic light-emitting diodes based on anthracene-based fluorophores with molecular design of charge transport and red-shifted emission proof. Journal of Materials Chemistry C. [Link][7]

  • highly-efficient-fluorescent-blue-materials-and-their-applications-for-top-emission-oleds. Bohrium. [Link]

  • Advances in High-Efficiency Blue OLED Materials. MDPI. [Link][5]

  • Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency. Journal of Materials Chemistry C. [Link][6]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 10-bromoanthracene-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Ethyl 10-bromoanthracene-9-carboxylate (CAS No. 1089318-91-1). As a halogenated aromatic compound, this chemical requires specific handling procedures to mitigate risks to personnel and prevent environmental contamination. The procedures outlined below are grounded in established safety protocols and regulatory standards, ensuring a self-validating and trustworthy workflow for laboratory professionals.

Foundational Principles: Hazard Assessment and Waste Minimization

Before handling any chemical, a thorough understanding of its properties is paramount. This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1] The core principle of laboratory safety and responsible chemical management begins not at disposal, but at the source. The U.S. Environmental Protection Agency (EPA) emphasizes waste minimization to reduce the volume and toxicity of hazardous materials generated.[2]

Key Actionable Insights:

  • Source Reduction: Order only the quantity of the chemical necessary for your immediate experimental needs.

  • Scale Down: Whenever feasible, reduce the scale of experiments to minimize the generation of waste.[2]

  • Inventory Management: Maintain a meticulous inventory to avoid purchasing duplicate materials and to track expiration dates.[3]

The Critical Step: Waste Segregation

The single most important step in managing waste from this compound is proper segregation. Due to the presence of a bromine atom, this compound is classified as halogenated organic waste .

The Scientific Rationale: Halogenated wastes cannot be mixed with non-halogenated wastes.[4] The reason lies in the required disposal technology. Halogenated compounds require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (e.g., hydrogen bromide) formed during combustion.[5][6] Mixing these wastes contaminates the entire stream, drastically increasing the complexity and cost of disposal and violating regulatory standards. Non-halogenated solvents, by contrast, can often be recycled or used as fuel in waste-to-energy facilities.[7]

Protocol:

  • Designate a specific waste container exclusively for "Halogenated Organic Waste."

  • Never mix solvents, reagents, or other chemical wastes into this container unless they are also halogenated and chemically compatible.

  • Collect all materials contaminated with this compound, including rinsates from glassware, as halogenated waste.[4]

Containerization and Storage: Ensuring Containment

Proper container selection and management are mandated by the Resource Conservation and Recovery Act (RCRA) to prevent leaks, spills, and hazardous reactions.[8][9]

Container Selection:

  • Material: Use only chemically compatible containers. High-Density Polyethylene (HDPE) or glass containers are preferred.[2][3] Avoid metal containers, which can corrode.

  • Condition: Ensure the container is in good condition, free of cracks or defects, with a securely sealing cap.

  • Venting: Use a vented cap only if there is a potential for gas generation, which is not a primary concern for this specific compound under normal storage.

Storage Protocol (Satellite Accumulation Area):

  • Labeling: Immediately label the container with the words "HAZARDOUS WASTE ".[4] The label must also include the full chemical name(s) of the contents and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2] This area should be at or near the point of generation.

  • Containment: Place the container in secondary containment, such as a spill tray, to capture any potential leaks.[10]

  • Closure: Keep the waste container tightly closed at all times, except when adding waste.[2][8] This prevents the release of vapors and protects the integrity of the contents.

  • Fill Level: Do not overfill the container. A maximum fill level of 90% is recommended to allow for expansion.[11]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G cluster_0 Step 1: Generation & Assessment cluster_1 Step 2: Segregation & Containerization cluster_2 Step 3: Accumulation & Final Disposal A Waste Generated (this compound) B Assess Hazards (Halogenated, Toxic) A->B C Select Designated HALOGENATED Waste Container B->C D Is container compatible (HDPE, Glass) & intact? C->D E Label Container: 'HAZARDOUS WASTE' + Full Chemical Name + Hazard Warning D->E Yes F Add Waste to Container (Solid, Liquid, or Contaminated PPE) Do not exceed 90% fill line. E->F G Store in Secondary Containment in Satellite Accumulation Area F->G H Keep Container Tightly Closed G->H I Container Full or Accumulation Time Limit Reached H->I J Arrange Pickup with Environmental Health & Safety (EHS) I->J

References

Personal protective equipment for handling Ethyl 10-bromoanthracene-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for Ethyl 10-bromoanthracene-9-carboxylate. Given that detailed toxicological data for this specific compound is not widely available, the following recommendations are based on the safety profiles of structurally similar halogenated aromatic compounds, such as 9-bromoanthracene and 9,10-dibromoanthracene. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the supplier before commencing any work.

Hazard Identification and Risk Assessment

This compound is a halogenated aromatic compound. While specific data is limited, analogous compounds suggest the following potential hazards:

  • Acute Toxicity : Harmful if swallowed.[1]

  • Skin Irritation/Corrosion : May cause skin irritation.[2][3][4][5]

  • Eye Irritation : May cause serious eye irritation.[2][3][4][5]

  • Respiratory Irritation : May cause respiratory irritation upon inhalation of dust.[2][3][4][5]

  • Allergic Skin Reaction : May cause an allergic skin reaction.[1][2]

  • Aquatic Toxicity : Halogenated aromatic compounds can be very toxic to aquatic life with long-lasting effects.[6]

Due to these potential hazards, a thorough risk assessment is crucial before handling this compound. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The selection of appropriate PPE should be based on the specific laboratory procedures being performed.

Standard Handling Operations

For routine procedures such as weighing and preparing solutions within a certified chemical fume hood, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye damage.[7][8]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.Prevents skin contact, which can lead to irritation or allergic reactions.[7][9]
Respiratory Protection To be used within a well-ventilated area or a chemical fume hood.Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[7][10]
High-Risk Procedures

For non-routine operations with a higher risk of exposure, such as cleaning up spills or when working outside of a fume hood is unavoidable, enhanced PPE is required:

PPE ComponentSpecificationRationale
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.Provides a higher level of protection against inhalation of hazardous dust and vapors.[7][11]
Skin Protection Heavy-duty chemical-resistant gloves (e.g., Viton® or Silver Shield®), a chemical-resistant apron over a lab coat.Offers enhanced protection against direct contact and permeation of the chemical.[8]

Safe Handling and Operational Workflow

A systematic approach to handling this compound is critical to ensure safety. The following workflow outlines the key steps from preparation to disposal.

prep Preparation - Verify fume hood function - Assemble all necessary equipment - Don appropriate PPE weigh Weighing - Perform within a fume hood - Use a dedicated, clean spatula - Tare balance with weigh paper prep->weigh Proceed to dissolve Dissolution - Add solvent to the solid slowly - Ensure constant stirring - Keep container covered weigh->dissolve Transfer to reaction Reaction - Conduct all steps within the fume hood - Maintain sash at the lowest practical height dissolve->reaction Initiate cleanup Decontamination & Cleanup - Rinse glassware with a suitable solvent - Collect all rinsate as hazardous waste reaction->cleanup Upon completion disposal Waste Disposal - Segregate halogenated waste - Use labeled, sealed containers - Store in a designated satellite accumulation area cleanup->disposal Segregate for

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation :

    • Ensure the chemical fume hood is operational and the work area is free of clutter.

    • Gather all necessary equipment, including glassware, solvents, and emergency spill kit.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing and Aliquoting :

    • Perform all weighing and transfer operations within the fume hood to contain any airborne particles.

    • Use a dedicated spatula and weigh paper.

    • Carefully transfer the required amount of the chemical, minimizing the creation of dust.

  • Experimental Procedures :

    • Conduct all reactions within the fume hood.

    • Keep the sash at the lowest possible height to maximize containment while allowing for comfortable work.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:
  • Halogenated Organic Waste : All solutions and materials containing this compound must be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds.[7]

  • Contaminated PPE : Used gloves, weigh papers, and other contaminated disposable materials should be placed in a sealed bag and disposed of as solid hazardous waste.

  • Glassware Decontamination : Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. This rinsate must be collected as halogenated hazardous waste.[7]

Disposal Procedure:
  • Ensure the hazardous waste container is tightly sealed and clearly labeled with its contents.

  • Store the waste container in a designated satellite accumulation area.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal.[2][4][7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentFirst Aid / Emergency Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][3][4][5]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash before reuse. If skin irritation or a rash occurs, seek medical advice.[2][3][4][5]
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[2][3][4][5]
Ingestion If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth with water.[1][2]
Spill Evacuate the area. For small spills, and if it is safe to do so, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

References

  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Labor
  • SAFETY D
  • SAFETY D
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (URL: )
  • Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS. (URL: )
  • SAFETY D
  • 2 - SAFETY D
  • Personal Protective Equipment | US EPA. (URL: )
  • SAFETY D
  • Chemical Safety: Personal Protective Equipment. (URL: )
  • Ethyl 10-bromoanthracene-9-carboxyl
  • Lab Safety Equipment & PPE - ChemTalk. (URL: )

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.